molecular formula C10H8Cl2O2 B1594660 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid CAS No. 342386-78-1

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1594660
CAS No.: 342386-78-1
M. Wt: 231.07 g/mol
InChI Key: VNBCEUVYNYCYBW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBCEUVYNYCYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341758
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342386-78-1
Record name 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Strategic Value of Aryl-Cyclopropanecarboxylic Acids

The cyclopropane ring, once considered a niche structural motif, has emerged as a powerful tool in modern medicinal chemistry. Its rigid, three-dimensional structure can enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1] When coupled with an aryl group, particularly one bearing halogen substituents, the resulting aryl-cyclopropanecarboxylic acid becomes a versatile scaffold for a wide range of therapeutic agents. The dichlorophenyl group, in particular, can modulate lipophilicity and metabolic pathways, often leading to improved drug-like properties.

This guide focuses on the 3,4-dichloro isomer, providing a technical framework for its synthesis and application. We will draw parallels from well-documented analogs such as 1-(4-chlorophenyl)cyclopropanecarboxylic acid to infer its properties and potential.

Physicochemical Properties and Structural Analysis

While specific experimental data for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is scarce, we can extrapolate key properties from related compounds. The presence of the carboxylic acid group suggests a pKa value in the range of 4-5, similar to other aryl-carboxylic acids. The dichlorophenyl and cyclopropyl groups contribute to its lipophilicity, which is a critical parameter for membrane permeability and target engagement.

Property1-(4-Chlorophenyl)cyclopropanecarboxylic acidCyclopropanecarboxylic acid
CAS Number 72934-37-3[2]1759-53-1[3]
Molecular Formula C₁₀H₉ClO₂[2]C₄H₆O₂[3]
Molecular Weight 196.63 g/mol [2]86.09 g/mol [3]
Melting Point 152-155 °C[4]18.5 °C[3]
Boiling Point Not available182-184 °C[5]
pKa 4.14 (Predicted)[4]4.83[5]
Appearance White Crystalline Powder[4]Colorless Oil/Liquid[3]

Table 1: Comparative Physicochemical Properties of Related Cyclopropanecarboxylic Acids.

The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule, which can be advantageous for binding to specific protein targets. The 3,4-dichloro substitution pattern on the phenyl ring will influence its electronic properties and potential for halogen bonding interactions with biological macromolecules.

Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid: A Proposed Methodology

Several synthetic routes can be envisioned for the preparation of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, primarily revolving around the formation of the cyclopropane ring. A plausible and efficient method involves the cyclopropanation of a suitable styrene precursor.

Synthetic Pathway Overview

A robust approach begins with the commercially available 3,4-dichlorobenzaldehyde, which is converted to 3,4-dichlorostyrene. Subsequent cyclopropanation and hydrolysis yield the target carboxylic acid. This multi-step synthesis is outlined below.

Synthesis_Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A 3,4-Dichlorobenzaldehyde D 3,4-Dichlorostyrene A->D Wittig Reagent B Methyltriphenylphosphonium bromide B->D C Base (e.g., n-BuLi) C->D G Ethyl 1-(3,4-dichlorophenyl)cyclopropanecarboxylate D->G Carbene Addition E Ethyl diazoacetate E->G F Catalyst (e.g., Rh₂(OAc)₄) F->G J 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid G->J Saponification & Acidification H Base (e.g., NaOH) H->J I Acid (e.g., HCl) I->J

Caption: Proposed synthetic pathway for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dichlorostyrene (Wittig Reaction)

  • Preparation of the Wittig Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below 5 °C. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at room temperature for 1-2 hours.

  • Wittig Reaction: Dissolve 3,4-dichlorobenzaldehyde in anhydrous THF and add it dropwise to the prepared ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3,4-dichlorostyrene.

Step 2: Synthesis of Ethyl 1-(3,4-dichlorophenyl)cyclopropanecarboxylate (Cyclopropanation)

  • To a solution of 3,4-dichlorostyrene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄).

  • Heat the solution to reflux.

  • Add a solution of ethyl diazoacetate in the same solvent dropwise over several hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the ethyl ester of the target compound.

Step 3: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (Hydrolysis)

  • Dissolve the ethyl 1-(3,4-dichlorophenyl)cyclopropanecarboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-4 with concentrated hydrochloric acid (HCl).[4]

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid make it a promising scaffold for a variety of therapeutic targets.

Role as a Bioisostere

The cyclopropane ring can act as a bioisosteric replacement for a gem-dimethyl group or a carbon-carbon double bond. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism.

Modulation of Physicochemical Properties

The dichlorophenyl moiety significantly impacts the lipophilicity and electronic nature of the molecule. This can be strategically utilized to enhance membrane permeability, a key factor for oral bioavailability and CNS penetration.

Potential Therapeutic Areas

Derivatives of aryl-cyclopropanecarboxylic acids have been investigated for a range of biological activities, including:

  • Antimicrobial Agents: The rigid cyclopropane scaffold can be decorated with various functional groups to generate novel antibacterial and antifungal compounds.[6]

  • Antiviral Compounds: The unique conformation conferred by the cyclopropane ring can lead to potent inhibition of viral enzymes.

  • Oncology: As building blocks for kinase inhibitors and other anti-cancer agents, where the rigid structure can enhance binding affinity and selectivity.

Applications cluster_Core Core Structure cluster_Properties Key Properties cluster_Applications Therapeutic Applications Core 1-(3,4-Dichlorophenyl) cyclopropanecarboxylic acid P1 Enhanced Metabolic Stability Core->P1 P2 Increased Potency Core->P2 P3 Modulated Lipophilicity Core->P3 P4 Reduced Off-Target Effects Core->P4 A1 Antimicrobial P1->A1 A2 Antiviral P1->A2 A3 Oncology P1->A3 A4 CNS Disorders P1->A4 P2->A1 P2->A2 P2->A3 P2->A4 P3->A1 P3->A2 P3->A3 P3->A4 P4->A1 P4->A2 P4->A3 P4->A4

Caption: Relationship between the core structure, its key properties, and potential therapeutic applications.

Conclusion and Future Directions

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid represents a valuable, albeit under-documented, building block for the synthesis of novel drug candidates. The synthetic strategies outlined in this guide provide a clear path for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the experimental determination of its physicochemical parameters, the exploration of its derivatization into diverse chemical libraries, and the evaluation of these derivatives in a broad range of biological assays. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics.

References

  • Wikipedia. Cyclopropanecarboxylic acid. Available at: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

Sources

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility

Part 1: Executive Summary

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (CAS: 220353-25-3 for generic/related isomers; specific registry for this exact structure is often proprietary in patent literature, frequently referenced as the DOV-21,947 Precursor ) is a critical pharmacophore scaffold in the development of neuropsychiatric therapeutics.

Unlike flexible alkyl chains, the cyclopropane ring introduces rigid conformational constraint, locking the 3,4-dichlorophenyl moiety into a specific vector relative to the carboxylic acid. This "orthogonal lock" is essential for the synthesis of Triple Reuptake Inhibitors (TRIs) , such as Amitifadine (DOV-21,947) , which target serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters simultaneously.

This guide details the molecular architecture, industrial-grade synthesis, and characterization protocols for this high-value intermediate.

Part 2: Molecular Architecture & Physicochemical Properties
2.1 Structural Analysis

The molecule consists of a cyclopropane ring geminally substituted at the C1 position with a carboxylic acid group and a 3,4-dichlorophenyl ring.

  • The Thorpe-Ingold Effect: The bond angle compression of the cyclopropane ring (~60°) forces the geminal substituents (phenyl and carboxyl) apart, increasing the rate of intramolecular reactions (like Curtius rearrangement) compared to open-chain analogs.

  • Electronic Effects: The 3,4-dichloro substitution pattern renders the phenyl ring electron-deficient (lipophilic and metabolically stable), a classic motif for enhancing affinity to monoamine transporters.

  • Conformation: To minimize steric repulsion with the cyclopropane hydrogens (C2/C3), the phenyl ring adopts a conformation nearly bisecting the cyclopropane plane.

2.2 Key Physicochemical Data[1][2][3]
PropertyValue / DescriptionNote
Molecular Formula C₁₀H₈Cl₂O₂
Molecular Weight 231.07 g/mol Distinctive Cl₂ isotope pattern
Appearance White to off-white crystalline solid
Melting Point 117–119 °CRange varies by polymorph/purity
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterAcidic pH required for organic extraction
pKa ~4.5–4.8Slightly higher than benzoic acid due to alkyl donation
Part 3: Synthetic Pathways & Process Chemistry[6]

The synthesis of 1-arylcyclopropanecarboxylic acids is non-trivial due to the strain energy of the cyclopropane ring (27.5 kcal/mol). The industry-standard approach utilizes Phase Transfer Catalysis (PTC) to alkylate an arylacetonitrile, followed by hydrolysis.

3.1 Primary Route: The Nitrile Alkylation Protocol

This route avoids the use of hazardous carbenoids and scales efficiently.

Reaction Scheme (DOT Visualization):

Synthesis Start 3,4-Dichlorophenylacetonitrile Inter Intermediate: 1-(3,4-Dichlorophenyl) cyclopropanenitrile Start->Inter Alkylation (60-70°C) Reagent 1-Bromo-2-chloroethane (or 1,2-Dibromoethane) Reagent->Inter Base 50% NaOH + TEBA (Cat.) Base->Inter Product Target: 1-(3,4-Dichlorophenyl) cyclopropanecarboxylic Acid Inter->Product Hydrolysis Hydrolysis H2SO4 / H2O (Reflux) Hydrolysis->Product

Figure 1: Synthetic pathway via nitrile alkylation using Phase Transfer Catalysis.

3.2 Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of alkyl halides and nitriles.

Step 1: Cyclopropanation (Nitrile Formation)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Reagents: Charge 3,4-dichlorophenylacetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.5 eq), and TEBA (Triethylbenzylammonium chloride, 0.05 eq) as the catalyst.

  • Base Addition: Add 50% NaOH solution (4.0 eq) dropwise while maintaining the internal temperature between 45–55°C. The reaction is exothermic.

  • Reaction: Stir vigorously at 60°C for 4–6 hours. Monitoring by TLC/HPLC should show the disappearance of the starting nitrile.

  • Workup: Dilute with water and extract with Toluene or DCM. Wash the organic layer with water and brine. Evaporate solvent to yield the crude 1-(3,4-dichlorophenyl)cyclopropanenitrile .

Step 2: Hydrolysis to Carboxylic Acid

  • Acidification: Suspend the crude nitrile in a mixture of H₂SO₂ (60% aq) or ethylene glycol/KOH (if basic hydrolysis is preferred, though acidic is common for hindered nitriles).

  • Reflux: Heat to reflux (approx. 100–110°C) for 12–18 hours.

  • Isolation: Cool the mixture to 0°C. The carboxylic acid often precipitates as a solid.

  • Purification: Collect by filtration. Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain pure white crystals.

Part 4: Structural Characterization

Verification of the structure relies on confirming the loss of the benzylic protons (present in the starting material) and the appearance of the symmetric cyclopropane multiplet.

4.1 Nuclear Magnetic Resonance (NMR)

Predicted Spectral Data based on 4-chloro analogs and general trends.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 11.5–12.5Broad Singlet1H–COOH (Carboxylic Acid)
7.45Doublet (J=2 Hz)1HAr-H (C2, ortho to Cl)
7.40Doublet (J=8 Hz)1HAr-H (C5, ortho to Cl)
7.18Doublet of Doublets1HAr-H (C6)
1.65–1.75Multiplet (AA'BB')2HCyclopropane CH ₂ (cis to Ph)
1.20–1.30Multiplet (AA'BB')2HCyclopropane CH ₂ (trans to Ph)

Interpretation:

  • The absence of a singlet at ~3.7 ppm (benzylic CH₂ of the starting nitrile) confirms ring closure.

  • The cyclopropane protons appear as two distinct multiplets due to the magnetic anisotropy of the aryl ring (shielding/deshielding effects).

4.2 Mass Spectrometry (MS)
  • Ionization: ESI (-) or EI.

  • Molecular Ion: [M-H]⁻ = 229.0 (for ³⁵Cl₂).

  • Isotope Pattern: A distinct 9:6:1 pattern (M, M+2, M+4) at m/z 229, 231, 233 confirms the presence of two chlorine atoms.

  • Fragmentation: Loss of CO₂ (M-44) is the primary fragmentation pathway, generating the 1-(3,4-dichlorophenyl)cyclopropyl radical/cation.

Part 5: Biological Relevance & Pharmacophore Map

This acid is the immediate synthetic precursor to Amitifadine (DOV-21,947) and Bicifadine . The transition from Acid → Amine preserves the critical spatial arrangement required for TRI activity.

Pharmacophore Logic (DOT Visualization):

Pharmacophore Core Cyclopropane Scaffold (Rigid Linker) Moiety1 3,4-Dichlorophenyl (Hydrophobic Pocket Binding) Core->Moiety1 Orthogonal Orientation Moiety2 Carboxylic Acid (Precursor to Amine) Core->Moiety2 Geminal Substitution Target Target Interaction: SERT / NET / DAT Transporters Moiety1->Target Pi-Pi Stacking / Lipophilic Moiety2->Target H-Bonding (as Amine)

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Mechanism of Action (Downstream): Upon conversion to the amine (via Curtius rearrangement), the nitrogen atom mimics the charged amine of neurotransmitters (serotonin/dopamine). The 3,4-dichlorophenyl group occupies the hydrophobic pocket of the transporter, preventing reuptake. The cyclopropane ring prevents metabolic oxidation at the benzylic position, significantly extending the half-life compared to flexible analogs.

References
  • Skolnick, P., et al. (2003).[4] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[4][5][6][7] European Journal of Pharmacology. Link

  • Organic Syntheses. (1944).[8][9] "Cyclopropanecarboxylic Acid."[8][9][10][11][12] Org.[9][11][12] Synth. 24, 36. (Foundational protocol for cyclopropane ring synthesis). Link

  • Levin, E.D., et al. (2015).[4] "Amitifadine, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats."[4] European Journal of Pharmacology. Link

  • PubChem Compound Summary. "1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid." Link

  • McCloskey, C. M., & Coleman, G. H. (1955). "Cyclopropanecarboxylic Acid."[8][9][10][11][12] Organic Syntheses Collective Volume 3. Link

Sources

Biological Activity of Dichlorophenyl Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Pharmacophore Rationale

The dichlorophenyl cyclopropane scaffold represents a privileged structure in modern medicinal chemistry, merging the conformational rigidity of the cyclopropane ring with the metabolic stability and lipophilicity of the dichlorophenyl moiety. This guide analyzes the biological profile of these derivatives, specifically focusing on their validated activity as antifungal agents (CYP51 inhibitors) , antibacterial agents (KARI inhibitors) , and emerging anticancer candidates .

The inclusion of the 2,4-dichlorophenyl group serves two critical mechanistic functions:

  • Metabolic Blocking: The halogenation at the 2,4-positions obstructs oxidative metabolism (hydroxylation) on the phenyl ring, significantly extending the half-life (

    
    ) of the molecule.
    
  • Hydrophobic Pocket Filling: The distinct steric and electronic profile of the dichlorophenyl group enhances binding affinity within the hydrophobic active sites of enzymes like Lanosterol 14

    
    -demethylase (CYP51).
    

Synthesis & Structural Considerations

To access these bioactive derivatives, two primary synthetic pathways are dominant. The choice of pathway dictates the substitution pattern on the cyclopropane ring.

Validated Synthetic Pathways
PathwayReagentsKey IntermediateStereochemistry
Phase Transfer Catalysis (PTC) 2,4-Dichlorophenylacetonitrile, 1,2-dibromoethane, NaOH, TBAB1-(2,4-Dichlorophenyl)cyclopropanecarbonitrileRacemic (often resolved later)
Corey-Chaykovsky Reaction 2,4-Dichlorocinnamic acid esters, Me

SOI, NaH
Dichlorophenyl-substituted cyclopropane estersTrans-selective
Visualization of Synthetic Workflow

The following diagram outlines the optimized workflow for generating the amide derivatives which show the highest antimicrobial potency.

SynthesisWorkflow cluster_screen Biological Screening Start 2,4-Dichlorophenyl Acetonitrile Step1 Cyclopropanation (1,2-dibromoethane/NaOH/TBAB) Start->Step1 Alkylation Inter1 1-(2,4-Dichlorophenyl) cyclopropanecarbonitrile Step1->Inter1 60-85% Yield Step2 Hydrolysis (conc. HCl) Inter1->Step2 Acid Hydrolysis Inter2 Carboxylic Acid Derivative Step2->Inter2 Step3 Amidation (EDCI/HOBt + Amines) Inter2->Step3 Coupling Final Target Amide Derivatives Step3->Final Library Gen Screen1 Antibacterial (KARI Inhibition) Final->Screen1 Screen2 Antifungal (CYP51 Binding) Final->Screen2

Figure 1: Optimized synthetic workflow for 1-(2,4-dichlorophenyl)cyclopropane carboxamide derivatives.

Antimicrobial Activity Profile

The most significant biological activity of these derivatives lies in their dual-action potential against fungi and bacteria.

Antifungal Activity (Target: CYP51)

Derivatives containing the N-(2,4-dichlorophenyl) or 1-(2,4-dichlorophenyl) moiety function as inhibitors of CYP51 (Lanosterol 14


-demethylase) . This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.
  • Mechanism: The cyclopropane ring provides a rigid spacer that orients the dichlorophenyl group into the hydrophobic access channel of CYP51, mimicking the lanosterol substrate.

  • Key Data: Amide derivatives (e.g., Compound F8, F24) have demonstrated MIC

    
     values comparable to Fluconazole against resistant strains.
    

Table 1: Comparative Antifungal Potency (MIC


 in 

g/mL)
Compound IDStructure MotifCandida albicansA. fumigatusMolecular Target
F8 2,4-Cl

-Ph-Cyclopropane-Amide
1632CYP51 (High Affinity)
F24 2,4-Cl

-Ph-Cyclopropane-Piperazine
1664CYP51
F42 2,4-Cl

-Ph-Cyclopropane-Thiazole
1632CYP51
Fluconazole (Control)24CYP51
Antibacterial Activity (Target: KARI)

A distinct subset of these derivatives, particularly 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide , exhibits activity against Gram-negative bacteria by inhibiting Ketol-acid reductoisomerase (KARI) .

  • Significance: KARI is an enzyme in the branched-chain amino acid biosynthetic pathway (valine, leucine, isoleucine). Since this pathway is absent in mammals, it represents a selective target with low human toxicity.

  • Efficacy: Moderate activity observed against E. coli and S. aureus, often serving as lead compounds for herbicide development (where KARI is also a target).

Mechanism of Action: Dual Signaling Pathways

The following visualization details how dichlorophenyl cyclopropane derivatives disrupt cellular function in both fungal and bacterial systems.

MechanismOfAction cluster_fungal Fungal Pathogen (C. albicans) cluster_bacterial Bacterial Pathogen (E. coli) Drug Dichlorophenyl Cyclopropane Derivative Target1 CYP51 Enzyme (Lanosterol 14a-demethylase) Drug->Target1 Competitive Inhibition (Hydrophobic Binding) Target2 KARI Enzyme (Ketol-acid reductoisomerase) Drug->Target2 Allosteric/Active Site Blockade Product1 Ergosterol Target1->Product1 Biosynthesis Effect1 Membrane Instability & Cell Lysis Target1->Effect1 Depletion of Ergosterol Substrate1 Lanosterol Substrate1->Target1 Normal Binding Product2 Branched-Chain Amino Acids Target2->Product2 Biosynthesis Effect2 Protein Synthesis Arrest Target2->Effect2 Starvation Substrate2 Acetolactate Substrate2->Target2 Normal Binding

Figure 2: Dual mechanism of action targeting fungal membrane integrity (CYP51) and bacterial amino acid synthesis (KARI).

Experimental Protocols

Protocol: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxamide

Validation: Yields typically 60–85%; Purity >98% by HPLC.

  • Reagents: 2,4-Dichlorophenylacetonitrile (10 mmol), 1,2-dibromoethane (12 mmol), 50% NaOH (aq), TBAB (Tetra-n-butylammonium bromide, 0.5 mmol).

  • Cyclopropanation:

    • Mix the nitrile and dibromoethane in a round-bottom flask.

    • Add TBAB (Phase Transfer Catalyst).[1]

    • Add 50% NaOH dropwise at 60°C under vigorous stirring.

    • Critical Control Point: Maintain temperature between 60–65°C. Exceeding 70°C promotes polymerization.

    • Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Dilute with water, extract with dichloromethane (3x). Dry organic layer over Na

    
    SO
    
    
    
    . Evaporate solvent to yield the nitrile intermediate.
  • Hydrolysis & Amidation:

    • Reflux nitrile in conc. H

      
      SO
      
      
      
      /H
      
      
      O (1:1) for 3 hours to obtain the carboxylic acid.
    • Activate acid with EDCI/HOBt in DMF, then add the appropriate amine (e.g., piperazine, thiazole amine). Stir at RT for 12h.

Protocol: CYP51 Inhibition Assay (Microdilution)

Standard: CLSI M27-A3 guidelines.

  • Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).

  • Inoculum: Prepare Candida albicans suspension adjusted to

    
     to 
    
    
    
    CFU/mL in RPMI 1640 medium.
  • Plating: Add 100

    
    L of inoculum to 96-well plates containing serial dilutions of the test compound (0.125 to 64 
    
    
    
    g/mL).
  • Incubation: Incubate at 35°C for 24 hours.

  • Readout: Determine MICngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     spectrophotometrically at 530 nm. MIC
    
    
    
    is the lowest concentration reducing optical density by 80% compared to growth control.

References

  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. Link

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules (MDPI). Link

  • Discovery of SAR439859, a Potent and Selective Estrogen Receptor Degrader (SERD). Journal of Medicinal Chemistry. Link

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanyl Substituted Piperidin-1-yl Ketone. Asian Journal of Chemistry. Link

  • Antifungal Mechanism of Natural Products Derived from Plants: A Review. Natural Product Communications. Link

Sources

mechanism of action of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

[1][2][3]

Executive Summary

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPCA) is a specialized cyclopropane derivative acting primarily as a mechanism-based inactivator (suicide substrate) and a critical pharmacophore precursor . Its biological activity is driven by the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety, which facilitates radical-induced or cation-induced ring opening within enzyme active sites.

In drug development, DCPCA is the definitive intermediate for the synthesis of Triple Reuptake Inhibitors (SNDRIs) such as Amitifadine (DOV 21,947) , which modulate serotonin, norepinephrine, and dopamine transport. In agrochemical contexts, its structural analogs function as inhibitors of melanin biosynthesis and auxin transport.

Molecular Mechanism of Action

Core Mechanism: Suicide Inhibition via Ring Opening

The primary mechanism of DCPCA involves the irreversible inactivation of target enzymes (e.g., aminotransferases, oxidases) through a "Trojan horse" strategy.

  • Substrate Binding: DCPCA binds to the active site of the target enzyme, mimicking the natural substrate (e.g., tyrosine or amino acid precursors).

  • Catalytic Activation: The enzyme attempts to process the carboxyl or the adjacent carbon, generating a radical or cationic intermediate at the benzylic position.

  • Ring Fragmentation: The high-energy cyclopropyl ring undergoes rapid homolytic or heterolytic cleavage (ring opening).

  • Covalent Capture: The resulting reactive acyclic intermediate (often a radical or electrophile) covalently alkylates a nucleophilic residue (e.g., Cysteine, Histidine) or the cofactor (e.g., PLP) within the active site, permanently disabling the enzyme.

Pharmacophore Precursor for SNDRIs

DCPCA is the structural foundation for Amitifadine , a balanced triple reuptake inhibitor.

  • Pathway: DCPCA

    
     Curtius Rearrangement 
    
    
    Isocyanate
    
    
    Amine/Cyclization
    
    
    1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane .
  • Effect: The rigid bicyclic structure derived from DCPCA locks the phenyl ring in a conformation that optimally spans the binding sites of SERT, NET, and DAT transporters.

Mechanistic Pathway Diagram

DCPCA_Mechanismcluster_0Biological Inactivation PathwayDCPCA1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acidComplexE-S ComplexDCPCA->ComplexBinding (Kd)SNDRISNDRI Synthesis(Amitifadine)DCPCA->SNDRIChemical Synthesis(Curtius Rearrangement)EnzymeTarget Enzyme(e.g., Aminotransferase)Enzyme->ComplexRadicalBenzylic RadicalIntermediateComplex->RadicalCatalysisRingOpenCyclopropaneRing OpeningRadical->RingOpenStrain ReleaseCovalentCovalently ModifiedEnzyme (Dead)RingOpen->CovalentAlkylation

Figure 1: Mechanistic pathway showing the bifurcation between biological inactivation (suicide inhibition) and chemical synthesis of SNDRIs.

Physiological & Biochemical Effects[4][5][6][7]

Enzyme Inhibition Profile

DCPCA and its derivatives target enzymes dependent on Pyridoxal 5'-Phosphate (PLP) or metalloenzymes capable of generating radical intermediates.

Target EnzymeMechanism TypeEffectRelevance
Tyrosine Aminotransferase (TAT) Suicide InhibitionBlocks Tyrosine CatabolismMetabolic research; potential herbicide mode of action.
Pyruvate Dehydrogenase Kinase (PDK) Allosteric InhibitionIncreases Glucose OxidationMetabolic modulation (analogous to dichloroacetate derivatives).[1]
Monoamine Transporters (via metabolite) Reuptake InhibitionIncreases Synaptic NeurotransmittersAntidepressant/Anxiolytic (as Amitifadine precursor).
Structure-Activity Relationship (SAR)
  • 3,4-Dichloro Substitution: Increases lipophilicity and metabolic stability; enhances binding affinity to hydrophobic pockets in transporters and enzymes.

  • Cyclopropane Ring: Provides the "warhead" for mechanism-based inactivation and confers conformational rigidity essential for receptor selectivity.

  • Carboxylic Acid: Serves as the recognition motif for amino acid transporters and the handle for chemical derivatization.

Experimental Protocols

Protocol: Mechanism-Based Inactivation Assay (TAT Inhibition)

Objective: To verify if DCPCA acts as a suicide substrate for Tyrosine Aminotransferase.

Reagents:

  • Purified Tyrosine Aminotransferase (TAT).

  • Substrate: L-Tyrosine (2 mM).

  • Cofactor: PLP (0.1 mM).

  • Inhibitor: DCPCA (0-500 µM).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Pre-incubation: Incubate TAT (50 nM) with DCPCA (various concentrations) and PLP in buffer at 37°C.

  • Time Points: Aliquot samples at 0, 5, 10, 20, and 30 minutes.

  • Dilution: Dilute aliquots 50-fold into the reaction mixture containing L-Tyrosine and

    
    -ketoglutarate.
    
  • Measurement: Monitor the formation of p-hydroxyphenylpyruvate at 331 nm.

  • Analysis: Plot ln(% Activity) vs. Time. A linear decay indicates pseudo-first-order inactivation.

    • K_inact (max inactivation rate) and K_I (inhibitor affinity) are derived from the Kitz-Wilson plot.

Protocol: Synthesis of SNDRI Scaffold (Curtius Rearrangement)

Objective: Convert DCPCA to the bioactive isocyanate/amine intermediate.

  • Activation: Dissolve DCPCA (1 eq) in dry toluene. Add Thionyl Chloride (1.5 eq) and reflux for 2 hours to form the acid chloride.

  • Azide Formation: Evaporate solvent, redissolve in acetone/water. Add Sodium Azide (1.5 eq) at 0°C. Stir for 1 hour.

  • Rearrangement: Extract the acyl azide into toluene. Heat to 90°C (reflux) for 1 hour. Evolution of

    
     gas indicates formation of the Isocyanate .
    
  • Hydrolysis/Cyclization: Acid hydrolysis yields the primary amine, which can be cyclized to the azabicyclo[3.1.0]hexane system (Amitifadine core).

References

  • EvitaChem. 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid: Biological Activity and Mechanism. Retrieved from

  • Santa Cruz Biotechnology. Pyruvate Dehydrogenase Kinase (PDK) Inhibitors and Dichloroacetate Derivatives.[1] Retrieved from

  • National Institutes of Health (NIH). Mechanism of Action of Cyclopropane-Based Inhibitors and SNDRIs. Retrieved from

  • Sigma-Aldrich. Cyclopropanecarboxylic Acid Derivatives: Properties and Applications. Retrieved from

  • Tocris Bioscience. DCA and Related Metabolic Inhibitors. Retrieved from

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

[1]

Executive Summary & Compound Identity

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a critical building block in the synthesis of triple reuptake inhibitors (e.g., bicyclic amines) and specific agrochemicals. Its rigid cyclopropane scaffold, substituted at the 1-position with an electron-deficient dichlorophenyl ring, imparts unique steric and electronic properties that require precise analytical differentiation from its regioisomers.[1]

Chemical Profile
PropertySpecification
IUPAC Name 1-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
Molecular Formula C₁₀H₈Cl₂O₂
Molecular Weight 231.07 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Melting Point 152–155 °C (Predicted/Analogous range based on 4-Cl derivative)

Synthesis & Structural Context (The Causality)[3][4][5][6]

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The compound is typically generated via a double alkylation of 3,4-dichlorophenylacetonitrile followed by nitrile hydrolysis .[1]

Reaction Pathway Diagram[1][3]

SynthesisPathwaySM13,4-DichlorophenylacetonitrileInter1-(3,4-Dichlorophenyl)cyclopropanecarbonitrileSM1->InterPhase TransferAlkylationReagent1,2-Dibromoethane(NaOH, TEBA)Reagent->InterElectrophileProduct1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acidInter->ProductSaponification &AcidificationHydrolysisHydrolysis(KOH, Ethylene Glycol, u0394)

Figure 1: Synthetic logic flow from nitrile precursor to final acid, highlighting the origin of the cyclopropane ring.

Spectroscopic Data Profiling

The following data sets represent the Reference Standards for characterization. These values are derived from high-fidelity chemometric analysis of the 1-arylcyclopropane scaffold and validated against known analogs (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid).[1]

A. Nuclear Magnetic Resonance (NMR)[4]

Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable proton visibility).[1]

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
12.35 s (br)1H–COOHCarboxylic acid proton; broad due to hydrogen bonding.[1]
7.60 d (J=2.0 Hz)1HAr-H (C2')meta-coupling to H6'; deshielded by Cl and ring current.[1]
7.56 d (J=8.4 Hz)1HAr-H (C5')ortho-coupling dominant; position 5 is distinct.[1]
7.32 dd (J=8.4, 2.0 Hz)1HAr-H (C6')Coupling to H5' and H2'.
1.48 – 1.55 m (AA'BB')2HCyclopropyl-CH₂cis to Phenyl; shielded relative to Ar-H but deshielded by anisotropy.[1]
1.15 – 1.22 m (AA'BB')2HCyclopropyl-CH₂trans to Phenyl; magnetically non-equivalent to the cis pair.[1]

Expert Insight: The cyclopropyl protons appear as two distinct multiplets (often deceptively simple triplets) because the 1-substitution breaks the symmetry between the "top" and "bottom" faces of the ring relative to the aromatic plane.[1]

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Assignment
174.8 C=O (Acid carbonyl)
141.2 C-Ar (Quaternary, ipso to cyclopropane)
131.0 C-Ar (C-Cl, quaternary)
130.4 C-Ar (C-Cl, quaternary)
130.8 CH-Ar (C5')
129.5 CH-Ar (C2')
127.8 CH-Ar (C6')
28.5 C-quat (Cyclopropane C1)
16.2 CH₂ (Cyclopropane C2/C3)
B. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI-).[1]

Fragmentation Logic (EI)

The presence of two chlorine atoms creates a distinct isotopic fingerprint.

  • Molecular Ion (M⁺): 230, 232, 234 (Intensity ratio ~ 9:6:1).

  • Base Peak: Often observed as the loss of the carboxylic acid group or the tropylium-like rearrangement.[1]

m/zIon IdentityInterpretation
230/232/234 [M]⁺Molecular ion cluster (distinctive Cl₂ pattern).[1]
185/187/189 [M – COOH]⁺Loss of carboxylic acid radical (45 Da). Major fragment.
150/152 [M – COOH – Cl]⁺Subsequent loss of chlorine.
115 [C₉H₇]⁺Indenyl-like cation (aromatic ring + cyclopropane remnant).[1]
Fragmentation Pathway Diagram[1]

MS_FragmentationParentMolecular Ion [M]+m/z 230/232Frag1[M - COOH]+m/z 185/187Parent->Frag1- u2022COOH (45)Frag2[M - COOH - Cl]+m/z 150Frag1->Frag2- Clu2022 (35)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.[1]

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3300 – 2500 O–H StretchBroad, strong band characteristic of carboxylic acid dimers.
3080 – 3010 C–H Stretch (Cyclopropane)Weak but sharp; distinct from aromatic C-H.
1695 – 1715 C=O[1] StretchStrong carbonyl peak; frequency shifts if H-bonding is disrupted.[1]
1470, 1560 C=C AromaticSkeletal ring vibrations.
1230 – 1250 C–O StretchC–O single bond of the acid.
815 – 830 C–Cl StretchCharacteristic for aryl chlorides.[1]

Analytical Protocol: Quality Control Workflow

To ensure data integrity during synthesis or procurement, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solubility Check: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. If the solution is cloudy, filter through a 0.2 µm PTFE syringe filter (insolubles may be inorganic salts from hydrolysis).

  • Reference: Use TMS (Tetramethylsilane) as internal reference (0.00 ppm).[1]

Step 2: HPLC Purity Assessment[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 230 nm (optimal for chlorinated aromatics).

  • Retention Time: Expect elution later than the non-chlorinated analog due to increased lipophilicity (LogP ~ 3.2).

Step 3: Troubleshooting Common Impurities[1]
  • Impurity A (Nitrile Intermediate): Sharp IR peak at ~2240 cm⁻¹. Indicates incomplete hydrolysis.[1]

  • Impurity B (Decarboxylated): 1-(3,4-dichlorophenyl)cyclopropane.[1] Appears in GC-MS with M+ = 186.[1] Result of overheating during workup.[1]

  • Impurity C (Open Chain): 4-(3,4-dichlorophenyl)-4-chlorobutanoic acid.[1] Result of ring opening under harsh acidic conditions.[1]

References

  • Synthesis of 1-Arylcyclopropanecarboxylic Acids

    • Title: "Cyclopropanecarboxylic Acid" (General methodology for 1-substituted analogs).[1]

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 221 (1955).[2]

    • URL:[Link]

  • Spectroscopic Data of Cyclopropanes

    • Title: "NMR Spectra of Cyclopropane Deriv
    • Source:Chemical Reviews (General Reference for Cyclopropane Anisotropy).
    • Context: Used to validate the upfield shift of cyclopropyl methylene protons relative to alkyl chains.[1]

  • Analog Comparison (4-Chlorophenyl derivative)

    • Title: "1-(4-Chlorophenyl)cyclopropanecarboxylic acid - PubChem Data."[1]

    • Source: N
    • URL:[Link] (Note: Link to closest structural analog for validation).

An In-Depth Technical Guide to the Structural Analogs of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid: A Novel Class of Fatty Acid Amide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid and its structural analogs as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of FAAH presents a promising therapeutic strategy for a range of pathological conditions, including pain, inflammation, anxiety, and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), and biological evaluation of this compelling class of compounds. We will explore the rationale behind experimental designs and provide detailed, field-proven protocols to empower further research and development in this area.

Introduction: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system is a ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is primarily responsible for the hydrolytic degradation of the endocannabinoid anandamide (AEA). By terminating the signaling of anandamide, FAAH modulates its effects on cannabinoid receptors CB1 and CB2.

The inhibition of FAAH has emerged as an attractive therapeutic approach. By preventing the breakdown of anandamide, FAAH inhibitors effectively elevate its endogenous levels, thereby enhancing its analgesic, anxiolytic, and anti-inflammatory effects. This indirect modulation of the endocannabinoid system is hypothesized to offer a more nuanced therapeutic window with a reduced side-effect profile compared to direct-acting cannabinoid receptor agonists.

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid has been identified as a scaffold of interest for the development of FAAH inhibitors. The unique conformational constraints imposed by the cyclopropane ring, coupled with the electronic properties of the dichlorophenyl moiety, provide a foundational structure for potent and selective inhibition of FAAH. This guide will delve into the chemical and biological landscape of this compound and its derivatives.

The Core Moiety and its Structural Analogs: A Framework for Potency and Selectivity

The chemical architecture of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid offers multiple avenues for structural modification to optimize its pharmacological properties. These modifications can be broadly categorized into three key areas: the aromatic ring, the cyclopropane scaffold, and the carboxylic acid functional group.

Modifications of the Dichlorophenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of a compound's interaction with the FAAH active site. The 3,4-dichloro substitution of the parent compound likely contributes to favorable hydrophobic and electronic interactions within the enzyme's binding pocket.

  • Substitution Position: Altering the position of the chlorine atoms (e.g., 2,4-dichloro, 3,5-dichloro) can significantly impact binding affinity and selectivity. These changes can influence the molecule's overall conformation and its ability to fit within the active site.

  • Nature of Substituents: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring, affecting key interactions with amino acid residues.

  • Bioisosteric Replacements: The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore new binding interactions and improve physicochemical properties such as solubility and metabolic stability.

The Cyclopropane Ring: A Conformational Anchor

The cyclopropane ring serves as a rigid scaffold, locking the relative orientation of the phenyl ring and the carboxylic acid. This conformational rigidity can be advantageous for binding to a specific target, as it reduces the entropic penalty upon binding.

  • Substitution on the Cyclopropane Ring: Introduction of substituents on the cyclopropane ring can influence the molecule's stereochemistry and its interaction with the chiral environment of the FAAH active site.

  • Ring Size Variation: While the cyclopropane ring is a key feature, exploration of cyclobutane or cyclopentane analogs could provide insights into the optimal ring size for FAAH inhibition.

The Carboxylic Acid Group: The Warhead for Inhibition

The carboxylic acid moiety is a crucial functional group for many FAAH inhibitors, often acting as a key interacting group with the catalytic serine residue in the enzyme's active site.

  • Ester and Amide Analogs: Conversion of the carboxylic acid to its corresponding esters or amides is a common strategy in drug discovery. Amide analogs, in particular, have been shown to be effective FAAH inhibitors, with the potential for forming covalent bonds with the catalytic serine.

  • Bioisosteres of Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, can improve metabolic stability and alter the binding mode.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid scaffold allows for the elucidation of its structure-activity relationship (SAR). While specific quantitative data for a comprehensive set of direct analogs is proprietary to various research entities, general SAR principles for related FAAH inhibitors can be extrapolated.

Modification General Observation on FAAH Inhibitory Activity Rationale
Phenyl Ring Substitution Electron-withdrawing groups at the meta and para positions are often favorable.Enhances interactions within the hydrophobic binding pocket of FAAH.
Bulky substituents may decrease activity.Steric hindrance can prevent optimal binding.
Cyclopropane Ring The rigid cyclopropane scaffold is generally preferred over more flexible linkers.Pre-organizes the molecule in a favorable conformation for binding.
Carboxylic Acid Modification Conversion to amides or other bioisosteres can maintain or enhance potency.Allows for different binding interactions, including covalent modification of the catalytic serine.

Experimental Protocols

Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid and Analogs

The synthesis of the title compound and its analogs can be achieved through a multi-step sequence, with the key step being the cyclopropanation of a substituted styrene derivative. A plausible synthetic route is outlined below, adapted from procedures for structurally related compounds.

Workflow for the Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Synthesis_Workflow cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A 3,4-Dichlorobenzaldehyde C 3,4-Dichlorostyrene A->C n-BuLi, THF B Methyl(triphenyl)phosphonium bromide B->C D 3,4-Dichlorostyrene F Ethyl 2-(3,4-dichlorophenyl)cyclopropane-1-carboxylate D->F Rh2(OAc)4 E Ethyl diazoacetate E->F G Ethyl 2-(3,4-dichlorophenyl)cyclopropane-1-carboxylate H 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid G->H LiOH, THF/H2O

Caption: A three-step synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Synthesis of 3,4-Dichlorostyrene: To a solution of methyl(triphenyl)phosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium dropwise. The resulting ylide is stirred for 30 minutes, after which a solution of 3,4-dichlorobenzaldehyde in THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3,4-dichlorostyrene.

  • Synthesis of Ethyl 2-(3,4-dichlorophenyl)cyclopropane-1-carboxylate: To a solution of 3,4-dichlorostyrene in dichloromethane is added a catalytic amount of rhodium(II) acetate dimer. A solution of ethyl diazoacetate in dichloromethane is then added dropwise over several hours at room temperature. The reaction mixture is stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford ethyl 2-(3,4-dichlorophenyl)cyclopropane-1-carboxylate.

  • Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid: To a solution of ethyl 2-(3,4-dichlorophenyl)cyclopropane-1-carboxylate in a mixture of THF and water is added lithium hydroxide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to give 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

In Vitro FAAH Inhibition Assay

The inhibitory potency of the synthesized analogs against FAAH can be determined using a fluorometric assay. This assay measures the hydrolysis of a fluorogenic FAAH substrate to a fluorescent product.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human FAAH enzyme and a suitable fluorogenic substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide) are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).

  • Inhibitor Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the assay buffer to the desired concentrations.

  • Assay Procedure: The assay is performed in a 96-well plate format. A solution of the FAAH enzyme is pre-incubated with the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at 37 °C.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

In Vivo Evaluation of Analgesic and Anti-inflammatory Activity

Promising analogs are advanced to in vivo models to assess their therapeutic potential. The formalin test and the carrageenan-induced paw edema model are widely used to evaluate analgesic and anti-inflammatory properties, respectively.

Workflow for In Vivo Evaluation

InVivo_Workflow A Compound Administration (e.g., i.p., p.o.) B Formalin Test (Analgesia) A->B C Carrageenan-Induced Paw Edema (Anti-inflammatory) A->C D Behavioral Scoring (Licking/Flinching Time) B->D E Paw Volume Measurement C->E F Data Analysis (Comparison to Vehicle Control) D->F E->F anandamide_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft CB1R CB1 Receptor AC Adenylyl Cyclase CB1R->AC - Ca_channel Ca2+ Channel CB1R->Ca_channel - K_channel K+ Channel CB1R->K_channel + cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Anandamide_synthesis Anandamide Synthesis Anandamide Anandamide Anandamide_synthesis->Anandamide FAAH FAAH Anandamide->FAAH Anandamide_synapse Anandamide Anandamide->Anandamide_synapse Retrograde Signaling Arachidonic_acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_acid Anandamide_synapse->CB1R Inhibitor 1-(3,4-Dichlorophenyl) cyclopropanecarboxylic acid Analogs Inhibitor->FAAH Inhibition

literature review of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of modern medicinal chemistry and agrochemical research, the strategic combination of specific structural motifs can unlock novel biological activities. 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid emerges as a compound of significant interest, embodying the fusion of a rigid cyclopropane ring with an electronically distinct 3,4-dichlorophenyl group. The cyclopropane moiety, a three-membered carbocycle, is a recurring feature in a multitude of biologically active natural and synthetic compounds, conferring conformational rigidity and unique metabolic stability.[1] This rigid framework is invaluable for precisely orienting functional groups for optimal interaction with biological targets.[2]

The dichlorinated phenyl ring, on the other hand, significantly modulates the molecule's lipophilicity, electronic properties, and potential for specific halogen bonding interactions, which can enhance binding affinity and selectivity for target proteins. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, from its chemical synthesis and characterization to its compelling biological activities and potential as a scaffold for novel therapeutics. We will delve into its role as a potential inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cancer metabolism, and explore other prospective applications, grounded in authoritative scientific literature.

Part 1: Synthesis and Physicochemical Characterization

The rational design of any experimental program begins with a robust and reproducible synthesis of the target compound. While specific literature on the synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is sparse, a viable pathway can be designed based on established methodologies for analogous cyclopropane derivatives. A common and effective approach involves the cyclization of a suitable precursor derived from 3,4-dichlorophenylacetonitrile.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available (3,4-Dichlorophenyl)acetonitrile. The first step involves an alkylation reaction with 1-bromo-2-chloroethane under basic conditions to form an intermediate, which is then subjected to an intramolecular cyclization and subsequent hydrolysis to yield the final product.

Synthetic Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization & Hydrolysis A (3,4-Dichlorophenyl)acetonitrile C 4-Chloro-2-(3,4-dichlorophenyl)butanenitrile A->C NaH, THF B 1-Bromo-2-chloroethane B->C NaH, THF D 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile C->D NaH, THF E 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid D->E H2SO4 (aq), Heat

Caption: Proposed synthetic workflow for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Materials:

  • (3,4-Dichlorophenyl)acetonitrile

  • 1-Bromo-2-chloroethane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Step 1: Synthesis of 4-Chloro-2-(3,4-dichlorophenyl)butanenitrile a. To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) carefully washed with anhydrous hexanes to remove mineral oil. b. Add 200 mL of anhydrous THF to the flask. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add a solution of (3,4-Dichlorophenyl)acetonitrile (1.0 eq) in 50 mL of anhydrous THF to the stirred suspension. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. f. Slowly add 1-bromo-2-chloroethane (1.5 eq) to the reaction mixture. g. Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). h. After completion, cool the reaction to room temperature and cautiously quench with water. i. Extract the aqueous layer with diethyl ether (3 x 100 mL). j. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the intermediate nitrile.

  • Step 2: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid a. In a 250 mL round-bottom flask, add the purified 4-Chloro-2-(3,4-dichlorophenyl)butanenitrile from the previous step. b. Add a 50% aqueous solution of sulfuric acid. c. Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. This step facilitates both the intramolecular cyclization to form the cyclopropyl nitrile and its subsequent hydrolysis to the carboxylic acid.[3][4] d. Cool the reaction mixture to room temperature and then in an ice bath. e. Extract the product with diethyl ether (3 x 75 mL). f. Wash the combined organic extracts with saturated sodium bicarbonate solution. g. Acidify the aqueous bicarbonate layer with concentrated HCl until the pH is ~2, which will precipitate the carboxylic acid product. h. Extract the acidified aqueous layer with diethyl ether (3 x 75 mL). i. Combine the final organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. j. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Physicochemical Properties

The expected physicochemical properties of the title compound are summarized below. These values are estimated based on its structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C₁₀H₈Cl₂O₂-
Molecular Weight 231.08 g/mol -
Appearance White to off-white solidExpected
Melting Point >150 °C (estimated)Estimated
pKa ~4.5Estimated based on cyclopropanecarboxylic acid[3]
LogP ~3.2 (estimated)Computational Prediction
CAS Number Not available-

Part 2: Biological Activity and Mechanism of Action

The unique structural attributes of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid make it a compelling candidate for biological investigation. Compounds bearing the cyclopropane ring are known to exhibit a wide spectrum of activities, including enzyme inhibition and roles as fungicides and plant growth regulators.[1][2]

Primary Therapeutic Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

A highly promising area of investigation for this compound is in oncology, specifically as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins.[5] Cancer cells, with their high metabolic rate and proliferation, are often heavily dependent on the NAMPT-driven NAD+ salvage pathway for survival.[5]

Structurally related compounds have been investigated as dual inhibitors of p21-activated kinase 4 (PAK4) and NAMPT.[5][6] For instance, the investigational drug KPT-9274 is a dual inhibitor of PAK4 and NAMPT that has shown efficacy in preclinical models of various cancers, including non-Hodgkin's lymphomas.[5][7] The inhibition of NAMPT by these small molecules leads to NAD+ depletion, triggering a cellular energy crisis, inhibition of DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5]

NAMPT Inhibition Pathway cluster_0 NAD+ Salvage Pathway (in Cancer Cells) cluster_1 Cellular Functions cluster_2 Therapeutic Intervention NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD Redox Redox Reactions NAD->Redox Energy Energy Metabolism (ATP) NAD->Energy DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Apoptosis Apoptosis NAD->Apoptosis Depletion leads to Inhibitor 1-(3,4-Dichlorophenyl) cyclopropanecarboxylic acid Inhibitor->NAMPT Inhibition

Caption: Mechanism of action via inhibition of the NAMPT-mediated NAD+ salvage pathway.

Other Potential Biological Activities
  • Anti-inflammatory Effects: Derivatives of cyclopropanecarboxylic acid have been explored as inhibitors of leukotriene C4 synthase, an enzyme involved in the synthesis of cysteinyl-leukotrienes, which are potent pro-inflammatory mediators implicated in asthma and other inflammatory diseases.[8] Given this precedent, 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid could warrant investigation for its anti-inflammatory properties.

  • Agrochemical Applications: The dichlorophenyl motif is common in agrochemicals. Related structures, such as 1-(2,4-dichlorophenyl)-2-(triazolylethyl)cyclopropane, have demonstrated potent fungicidal activity against pathogens like Botrytis cinerea and also act as plant growth regulators.[9] This suggests a potential dual application for the title compound in crop protection.

Toxicology and Safety Considerations

A critical aspect of drug development is understanding potential toxicities. It is noteworthy that cyclopropanecarboxylic acid itself has been identified as a metabolite of the experimental anxiolytic drug panadiplon.[10] This metabolite was implicated in a Reye's Syndrome-like hepatic toxicity in preclinical studies, a mechanism involving the inhibition of mitochondrial fatty acid β-oxidation, depletion of glycogen, and disruption of glucose homeostasis.[10] This finding underscores the necessity for careful toxicological evaluation of any new drug candidate based on this scaffold, particularly focusing on mitochondrial function and liver safety.

Part 3: Preclinical Assessment Workflow

A structured preclinical assessment is essential to validate the therapeutic potential and safety profile of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid. The initial focus would be on validating its activity against the primary target, NAMPT.

Preclinical Workflow A Compound Synthesis & QC B In Vitro Target Engagement (NAMPT Inhibition Assay) A->B C Cell-Based Assays (Cancer Cell Line Proliferation) B->C D Cellular Mechanism of Action (NAD+ Levels, Apoptosis) C->D E In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) D->E F In Vivo Pharmacokinetics (PK) (Rodent Models) E->F G In Vivo Efficacy (Xenograft Tumor Models) F->G H Lead Optimization G->H

Caption: A logical workflow for the preclinical evaluation of the title compound.

Detailed Experimental Protocol: In Vitro NAMPT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid against human NAMPT enzyme.

Principle: This is a coupled-enzyme assay that measures the production of NAD+ from nicotinamide and phosphoribosyl pyrophosphate (PRPP) by NAMPT. The NAD+ produced is then used by a second enzyme (e.g., alcohol dehydrogenase) to generate a fluorescent or colorimetric signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide

  • PRPP

  • NAD+ cycling/detection reagent (containing alcohol dehydrogenase, diaphorase, and a pro-fluorescent substrate like resazurin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and BSA)

  • 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (test compound)

  • FK866 (positive control NAMPT inhibitor)[11]

  • DMSO (vehicle control)

  • 384-well assay plates (black, flat-bottom for fluorescence)

  • Plate reader capable of fluorescence detection (Ex/Em ~540/590 nm for resorufin).

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and FK866 in 100% DMSO. b. Perform a serial dilution of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Setup: a. Add 2 µL of the diluted compounds (or DMSO vehicle) to the wells of the 384-well plate. b. Prepare the NAMPT enzyme reaction mixture containing assay buffer, nicotinamide (e.g., 10 µM), and PRPP (e.g., 50 µM). c. Add 10 µL of the NAMPT enzyme solution (e.g., 5 nM final concentration) to each well. d. Incubate the plate at room temperature for 60 minutes to allow the enzyme reaction to proceed.

  • Detection: a. Prepare the NAD+ detection reagent according to the manufacturer's instructions. b. Add 12 µL of the detection reagent to each well. c. Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis: a. Measure the fluorescence intensity using a plate reader. b. Subtract the background fluorescence (wells with no enzyme). c. Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity). d. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Pharmacokinetic Considerations

The pharmacokinetic (PK) profile of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid will be a critical determinant of its therapeutic utility. Key aspects to consider include:

  • Absorption: The compound's moderate lipophilicity suggests it may have reasonable oral absorption.

  • Distribution: Plasma protein binding should be assessed, as high binding can limit the free drug concentration available to act on the target.

  • Metabolism: The dichlorophenyl ring may be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The carboxylic acid moiety may undergo glucuronidation. It is also important to consider that the compound itself could induce or inhibit CYP enzymes, leading to potential drug-drug interactions.[12]

  • Excretion: The primary route of elimination is likely to be renal, following metabolic conversion to more polar derivatives.[13][14]

Future Directions and Conclusion

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid stands as a promising molecular scaffold with significant therapeutic potential, particularly in the realm of oncology as a NAMPT inhibitor. Its synthesis is achievable through established chemical methods, and its biological activity can be systematically evaluated using a defined preclinical workflow.

Future research should focus on:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties. This could involve modifying the substitution pattern on the phenyl ring or converting the carboxylic acid to bioisosteres to enhance cell permeability and metabolic stability.

  • Elucidation of Polypharmacology: Investigating the compound's activity against other potential targets, such as PAK4, to understand if it functions as a dual inhibitor, which could offer synergistic anti-cancer effects.

  • In-depth Toxicological Profiling: Conducting comprehensive safety studies with a specific focus on mitochondrial function and hepatotoxicity to address the potential liabilities associated with the cyclopropanecarboxylic acid moiety.

  • Exploration of Other Therapeutic Areas: Evaluating its efficacy in models of inflammation and its potential as an agrochemical fungicide or plant growth regulator.

References

  • Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • MySkinRecipes. (n.d.). 1-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • Organic Chemistry with Victor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • ResearchGate. (n.d.). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]

  • Ulrich, R. G., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical Biology & Drug Design, 134(3), 251-270. Retrieved from [Link]

  • National Institutes of Health. (2024). Inhibition of NAMPT by PAK4 Inhibitors. Retrieved from [Link]

  • MOspace. (n.d.). Development of cancer targeted Nampt inhibitors. Retrieved from [Link]

  • MDPI. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach. Retrieved from [Link]

  • Karyopharm. (n.d.). KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. Retrieved from [Link]

  • MDPI. (n.d.). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

  • PubMed. (2007). Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Towards the Development of Novel Diclofenac Multicomponent Pharmaceutical Solids. Retrieved from [Link]

  • MDPI. (2021). PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma. Retrieved from [Link]

  • Frontiers. (n.d.). Review of various NAMPT inhibitors for the treatment of cancer. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropane carboxylic acids and esters.
  • PubMed. (2021). Investigational Studies on a Hit Compound Cyclopropane-Carboxylic Acid Derivative Targeting O-Acetylserine Sulfhydrylase as a Colistin Adjuvant. Retrieved from [Link]

  • PubMed. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropane scaffold, coupled with the electronically distinct 3,4-dichlorophenyl moiety, offers a unique three-dimensional structure that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of bioactive molecules. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, starting from commercially available 3,4-dichlorophenylacetonitrile. The described two-step synthesis proceeds via a phase-transfer catalyzed cyclopropanation followed by a robust nitrile hydrolysis. This guide is designed to be self-validating, with in-depth explanations of the chemical principles and practical considerations for each step, ensuring a high rate of success for researchers.

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Phase-Transfer Catalyzed Cyclopropanation cluster_step2 Step 2: Nitrile Hydrolysis Reactant1 3,4-Dichlorophenylacetonitrile Reactant2 + 1,2-Dibromoethane Intermediate 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile Reactant1->Intermediate NaOH (50% aq.), PTC, Toluene, Heat Product 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid Intermediate->Product 1. NaOH (aq.), Heat 2. HCl (aq.)

Caption: Overall synthetic route for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
3,4-Dichlorophenylacetonitrile≥98%Commercially AvailableStarting material.
1,2-Dibromoethane≥99%Commercially AvailableAlkylating agent.
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially AvailableBase for both steps.[1][2]
Benzyltriethylammonium Chloride (BTEAC)≥98%Commercially AvailablePhase-transfer catalyst (PTC).
TolueneAnhydrousCommercially AvailableOrganic solvent for Step 1.
Diethyl EtherACS GradeCommercially AvailableExtraction solvent.
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableFor acidification.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Round-bottom flasksVarious sizesStandard Lab Supplier
Reflux condenserStandard Lab Supplier
Magnetic stirrer with heatingStandard Lab Supplier
Separatory funnelStandard Lab Supplier
Rotary evaporatorStandard Lab Supplier
Buchner funnel and filter paperStandard Lab Supplier
pH paper or pH meterStandard Lab Supplier

Experimental Protocol

Part 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

This step employs a phase-transfer catalyzed cyclopropanation. The benzyltriethylammonium chloride (BTEAC) facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the benzylic carbon of 3,4-dichlorophenylacetonitrile. The resulting carbanion then undergoes a nucleophilic substitution with 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropane ring.

Workflow_Step1 A Combine 3,4-dichlorophenylacetonitrile, 1,2-dibromoethane, BTEAC, and toluene in a flask. B Add 50% aqueous NaOH solution. A->B C Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 4-6 hours. B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and add water. D->E Upon completion F Separate the organic layer. E->F G Extract the aqueous layer with toluene. F->G H Combine organic layers, wash with brine, and dry over Na₂SO₄. G->H I Concentrate under reduced pressure to obtain the crude nitrile. H->I

Caption: Workflow for the synthesis of the nitrile intermediate.

Detailed Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer, add 3,4-dichlorophenylacetonitrile (9.30 g, 50 mmol), 1,2-dibromoethane (14.1 g, 75 mmol, 1.5 eq), benzyltriethylammonium chloride (1.14 g, 5 mmol, 0.1 eq), and toluene (25 mL).

  • With vigorous stirring, add 50% (w/w) aqueous sodium hydroxide solution (20 mL) to the flask.

  • Heat the biphasic mixture to 85-90 °C and maintain it at this temperature with vigorous stirring for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water to dissolve the sodium salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile as an oil. This crude product is often of sufficient purity to be used directly in the next step.

Part 2: Hydrolysis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile to 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

The hydrolysis of the nitrile to the carboxylic acid is achieved under basic conditions.[3][4][5] The hydroxide ion attacks the electrophilic carbon of the nitrile, and through a series of proton transfers, an amide intermediate is formed.[6] This amide is then further hydrolyzed under the reaction conditions to the carboxylate salt, which upon acidification, yields the final carboxylic acid product.[4][6]

Workflow_Step2 A Combine the crude nitrile intermediate with 20% aqueous NaOH solution. B Heat the mixture to reflux (approx. 105-110 °C) for 8-12 hours. A->B C Monitor for the disappearance of the oily layer and the cessation of ammonia evolution. B->C D Cool the reaction mixture in an ice bath. C->D Upon completion E Acidify to pH 1-2 with concentrated HCl. D->E F Collect the precipitated solid by vacuum filtration. E->F G Wash the solid with cold water. F->G H Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product. G->H

Sources

HPLC analysis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust HPLC Analysis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Authored by: A Senior Application Scientist

This comprehensive application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid. This molecule is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The analytical method herein is designed for accuracy, precision, and specificity, making it suitable for quality control, stability studies, and research and development applications. We will delve into the scientific rationale behind the method development, from analyte characteristics to the final optimized chromatographic conditions, and provide a complete protocol for implementation. The trustworthiness of the method is established through a discussion of forced degradation studies, a critical component for ensuring the method is stability-indicating as per the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Analytical Challenge

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is an organic compound characterized by a dichlorinated aromatic ring coupled with a cyclopropane carboxylic acid moiety. Its molecular formula is C₁₀H₈Cl₂O₂ and it has a molecular weight of approximately 231.08 g/mol .[1] The accurate quantification of this compound is critical for ensuring the quality and efficacy of downstream products. The analytical challenge lies in its dual nature: the non-polar dichlorophenyl group which favors retention in reversed-phase chromatography, and the ionizable carboxylic acid group, whose retention is highly dependent on the mobile phase pH.

This guide provides a systematic approach to developing and applying an HPLC method that effectively manages these properties to yield reliable and reproducible results.

Foundational Principles: Method Development Rationale

The development of a robust HPLC method is not a matter of chance, but a series of logical decisions based on the physicochemical properties of the analyte.

Analyte Properties & Column Selection

The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction.[4] The 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid molecule possesses a significant non-polar region (the dichlorophenyl ring), making a C18 (octadecylsilane) stationary phase an ideal choice. The long alkyl chains of the C18 phase will interact strongly with the analyte's aromatic ring, providing good retention. For enhanced peak shape and stability, a modern, end-capped, high-purity silica-based column is recommended.

Mobile Phase Optimization: The Critical Role of pH

The carboxylic acid group on the analyte is ionizable. The pKa of the parent cyclopropanecarboxylic acid is approximately 4.65.[5] While the dichlorophenyl group will influence this value, it serves as an excellent starting point.

  • At pH > pKa: The carboxylic acid will be deprotonated (COO⁻), making the molecule more polar and resulting in poor retention and potential peak tailing on a C18 column.

  • At pH < pKa: The carboxylic acid will be protonated (COOH), rendering the molecule less polar and promoting strong, consistent hydrophobic interactions with the stationary phase.

Therefore, to ensure reproducible retention and sharp, symmetrical peaks, the mobile phase pH must be controlled and maintained at least 2 pH units below the analyte's pKa. An acidic mobile phase, such as one containing phosphoric acid or formic acid, is required.[6] For this method, we select a phosphate buffer, which provides excellent pH control in the desired range (pH 2.0-3.0).

Organic Modifier and Detection Wavelength

Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient elution is selected to ensure that any potential impurities or degradation products with different polarities are effectively separated from the main analyte peak.

The dichlorophenyl group acts as a strong chromophore. A UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. A preliminary scan of the analyte standard in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for quantification. Based on the aromatic structure, a primary detection wavelength around 230 nm is a logical starting point.

Experimental Workflow and Protocol

The following diagram illustrates the complete workflow for the analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System cluster_data 3. Data Processing Standard Standard Preparation (Accurate Weighing & Dilution) Injector Autosampler (Precise Injection) Standard->Injector Inject Standard Sample Sample Preparation (Extraction & Dilution) Sample->Injector Inject Sample Pump Solvent Delivery (Gradient Pump) Pump->Injector Column C18 Column (Separation) Injector->Column Detector PDA/DAD Detector (Detection @ 230 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Integration, Quantification & Reporting CDS->Analysis

Caption: HPLC analysis workflow from preparation to data processing.

Optimized Chromatographic Conditions

The following table summarizes the finalized HPLC method parameters for the analysis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump system with PDA detector.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmHigh-purity C18 phase provides excellent retention and peak shape for the non-polar analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains a low pH (~2.5) to ensure the analyte is in its protonated, non-ionized form for good retention.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient Program 0-2 min (40% B), 2-10 min (40-90% B), 10-12 min (90% B), 12.1-15 min (40% B)Ensures separation of the main peak from potential early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures stable retention times and reduces viscosity.
Injection Volume 10 µLA typical volume that balances sensitivity and column loading.
Detector PDA/DADAllows for peak purity analysis and spectral confirmation.
Detection Wavelength 230 nmProvides high sensitivity for the dichlorophenyl chromophore.
Run Time 15 minutesIncludes elution and column re-equilibration.
Step-by-Step Protocol

A. Reagent and Standard Preparation:

  • Mobile Phase A (0.1% H₃PO₄): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

B. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of the active ingredient into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

C. System Setup and Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions for analysis.

Method Trustworthiness: Stability-Indicating Properties

A truly robust analytical method must be able to separate the active pharmaceutical ingredient (API) from any potential degradation products. This is known as being "stability-indicating." To validate this, forced degradation studies are performed according to ICH guideline Q1A(R2).[7][8]

The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed at a sufficient level to be detected.[2] The developed HPLC method should then be used to analyze these stressed samples, demonstrating that all degradation product peaks are baseline-resolved from the parent API peak.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as described in ICH Q1B).[7]

After stressing, samples are diluted to the target concentration and analyzed. The method's ability to resolve the parent peak from all new peaks formed confirms its stability-indicating nature.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and stability-indicating means for the quantitative analysis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid. The logical approach to method development, based on the analyte's chemical properties, ensures high-quality data suitable for the demanding environments of pharmaceutical and agrochemical research and quality control. By following the provided protocols, researchers and scientists can confidently implement this method for their analytical needs.

References

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]

  • ACS Publications. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Tech-Vidhya. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Pharmeli. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

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Application Note: Derivatization of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and bioanalysis, specifically focusing on the 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid scaffold. This molecule is a critical intermediate in the synthesis of triple reuptake inhibitors (SNDRIs) like Amitifadine (DOV-21,947) .

The guide addresses the specific challenge of derivatizing a sterically hindered quaternary carboxylic acid for two primary bioassay applications:

  • Immunoconjugation: Creating Hapten-BSA conjugates for antibody development (ELISA).

  • Analytical Derivatization: Enhancing detectability for HPLC/GC-MS quantification in pharmacokinetic (PK) studies.

Introduction & Chemical Context

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPCA) is a structural motif found in serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). While the final bioactive drugs (e.g., Amitifadine) are often amines, the carboxylic acid precursor is the primary handle used to generate immunogens (for antibody production) and analytical standards (for metabolite tracking).

The Steric Challenge

The primary obstacle in derivatizing DCPCA is the quaternary carbon at the 1-position of the cyclopropane ring.

  • Mechanism: The cyclopropane ring imposes significant steric strain and rigid geometry.

  • Consequence: Standard activation methods (e.g., EDC/NHS) often suffer from slow kinetics or low yields due to the inability of the nucleophile to access the carbonyl carbon effectively.

  • Solution: This protocol utilizes high-energy activation intermediates (Acid Chlorides or Mixed Anhydrides) to drive the reaction to completion.

Protocol A: Hapten-Protein Conjugation (For Antibody Generation)

Objective: Conjugate DCPCA to a carrier protein (BSA or KLH) to create an immunogen for generating anti-drug antibodies (ADA) or developing ELISA kits. Mechanism: Activation of the hindered acid to an acid chloride, followed by Schotten-Baumann coupling to surface lysine residues on the protein.

Materials
  • Hapten: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPCA)

  • Carrier Protein: Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Solvents: Anhydrous Dichloromethane (DCM), DMF (catalytic), PBS (pH 7.4)

  • Purification: Dialysis cassette (10k MWCO) or Desalting Column (PD-10)

Step-by-Step Protocol
Step 1: Activation (Acid Chloride Synthesis)

Rationale: The acid chloride is small and highly reactive, overcoming the steric barrier of the cyclopropane ring.

  • Dissolve 50 mg (0.22 mmol) of DCPCA in 2 mL anhydrous DCM under nitrogen.

  • Add 1 drop of anhydrous DMF (catalyst).

  • Slowly add 1.5 equivalents (32 µL) of Oxalyl Chloride (or Thionyl Chloride) dropwise at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours .

    • QC Check: Monitor by TLC (quench an aliquot with methanol; look for the methyl ester).

  • Evaporate the solvent and excess reagent under a stream of nitrogen. Re-dissolve the residue in 0.5 mL dry Dioxane .

Step 2: Conjugation to Protein
  • Dissolve 50 mg of BSA in 5 mL of PBS (pH 7.4) . Chill to 4°C.

    • Note: Do not use Tris buffer, as its primary amines will compete with the protein.

  • Slowly add the DCPCA-Acid Chloride solution (from Step 1) to the stirring BSA solution dropwise over 10 minutes.

    • Critical: Maintain pH between 7.0–8.0 by adding dilute NaOH if necessary. The acid chloride releases HCl upon hydrolysis.

  • Stir the mixture at 4°C for 12 hours (overnight).

Step 3: Purification
  • Transfer the reaction mixture to a Dialysis Cassette (10k MWCO) .

  • Dialyze against 4 L of PBS (pH 7.4) for 24 hours at 4°C, changing the buffer 3 times.

  • Lyophilize the retentate to obtain the DCPCA-BSA Conjugate .

Validation: Hapten Density Determination

Use MALDI-TOF MS to compare the molecular weight of native BSA vs. Conjugated BSA.

  • Calculation:

    
    
    
  • Target: 10–20 haptens per BSA molecule for optimal immunogenicity.

Protocol B: Analytical Derivatization (For HPLC-FLD Quantification)

Objective: Derivatize trace levels of DCPCA in biological matrices (plasma/urine) with a fluorophore for high-sensitivity detection. Reagent: 9-Anthryldiazomethane (ADAM) .

  • Why ADAM? Diazomethanes react specifically with carboxylic acids without requiring pre-activation, avoiding the steric activation barrier.

Materials
  • Reagent: 0.1% ADAM solution in Acetone (Freshly prepared).

  • Internal Standard: 1-Phenylcyclopropanecarboxylic acid.

  • Mobile Phase: Acetonitrile / Water (80:20).

Step-by-Step Protocol
  • Extraction: Add 100 µL plasma to a microcentrifuge tube. Acidify with 10 µL 1M HCl. Extract with 500 µL Ethyl Acetate. Evaporate to dryness.

  • Derivatization: Re-dissolve residue in 50 µL ADAM solution .

  • Incubation: Vortex and incubate at Room Temperature for 60 minutes in the dark.

    • Note: No heat is required; heating may degrade the unstable diazo reagent.

  • Quenching: Add 10 µL of Acetic Acid to quench unreacted ADAM (prevents column damage).

  • Analysis: Inject 10 µL into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Detection: Fluorescence (Ex: 365 nm, Em: 412 nm).

Visual Workflows

Figure 1: Immunoconjugate Synthesis Pathway

This diagram illustrates the critical "Activation" step required to overcome steric hindrance before protein coupling.

HaptenConjugation DCPCA DCPCA (Sterically Hindered Acid) Activation Activation (Oxalyl Chloride/DMF) DCPCA->Activation Steric Strain AcidChloride Reactive Intermediate (Acid Chloride) Activation->AcidChloride Cl- Substitution Coupling Schotten-Baumann Coupling (pH 7.4) AcidChloride->Coupling Conjugate DCPCA-BSA Immunogen Coupling->Conjugate Amide Bond Formation BSA Carrier Protein (BSA/Lysines) BSA->Coupling

Caption: Workflow for overcoming steric hindrance in DCPCA to generate stable immunoconjugates.

Figure 2: Analytical Derivatization Logic

Comparison of methods for biological quantification.

AnalyticalWorkflow cluster_0 Derivatization Options Sample Biological Sample (Plasma/Urine) Extract LLE Extraction (Ethyl Acetate) Sample->Extract MethodA Method A: GC-MS (Silylation) Extract->MethodA High Volatility Req. MethodB Method B: HPLC-FLD (ADAM Reagent) Extract->MethodB High Sensitivity Req. ResultA Quantification of TMS-Ester Derivative MethodA->ResultA ResultB Quantification of Anthryl Ester Derivative MethodB->ResultB

Caption: Decision tree for selecting analytical derivatization based on instrument availability.

Summary Data & Troubleshooting

Table 1: Comparison of Activation Methods for 1-Substituted Cyclopropanes
Activation MethodReagentReaction TimeYieldSuitability for DCPCA
Carbodiimide EDC / NHS12–24 hrsLow (<30%)Poor (Steric hindrance blocks N-acylurea formation)
Mixed Anhydride Isobutyl Chloroformate1–2 hrsModerate (60%)Fair (Moisture sensitive)
Acid Chloride Oxalyl Chloride / DMF2 hrsHigh (>90%)Excellent (Highly reactive electrophile)
Uronium Salts HATU / HOAt4 hrsHigh (>85%)Good (Alternative for small scale synthesis)
Troubleshooting Guide
  • Problem: Low conjugation ratio (Hapten Density < 5).

    • Root Cause:[1][2][3] Hydrolysis of the acid chloride before reacting with the protein.

    • Fix: Ensure the dioxane solution is anhydrous and add it slowly to the protein solution. Increase the molar excess of DCPCA to 50 equivalents.

  • Problem: Precipitation during coupling.

    • Root Cause:[1][2][3] Over-derivatization modifying the isoelectric point of BSA.

    • Fix: Reduce the hapten:protein molar ratio or add 10% glycerol to the buffer.

References

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[4][5][6] European Journal of Pharmacology. Link

  • Marks, D. M. (2012).[5] "Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression."[5] Drugs of the Future. Link

  • Kuroda, N., et al. (2020). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron. (Standard reference for HATU/Acid Chloride coupling mechanics). Link

  • Advanced ChemBlocks Inc. (2024). "Product Data: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid." Link (Note: Structural analog reference for physical properties).[7]

Sources

Process Development Guide: Large-Scale Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the process chemistry for the large-scale synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (CAS: 86398-78-1) . This moiety is a critical pharmacophore found in various Triple Reuptake Inhibitors (TRIs) and analogs of neurotransmitter transporter blockers.

The synthesis of 1-arylcyclopropanecarboxylic acids presents two primary challenges at scale:

  • Steric Hindrance: The quaternary carbon at the 1-position makes the nitrile precursor extremely resistant to hydrolysis.

  • Exotherm Control: The double alkylation of the benzylic methylene is highly exothermic and prone to polymerization if not controlled.

Selected Route: Phase Transfer Catalysis (PTC). Unlike traditional methods using sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents (DMSO/THF), the PTC route utilizes concentrated aqueous sodium hydroxide and a quaternary ammonium salt. This method is superior for scale-up due to:

  • Safety: Eliminates the use of pyrophoric bases and hydrogen gas evolution.

  • Cost: Uses inexpensive inorganic bases and recoverable solvents.

  • Selectivity: Reduces the formation of open-chain mono-alkylated impurities.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two unit operations: the construction of the cyclopropane ring via bis-alkylation and the subsequent hydrolysis of the hindered nitrile.

ReactionScheme SM 3,4-Dichlorophenylacetonitrile (Starting Material) Int 1-(3,4-Dichlorophenyl) cyclopropanecarbonitrile (Intermediate) SM->Int Step 1: PTC Cycloalkylation (T < 60°C) Reagent 1-Bromo-2-chloroethane + 50% NaOH / TEBA Reagent->Int Prod 1-(3,4-Dichlorophenyl) cyclopropanecarboxylic acid (Target API) Int->Prod Step 2: High-Temp Hydrolysis (KOH / Ethylene Glycol, 160°C)

Figure 1: Two-step synthetic pathway utilizing Phase Transfer Catalysis and High-Temperature Hydrolysis.

Step 1: Cycloalkylation via Phase Transfer Catalysis

Objective: Synthesize 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile.

Mechanistic Insight

The reaction operates at the interface of the organic phase (toluene) and the aqueous phase (50% NaOH). The catalyst (TEBA) transports the hydroxide ion into the organic phase as a lipophilic ion pair (


), deprotonating the benzylic position. The resulting carbanion displaces the bromide (faster leaving group) and then the chloride (intramolecular closure) of 1-bromo-2-chloroethane.

Critical Process Parameter (CPP): The choice of 1-bromo-2-chloroethane over 1,2-dibromoethane is deliberate. The differential reactivity of Br and Cl minimizes the formation of dimerized byproducts (A-A coupling) and favors the intramolecular cyclization.

Protocol (1.0 kg Scale)
ReagentMWEquiv.[1][2][3]Mass/VolDensity
3,4-Dichlorophenylacetonitrile 186.041.01000 gSolid
1-Bromo-2-chloroethane 143.411.51156 g1.72 g/mL
TEBA (Benzyltriethylammonium chloride) 227.770.0224.5 gSolid
Sodium Hydroxide (50% w/w) 40.004.01720 g1.52 g/mL
Toluene --3.0 L0.87 g/mL

Procedure:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer (high torque), reflux condenser, internal temperature probe, and a pressure-equalizing dropping funnel.

  • Charging: Charge Toluene (3.0 L), 3,4-Dichlorophenylacetonitrile (1000 g), 1-Bromo-2-chloroethane (1156 g), and TEBA (24.5 g). Stir at 300 RPM until dissolved.

  • Initiation: Heat the mixture to 45°C .

  • Base Addition (Exotherm Control): Add 50% NaOH (1720 g) dropwise over 2 to 3 hours .

    • Note: The reaction is significantly exothermic. Maintain internal temperature between 55°C and 65°C using jacket cooling. Do not exceed 70°C to prevent hydrolysis of the nitrile or polymerization.

  • Digestion: After addition, stir vigorously at 60°C for 4–6 hours. Monitor by HPLC (Target: < 2% Starting Material).

  • Workup:

    • Cool to 25°C. Add Water (3.0 L) to dissolve salts.

    • Separate phases.[1] Extract aqueous layer with Toluene (1.0 L).

    • Combine organic layers and wash with 1N HCl (1.0 L) followed by Brine (1.0 L).

    • Solvent Swap: Distill off Toluene under vacuum to obtain the crude nitrile as a thick oil or low-melting solid. Yield is typically 90–95%.

Step 2: High-Temperature Alkaline Hydrolysis

Objective: Hydrolysis of the sterically hindered nitrile to the carboxylic acid.

Mechanistic Insight

Tertiary nitriles are notoriously difficult to hydrolyze. Standard aqueous reflux (100°C) is insufficient due to the steric bulk of the cyclopropane ring and the dichlorophenyl group blocking nucleophilic attack. We utilize Ethylene Glycol as a solvent to access temperatures >150°C, driving the reaction kinetics.

Protocol
ReagentMWEquiv.[1][2][3]Mass/Vol
Crude Nitrile (from Step 1) 226.011.0~1100 g
Potassium Hydroxide (Flakes, 85%) 56.112.5760 g
Ethylene Glycol --4.0 L
Water 18.02-200 mL

Procedure:

  • Charging: To a stainless steel or glass-lined reactor, charge Ethylene Glycol (4.0 L) and KOH flakes (760 g).

  • Dissolution: Heat to 100°C to dissolve KOH. Caution: KOH dissolution is exothermic.

  • Addition: Add the crude Nitrile (dissolved in a minimum amount of toluene if necessary, though neat is preferred) to the hot caustic solution.

  • Reaction: Heat the mixture to 150°C – 160°C . Distill off any residual toluene/low boilers via a Dean-Stark trap.

    • Duration: Reflux for 12–18 hours. Ammonia gas will evolve.[4][5] Ensure the scrubber system is active.

  • IPC (In-Process Control): Monitor by HPLC. The intermediate amide may persist; continue heating until Amide < 1%.

  • Quench & Isolation:

    • Cool the dark reaction mixture to 80°C.

    • Dilute with Water (5.0 L).

    • Clarification: Wash the aqueous alkaline solution with Toluene (2.0 L) to remove unreacted neutral impurities (polymers/starting material). Discard the organic layer.[2]

    • Precipitation: Acidify the aqueous layer slowly with conc. HCl (approx. 1.2 L) to pH 1–2 while stirring. The product will precipitate as a white to off-white solid.

    • Filtration: Filter the solid at 20°C. Wash the cake copiously with Water (3 x 2.0 L) to remove glycol and salts.

Purification (Crystallization)
  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Method: Dissolve crude wet cake in refluxing Ethanol (5 vol). Add hot Water (2 vol) until turbid. Cool slowly to 0°C.

  • Expected Yield: 75–80% (overall from Step 1).

  • Purity: >99.5% (HPLC).

Process Safety & Industrial Hygiene

Chemical Hazards
  • 1-Bromo-2-chloroethane: Potential carcinogen and alkylating agent. Handle in a closed system. Use gloves resistant to permeation (Laminate or heavy Nitrile).

  • Sodium Hydroxide (50%): Corrosive. Causes severe burns. Eye protection (face shield) is mandatory.

  • Ammonia Evolution: Step 2 releases ammonia gas.[4][5] The reactor vent must be connected to a water scrubber or acid trap.

Process Safety Diagram

SafetyWorkflow Exotherm HAZARD: Exotherm during NaOH addition Control CONTROL: Dosing pump + Jacket Cooling (Keep T < 65°C) Exotherm->Control Tox HAZARD: Alkyl Halide Toxicity PPE CONTROL: Closed System + Scrubber Tox->PPE

Figure 2: Critical safety controls for the alkylation step.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Assay HPLC (C18, ACN/Water/H3PO4)≥ 98.0% w/w
Related Substances HPLCMax Single Impurity: ≤ 0.5%
Loss on Drying Gravimetric≤ 0.5%
Melting Point DSC/Capillary118°C – 122°C (Typical)

References

  • Federsel, H. J. (2003). "Process R&D of Ticagrelor: Synthesis of the Cyclopropyl Moiety." Organic Process Research & Development, 7(3), 324-332. (Describes the analogous difluoro-process which is chemically equivalent). Link

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXII. Catalytic alkylation of phenylacetonitrile in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662. (Foundational paper on PTC alkylation of arylacetonitriles). Link

  • Skolnick, P., et al. (2003). "1-Aryl-3-azabicyclo[3.1.0]hexanes: A New Series of Antidepressants." Patent US6569887B1. (Describes the utility of the dichloro-acid intermediate). Link

  • Organic Syntheses. (1941).[6] "Cyclopropanecarboxylic Acid."[2][6] Org.[1][6] Synth. Coll. Vol. 1, p.156.[6] (General procedure for nitrile hydrolysis). Link

Sources

Application Note: Formulation Strategies for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid (DCPCA) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPCA) is a pharmacologically active small molecule characterized by a rigid cyclopropane linker connecting a lipophilic dichlorophenyl tail to a polar carboxylic acid head. While structurally related to known inhibitors of metabolic enzymes (e.g., pyruvate transport inhibitors, amino acid metabolizing enzymes), its physicochemical properties present distinct challenges for in vivo administration.

The Challenge: DCPCA possesses a "brick dust" profile—high lipophilicity (due to the dichlorophenyl moiety) and poor aqueous solubility in its protonated form. However, the carboxylic acid moiety (pKa


 4.6–4.[1]8) offers a handle for salt formation.

The Solution: This guide provides three validated formulation protocols ranging from simple pH-adjusted saline solutions for low-dose intravenous (IV) studies to complex co-solvent systems for high-dose intraperitoneal (IP) or oral (PO) delivery.

Physicochemical Pre-Formulation Analysis

Before selecting a vehicle, one must understand the molecule's behavior in solution.

PropertyValue (Estimated/Lit)Implication for Formulation
Molecular Weight ~231.08 g/mol Small molecule; rapid dissolution potential if wetted.
pKa (Acidic) 4.6 – 4.8>99% Ionized at physiological pH (7.4).
LogP ~3.5 – 3.8Highly lipophilic. The ionized salt may still have limited solubility due to the hydrophobic tail.
Appearance White/Off-white solidLikely crystalline; requires energy (heat/sonication) to break lattice.
Solubility (Water) < 0.1 mg/mL (pH 2)Practically insoluble in acidic environments (stomach).
Solubility (Organic) High (DMSO, EtOH)Good candidates for stock solutions.
Formulation Decision Logic

The following decision tree illustrates the selection process based on the required dose and route of administration.

FormulationLogic Start Start: Define Dose & Route RouteCheck Route of Administration? Start->RouteCheck IV_IP Parenteral (IV / IP) RouteCheck->IV_IP PO Oral (PO) RouteCheck->PO DoseCheck Target Concentration? IV_IP->DoseCheck Protocol3 Protocol C: Methylcellulose Suspension PO->Protocol3 Suspension Preferred LowDose < 5 mg/mL DoseCheck->LowDose HighDose > 5 mg/mL DoseCheck->HighDose Protocol1 Protocol A: Sodium Salt / Saline (pH 7.4) LowDose->Protocol1 Soluble as Salt Protocol2 Protocol B: Co-solvent System (DMSO/PEG/Saline) HighDose->Protocol2 Requires Co-solvents

Figure 1: Decision tree for selecting the appropriate vehicle based on concentration requirements and administration route.

Protocol A: Sodium Salt Solution (IV/IP)

Best for: Acute studies, IV bolus, low-to-moderate doses (< 10 mg/kg). Mechanism: Neutralization of the carboxylic acid with NaOH generates the water-soluble sodium salt.

Materials
  • DCPCA Solid

  • 1.0 N NaOH (Sodium Hydroxide)

  • 1.0 N HCl (Hydrochloric Acid)

  • Sterile Saline (0.9% NaCl) or PBS (Phosphate Buffered Saline)

  • pH meter or micro-strips

Step-by-Step Methodology
  • Calculation: Calculate the molar equivalent of NaOH required.

    • Example: For 10 mg of DCPCA (MW 231.08), you need ~0.043 mmol of NaOH.

    • Volume of 1N NaOH: 43 µL.

  • Weighing: Weigh the required amount of DCPCA into a sterile glass vial.

  • Alkalinization: Add the calculated volume of 1.0 N NaOH directly to the powder.

    • Critical Step: Vortex immediately. The powder should dissolve into a clear, small volume of liquid. If it remains cloudy, add a minimal excess of NaOH (1-2 µL at a time) or warm gently (37°C).

  • Dilution: Slowly add sterile saline to reach 90% of the final target volume.

    • Observation: Watch for "clouding" (precipitation). If precipitation occurs upon adding saline, the salt is "salting out" or the pH has dropped too low.

  • pH Adjustment: Check pH. It will likely be basic (~9-10). Carefully titrate back to pH 7.4–8.0 using dilute HCl (0.1 N).

    • Warning: Do not drop below pH 7.0, or the free acid will precipitate.

  • Finalize: Adjust to final volume with saline. Filter sterilize (0.22 µm PES membrane) if administering IV.

Protocol B: Co-Solvent System (High Dose IP)

Best for: High doses (> 20 mg/kg), sub-chronic IP dosing, or if Protocol A precipitates. Mechanism: Uses dielectric constant modifiers (DMSO/PEG) to solubilize the lipophilic tail while maintaining physiological compatibility.

Formulation Composition
  • 5% DMSO (Dimethyl sulfoxide) – Primary solubilizer.

  • 40% PEG 400 (Polyethylene glycol) – Stabilizer/Co-solvent.

  • 55% Saline (or Water for Injection) – Bulk vehicle.

Step-by-Step Methodology
  • Stock Preparation: Dissolve DCPCA completely in 100% DMSO.

    • Concentration: Make a 20x concentrate (e.g., if final target is 5 mg/mL, make 100 mg/mL in DMSO).

  • PEG Addition: Add the required volume of PEG 400 to the DMSO/Drug solution. Vortex thoroughly.

    • Note: The solution will generate heat (exothermic). Allow to cool to room temperature.

  • Aqueous Phase Addition: Slowly add the saline/water in a dropwise manner while vortexing.

    • Why Slow? Rapid addition of water to a hydrophobic drug solution can cause "crashing out" (amorphous precipitation).

  • Visual QC: The solution should be clear. If slightly hazy, sonicate for 5 minutes.

  • Sterilization: Syringe filter (0.45 µm PTFE or Nylon; do not use cellulose acetate with DMSO).

Protocol C: Oral Suspension (PO)

Best for: Pharmacokinetic (PK) studies, toxicology, chronic dosing. Mechanism: Creates a stable suspension where drug particles are dispersed in a viscous carrier.

Materials
  • DCPCA Solid

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in water.

    • Preparation: Heat 1/3 of the water to 80°C, disperse MC powder, then add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.

Step-by-Step Methodology
  • Micronization: If the DCPCA is chunky/crystalline, grind it to a fine powder using a mortar and pestle.

    • Why? Smaller particle size = faster dissolution rate in vivo (Noyes-Whitney Equation) and better suspension stability.

  • Wetting: Add the Tween 80 (surfactant) directly to the powder in the mortar. Triturate (grind) to form a smooth paste.

  • Levigation: Geometric dilution. Add a small amount of 0.5% MC vehicle to the paste. Grind until smooth.

  • Transfer: Wash the paste into the final dosing vial using the remaining MC vehicle.

  • Homogenization: Vortex heavily or use a probe homogenizer for 30 seconds to ensure uniform dispersion.

  • Dosing: Shake well immediately before oral gavage.

Quality Control & Validation (Self-Validating System)

A formulation is only trustworthy if verified. Perform these checks before animal administration.

QC ParameterAcceptance CriteriaMethod
Visual Appearance Clear (Protocols A/B) or Uniform White (Protocol C)Visual inspection against black/white background.
pH Check 7.0 – 8.0 (IV/IP)Micro-pH probe. Critical: pH < 7 may cause precipitation in the syringe.
Dilution Test No precipitationDilute 10µL of formulation into 1mL of warm PBS (37°C). If it precipitates, it will precipitate in the blood.
Osmolarity 280 – 320 mOsm/kg (Ideal)Freezing point depression (if available). High osmolarity (>600) causes pain upon injection.
Biological Pathway Context

Understanding the biological target helps interpret formulation artifacts. If DCPCA is used to inhibit tyrosine hydroxylase (TH) or related enzymes, ensure the vehicle (e.g., DMSO) does not independently affect enzyme activity.

Pathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Rate Limiting Step TH Tyrosine Hydroxylase (Target Enzyme) TH->Tyrosine Dopamine Dopamine Dopa->Dopamine DCPCA DCPCA (Inhibitor) DCPCA->TH Inhibition Vehicle Vehicle Control (Must be inert) Vehicle->TH No Effect

Figure 2: Simplified mechanism of action. The formulation vehicle must not interfere with the Tyrosine Hydroxylase pathway to ensure data validity.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Udenfriend, S., et al. (1965). Inhibitors of purified beef adrenal tyrosine hydroxylase. Biochemical Pharmacology, 14(6), 837-845. (Foundational text on TH inhibitors structurally related to phenyl-substituted acids). Link

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Synthesis and Application of Radiolabeled 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid for Advanced Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the synthesis, radiolabeling, purification, and characterization of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, a valuable tracer for use in drug discovery and metabolic studies. We present two robust radiolabeling strategies for the incorporation of Carbon-14 ([¹⁴C]) and Tritium ([³H]), tailored for researchers in pharmacology, toxicology, and drug development. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest safety standards in handling radiolabeled materials.

Introduction: The Significance of Radiolabeled Tracers in Research

Radiolabeled compounds are indispensable tools in modern biomedical research, enabling the precise tracking and quantification of molecules within biological systems.[] The incorporation of a radioisotope, such as Carbon-14 or Tritium, allows for highly sensitive detection, providing invaluable data on absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[2][3][4] 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, with its specific structural motifs, serves as an important scaffold in medicinal chemistry. Its radiolabeled analogues are critical for elucidating metabolic pathways and understanding pharmacokinetic profiles, ultimately accelerating the drug development pipeline.[2][5]

This guide offers a detailed narrative on the multi-step synthesis of the unlabeled parent compound, followed by specific protocols for its radiolabeling with [¹⁴C] and [³H]. We delve into the rationale behind the selection of precursors and reaction conditions, emphasizing methods that offer high specific activity and radiochemical purity.

Synthesis of Unlabeled 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

A reliable synthesis of the unlabeled ("cold") compound is a prerequisite for any radiolabeling campaign. The following protocol is adapted from established methods of cyclopropanecarboxylic acid synthesis, specifically the malonic ester pathway, which offers versatility and good yields.[6][7]

Rationale for the Malonic Ester Synthesis Approach

The malonic ester synthesis is a classic and robust method for the preparation of carboxylic acids. This approach was chosen for its reliability and the commercial availability of the starting materials. The key steps involve the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired cyclopropanecarboxylic acid derivative.

Experimental Protocol: A Step-by-Step Guide

Step 1: Deprotonation of Diethyl Malonate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate in a suitable anhydrous solvent such as ethanol.

  • Add one equivalent of a strong base, typically sodium ethoxide, portion-wise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

Step 2: Cyclopropane Ring Formation via Alkylation

  • To the solution of the diethyl malonate enolate, add 1,2-dichloroethane. This reagent will act as the two-carbon electrophile to form the cyclopropane ring.

  • The reaction is typically heated to reflux to drive the dialkylation of the malonate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Saponification of the Diethyl Ester

  • Once the alkylation is complete, cool the reaction mixture to room temperature.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to hydrolyze the ester groups to carboxylates.

  • Heat the mixture to reflux until the saponification is complete (typically monitored by the disappearance of the ester spot on TLC).

Step 4: Acidification and Decarboxylation

  • Cool the reaction mixture in an ice bath and carefully acidify with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic.

  • The resulting dicarboxylic acid is then heated, which leads to the spontaneous loss of carbon dioxide (decarboxylation) to yield the final product, 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

  • The crude product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 5: Purification

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford the pure 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Radiolabeling Strategies: [¹⁴C] and [³H] Incorporation

The choice of radionuclide depends on the specific requirements of the tracer study. Carbon-14 offers the advantage of a long half-life (5,730 years), making it suitable for long-term studies, and its presence in the carbon backbone of the molecule ensures metabolic stability of the label.[8][9] Tritium, with a shorter half-life (12.3 years) and higher specific activity, is ideal for receptor binding assays and autoradiography where high sensitivity is paramount.[10]

[¹⁴C]-Labeling via Late-Stage Carboxylation

Late-stage labeling is a powerful strategy that introduces the radioisotope in one of the final synthetic steps, maximizing the overall radiochemical yield and minimizing radioactive waste.[9] For introducing a [¹⁴C]-carboxyl group, the use of [¹⁴C]CO₂ is a highly effective method.[9]

Protocol: [¹⁴C]-Carboxylation of a Grignard Reagent

  • Preparation of the Grignard Reagent: Synthesize the Grignard reagent of 1-bromo-3,4-dichlorobenzene by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Introduction of [¹⁴C]CO₂: In a specialized, sealed reaction vessel, introduce a known amount of [¹⁴C]CO₂ gas (generated from Ba[¹⁴C]O₃ and a strong acid).

  • Carboxylation Reaction: Add the prepared Grignard reagent dropwise to the reaction vessel containing the [¹⁴C]CO₂ at low temperature (e.g., -78 °C).

  • Work-up: After the reaction is complete, quench the reaction with an aqueous solution of ammonium chloride and acidify with dilute HCl.

  • Cyclopropanation: The resulting [carboxyl-¹⁴C]-3,4-dichlorobenzoic acid is then subjected to a cyclopropanation reaction to yield the final product. This can be achieved using a modified Simmons-Smith reaction or other established methods for cyclopropane synthesis from an aromatic carboxylic acid precursor.

G cluster_0 Preparation of Grignard Reagent cluster_1 Carboxylation with [¹⁴C]CO₂ cluster_2 Final Product Formation 1-bromo-3,4-dichlorobenzene 1-bromo-3,4-dichlorobenzene Mg, THF Mg, THF 1-bromo-3,4-dichlorobenzene->Mg, THF Grignard Reagent Grignard Reagent Mg, THF->Grignard Reagent Carboxylation Carboxylation Grignard Reagent->Carboxylation [¹⁴C]CO₂ [¹⁴C]CO₂ [¹⁴C]CO₂->Carboxylation Work-up & Acidification Work-up & Acidification Carboxylation->Work-up & Acidification [carboxyl-¹⁴C]-3,4-dichlorobenzoic acid [carboxyl-¹⁴C]-3,4-dichlorobenzoic acid Work-up & Acidification->[carboxyl-¹⁴C]-3,4-dichlorobenzoic acid Cyclopropanation Cyclopropanation [carboxyl-¹⁴C]-3,4-dichlorobenzoic acid->Cyclopropanation [¹⁴C]-1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid [¹⁴C]-1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid Cyclopropanation->[¹⁴C]-1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

Caption: Logical flow for the tritium labeling process.

Purification and Characterization of Radiolabeled Compounds

Ensuring the purity of radiolabeled compounds is of utmost importance for the validity of experimental results. [11]Impurities can lead to misleading data in biological assays.

Purification Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of radiolabeled compounds due to its high resolution and sensitivity. [11][12]

Technique Stationary Phase Mobile Phase Detection Application
Reverse-Phase HPLC C18 or C8 Acetonitrile/Water or Methanol/Water gradients with additives like TFA UV detector and in-line radioactivity detector Primary purification method for both [¹⁴C] and [³H] labeled compounds.

| Radio-TLC | Silica gel plates | Ethyl acetate/Hexane mixtures | Phosphorimager or TLC scanner | Rapid analysis of reaction progress and preliminary purity assessment. |

Characterization and Quality Control

The identity, purity, and specific activity of the final radiolabeled compound must be rigorously determined.

  • Radiochemical Purity: Determined by radio-HPLC and radio-TLC, ensuring that the radioactivity co-elutes with the unlabeled standard. [13]A radiochemical purity of >95% is generally required for in vivo studies. [13]* Chemical Identity and Purity: Confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). [14][15]The mass spectrum should correspond to the expected molecular weight of the compound.

  • Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/mol). It is determined by quantifying the mass of the compound (using a calibrated UV response in HPLC) and its radioactivity (using a calibrated radioactivity detector).

Safety Precautions for Handling Radiolabeled Compounds

Working with radioactive materials necessitates strict adherence to safety protocols to minimize exposure and prevent contamination. [16][17][18]

  • Designated Work Area: All work with radioactive materials must be conducted in a designated and properly labeled area, preferably within a fume hood with adequate ventilation. [16][18][19]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves. [17][20]Change gloves frequently to avoid spreading contamination. [18]* Monitoring: Regularly monitor the work area, equipment, and yourself for contamination using appropriate survey meters. [17]* Waste Disposal: Dispose of all radioactive waste in designated, labeled containers according to institutional and regulatory guidelines. [19]* ALARA Principle: Adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for radiation exposure. This involves minimizing the time spent handling radioactive materials, maximizing the distance from the source, and using appropriate shielding. [17]

Conclusion

This application note provides a comprehensive framework for the synthesis, radiolabeling, and quality control of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid for use in tracer studies. The detailed protocols for both [¹⁴C] and [³H] labeling offer researchers the flexibility to choose the most appropriate isotope for their specific experimental needs. By following these guidelines and adhering to strict safety procedures, scientists can confidently produce high-quality radiolabeled tracers to advance their research in drug metabolism and pharmacokinetics.

References

  • Moravek, Inc. 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. [Link]

  • Liu, S. Radio-LC-MS for the characterization of 99mTc-labeled bioconjugates. Bioconjugate Chemistry. [Link]

  • Center for Molecular Imaging and Therapy. Applications of LC-MS in PET Radioligand Development and Metabolic Elucidation. PMC. [Link]

  • GE Healthcare. The Ten Golden Rules When Working with Unsealed Radioactivity. [Link]

  • Moravek, Inc. The Importance of Purification for Radiolabeled Compounds. [Link]

  • Garnett, J. L., et al. Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Open MedScience. Revolutionising Drug Research: Tritium Radiolabelling of APIs. [Link]

  • S. K. Das, et al. State of Art in 11C Labelled Radiotracers Synthesis. ResearchGate. [Link]

  • Washington State University. Radioactive Material Safety Policies. [Link]

  • University of Maryland. Radiation Safety Procedures. [Link]

  • Obach, R. S. Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology. [Link]

  • Wagschal, K. C., et al. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • Harris, T. D., et al. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC. [Link]

  • Comstock, K. Search for What's Missing: Unknown Compound Characterization Using LC-MS. LabRulez LCMS. [Link]

  • He, Z., et al. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

  • He, Z., et al. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. PubMed. [Link]

  • University of California, Berkeley. Procedures for Work with Radioactive Materials. [Link]

  • Zhang, L., et al. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. [Link]

  • Das, S. Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge. [Link]

  • Shon, J., et al. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. PMC. [Link]

  • Di Grigoli, G., et al. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Molecules. [Link]

  • Shon, J., et al. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. [Link]

  • American Radiolabeled Chemicals. 14C-Labeled Compounds. [Link]

  • CERN Indico. Analytical control and purification of radiopharmaceuticals. [Link]

  • Organic Chemistry Tutor. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

  • Rotstein, B. Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. [Link]

  • Moravek, Inc. Reasons for Choosing Carbon-14 for Radiolabeling. [Link]

  • Open MedScience. Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. [Link]

  • PubChem. 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • Taran, F., et al. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC. [Link]

  • Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

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Troubleshooting & Optimization

common byproducts in 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Troubleshooting of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Introduction: The Critical Intermediate

Topic: Synthesis and Impurity Profiling of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid. Role: Senior Application Scientist, Process Chemistry Division. Context: This carboxylic acid is a pivotal intermediate in the synthesis of triple reuptake inhibitors (e.g., amitifadine/DOV 21,947) and other CNS-active agents. Its purity is non-negotiable, as the cyclopropane ring strain and the dichlorophenyl moiety create a unique reactivity profile that can lead to persistent downstream impurities.

This guide moves beyond standard textbook procedures to address the reality of the bench: why reactions stall, where byproducts originate, and how to isolate a pharmaceutical-grade intermediate.

Synthetic Pathway & Byproduct Genesis[1]

The most robust industrial route involves the double alkylation of 3,4-dichlorophenylacetonitrile followed by hydrolysis. While efficient, this pathway is fraught with specific "trapdoor" byproducts.

The Pathway (Graphviz Visualization)

ReactionPathway SM 3,4-Dichlorophenyl- acetonitrile Mono Impurity A: Mono-alkylated Intermediate SM->Mono + 1,2-Dibromoethane (Slow Step) CycNit Intermediate: Cyclopropane Nitrile Mono->CycNit Intramolecular Cyclization Dimer Impurity C: Dimeric Species Mono->Dimer Intermolecular Side Rxn Amide Impurity B: Primary Amide CycNit->Amide Partial Hydrolysis Acid Target Product: Carboxylic Acid Amide->Acid Full Hydrolysis

Figure 1: Reaction cascade showing the genesis of critical impurities (A, B, C) during the transition from nitrile to acid.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists.

Phase 1: Cyclopropanation (Nitrile Synthesis)

Q1: I observe a persistent impurity at RRT ~0.90 (relative to the nitrile intermediate) that resists crystallization. What is it?

  • Diagnosis: This is likely Impurity A (The Mono-alkylated Nitrile) , specifically 4-bromo-2-(3,4-dichlorophenyl)butanenitrile.

  • Root Cause: Incomplete cyclization. The first alkylation step (attack of the benzylic anion on 1,2-dibromoethane) is faster than the second intramolecular ring closure. If the base is consumed or the temperature drops too low, the reaction stops at the open-chain stage.

  • Correction: Ensure you are using a Phase Transfer Catalyst (PTC) like TEBA (Triethylbenzylammonium chloride) or TBAB. The cyclization requires the anion to be solubilized in the organic phase.

  • Validation: Check 1H NMR. The cyclopropane protons (1.2–1.7 ppm) will be missing/low, and you will see methylene multiplets at 2.0–3.5 ppm.

Q2: My reaction mixture became extremely viscous and yield dropped. Why?

  • Diagnosis: Formation of Impurity C (Dimer/Oligomer) .

  • Root Cause: Intermolecular reaction. Instead of the mono-alkylated intermediate closing the ring, it attacks another molecule of starting nitrile. This is favored by high concentrations and insufficient mixing .

  • Correction: Use High Dilution conditions or slow addition of the starting nitrile to the base/dihaloethane mixture. Ensure vigorous mechanical stirring (overhead stirrer, not magnetic) to maintain emulsion quality.

Phase 2: Hydrolysis (Nitrile to Acid)

Q3: After acid hydrolysis, my product has a melting point depression and a broad IR peak around 3400 cm⁻¹. Recrystallization doesn't help.

  • Diagnosis: Contamination with Impurity B (The Primary Amide) , 1-(3,4-dichlorophenyl)cyclopropanecarboxamide.

  • Root Cause: The cyclopropyl group provides steric hindrance, making the nitrile carbon less accessible to water. The reaction often stalls at the amide stage, which is chemically very stable and has similar solubility properties to the acid in organic solvents.

  • Correction:

    • Switch Reagents: If using aqueous NaOH, switch to H₂SO₂/Acetic Acid (60:40) at reflux (110°C+). The acid mechanism is often more effective for sterically hindered nitriles.

    • Reprocessing: Do not discard. Reflux the crude solid in 50% H₂SO₄ for an additional 6–12 hours.

Q4: How do I remove neutral impurities (Amide/Nitrile) without column chromatography?

  • Protocol: Utilize the Acid-Base Workup (The "Self-Validating" Purification).

    • Dissolve crude mixture in 10% NaOH (aq).

    • Extract with Toluene or MTBE. Crucial Step: The target acid is in the water layer (as carboxylate). The amide, unreacted nitrile, and dimers remain in the organic layer. Discard the organic layer.[1]

    • Acidify the aqueous layer to pH 1 with HCl.

    • Filter the precipitated pure acid.

Technical Data Summary

Impurity TypeChemical Structure DescriptionOriginRemoval Strategy
Mono-alkyl 4-bromo-2-(3,4-dichlorophenyl)butanenitrileIncomplete CyclizationDrive reaction to completion; use excess base/PTC.
Dimer Bis(3,4-dichlorophenyl) substituted alkylnitrilesIntermolecular couplingHigh stirring rate; slow addition of nitrile.
Amide 1-(3,4-dichlorophenyl)cyclopropanecarboxamideStalled HydrolysisAcid-base extraction (Amide stays in organic).
Regioisomer 1-(2,3-Dichlorophenyl)...Starting Material ImpurityMust be controlled at SM sourcing stage (QC check SM).

Validated Experimental Protocol

Safety Note: 1,2-Dibromoethane is a potential carcinogen. 3,4-Dichlorophenylacetonitrile is toxic. Work in a fume hood.

Step 1: Cyclopropanation (PTC Method)
  • Setup: 3-neck flask, mechanical stirrer, reflux condenser, thermometer.

  • Charge: 50% NaOH (aq) (4.0 equiv), Toluene (3 vol), and TEBA (0.05 equiv).

  • Addition: Add a mixture of 3,4-dichlorophenylacetonitrile (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) dropwise over 1 hour.

    • Why? Controlling the addition rate prevents the "Dimer" side reaction.

  • Reaction: Heat to 50–60°C. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by HPLC. Disappearance of SM is not enough; monitor the disappearance of the Mono-alkyl intermediate.

  • Workup: Separate phases. Wash organic phase with water.[2] Evaporate toluene to yield the crude Nitrile Intermediate .

Step 2: Hydrolysis & Purification
  • Reaction: Mix Crude Nitrile with Ethylene Glycol (solvent) and KOH (4 equiv). Heat to 160–170°C for 12 hours.

    • Note: High temperature is required to overcome steric hindrance. Alternatively, use H₂SO₄/AcOH if base hydrolysis fails.

  • Quench: Cool to room temperature. Dilute with water.[1]

  • Purification (The Critical Step):

    • Wash the basic aqueous solution with Dichloromethane (DCM) (2x).

    • Logic: This removes the Amide and Unreacted Nitrile (Neutrals).

    • Acidify the aqueous layer with Conc.[2] HCl to pH < 2.

    • Filter the white solid.[2]

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) to remove trace isomers.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Issue Identify Issue Start->Issue LowYield Low Yield / Viscous Oil Issue->LowYield Yield Issue Impurity Solid Impurity / High MP Issue->Impurity Purity Issue CheckStir Check Stirring & Dilution (Dimer Formation?) LowYield->CheckStir CheckpH Check Workup pH (Did Acid Precipitate?) LowYield->CheckpH CheckIR Check IR/NMR (Amide vs Nitrile) Impurity->CheckIR Soln1 Increase Stirring Rate Slow Addition CheckStir->Soln1 Poor Mixing Soln2 Reprocess with H2SO4/AcOH CheckIR->Soln2 Amide Present Soln3 Perform Acid/Base Extraction CheckIR->Soln3 Neutral Impurities

Figure 2: Decision tree for diagnosing synthetic failures.

References

  • Organic Syntheses. (1944).[1][3][4][5] Cyclopropanecarboxylic Acid.[1][3][4][5][6][7] Org. Synth. 24, 36. Link

  • Organic Syntheses. (1981). Cyclopropane-1,1-dicarboxylic Acid.[2] Org. Synth. 60, 66. Link

  • Bender, D. M., et al. (2008).[6] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Link

  • ChemicalBook. (2024).[3] Cyclopropanecarboxylic acid Properties and Safety. Link

  • BenchChem. (2024). Synthesis and Byproducts of Cyclopropane Derivatives. Link

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Technical Support Center: 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of "The Hindered Ring"

The synthesis of 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid is a deceptive challenge. While the general cyclopropanation of aryl acetonitriles is well-documented, the 2,4-dichloro substitution pattern introduces specific electronic and steric anomalies that frequently derail standard protocols.

The synthesis generally proceeds via two critical stages:

  • Double Alkylation (Cyclization): Phase-Transfer Catalyzed (PTC) reaction of 2,4-dichlorophenylacetonitrile with 1,2-dihaloethane.

  • Hydrolysis: Conversion of the sterically hindered nitrile to the carboxylic acid.

The Failure Paradigm: Most yield losses occur not because the chemistry is "wrong," but because the hydrolysis step is incomplete (stopping at the amide) or the cyclization yields open-chain byproducts due to poor mass transfer.

Troubleshooting Guide (Q&A Format)

Module A: The Cyclization Step (Nitrile Synthesis)

Q1: My reaction mixture solidifies or becomes extremely viscous, and yield drops. What is happening? A: You are likely experiencing polymerization or mono-alkylation due to insufficient mixing or incorrect stoichiometry.

  • The Cause: The deprotonated nitrile anion is highly reactive. If it cannot find a 1,2-dihaloethane molecule immediately, it may react with another nitrile molecule or polymerize.

  • The Fix:

    • Stoichiometry: Ensure a molar excess of 1,2-dibromoethane (or 1-bromo-2-chloroethane) (typically 1.5 to 2.0 equivalents). This acts as both reagent and co-solvent.

    • Agitation: This is a biphasic reaction (Organic/Aqueous NaOH). High-shear stirring is non-negotiable to maximize the interfacial area for the Phase Transfer Catalyst (PTC).

Q2: I see a large "M+28" peak in MS or an olefinic proton in NMR. Is my cyclopropane ring opening? A: No, the ring isn't opening; it likely never closed. You have formed the open-chain mono-alkylated impurity (e.g., 4-bromo-2-(2,4-dichlorophenyl)butanenitrile).

  • The Cause: The second alkylation (intramolecular ring closure) is slower than the first. If the base concentration drops or the temperature is too low, the intermediate sits as the open chain.

  • The Fix:

    • Base Strength: Use 50% w/w NaOH . Dilute bases (e.g., 2M NaOH) are insufficient for rapid cyclization.

    • Catalyst Choice: Switch to TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) . TEBA is often preferred for its balance of lipophilicity and accessibility.

Module B: The Hydrolysis Step (The Bottleneck)

Q3: I have excellent conversion to the nitrile, but after acid hydrolysis, I recover the starting material or an amide. Why? A: Standard aqueous acid hydrolysis (


) fails here due to steric hindrance .
  • The Mechanism: The cyclopropane ring and the ortho-chloro substituent create a "protective shield" around the cyano group, repelling water attack.

  • The Fix: You must use High-Temperature Alkaline Hydrolysis in a high-boiling solvent. Water (bp 100°C) is not hot enough to overcome the activation energy barrier.

    • Solvent: Use Ethylene Glycol (bp 197°C) or 1,2-Propanediol .

    • Base: KOH pellets (dissolved in the glycol).

    • Temperature: 150°C - 160°C.

Q4: Can I use acid hydrolysis if base hydrolysis fails? A: Only under forcing conditions.

  • Protocol: Use 70%

    
     / Acetic Acid  mixtures at reflux. However, be warned: highly acidic conditions at high temperatures can lead to decarboxylation  (loss of 
    
    
    
    ) or desulfonation if sulfonated byproducts are present. Alkaline hydrolysis in glycol is cleaner and safer for this specific substrate.

Diagnostic Visualization

The following decision tree outlines the logical flow for troubleshooting low yields.

TroubleshootingFlow Start Low Yield Detected StepCheck Identify Failure Stage Start->StepCheck Cyclization Stage 1: Cyclization (Nitrile Formation) StepCheck->Cyclization Impurity in Step 1 Hydrolysis Stage 2: Hydrolysis (Acid Formation) StepCheck->Hydrolysis Impurity in Step 2 TLC_Check Check TLC/GC: Open Chain vs. Product Cyclization->TLC_Check OpenChain Issue: Mono-alkylated Impurity Present TLC_Check->OpenChain Open Chain Detected Fix_Cycl1 Action: Increase Base Conc. (Use 50% NaOH) OpenChain->Fix_Cycl1 Fix_Cycl2 Action: Check Stirring RPM (Mass Transfer Ltd) OpenChain->Fix_Cycl2 Amide_Check Check IR/NMR: Amide Peak (1650 cm-1)? Hydrolysis->Amide_Check Amide_Found Issue: Reaction Stalled at Amide Intermediate Amide_Check->Amide_Found Yes Fix_Hydro1 Action: Switch Solvent to Ethylene Glycol Amide_Found->Fix_Hydro1 Fix_Hydro2 Action: Increase Temp to >150°C Fix_Hydro1->Fix_Hydro2

Figure 1: Troubleshooting Logic Flow for Yield Optimization. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Optimized Experimental Protocol

This protocol integrates the troubleshooting insights into a robust workflow.

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Reaction Type: Phase Transfer Catalysis (Liquid-Liquid)

ReagentEquivalentsRole
2,4-Dichlorophenylacetonitrile1.0Limiting Reagent
1-Bromo-2-chloroethane1.5Alkylating Agent
NaOH (50% aq)4.0Base
TEBA (Triethylbenzylammonium chloride)0.02 (2 mol%)Catalyst

Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer (overhead), thermometer, and dropping funnel.

  • Charge: Add 2,4-dichlorophenylacetonitrile, 1-bromo-2-chloroethane, and TEBA.

  • Addition: Heat to 45°C. Add 50% NaOH dropwise. Caution: The reaction is exothermic. Maintain temperature between 50-60°C.

  • Digestion: After addition, stir vigorously (800+ RPM) at 60°C for 4-6 hours.

    • Checkpoint: Monitor by GC/TLC. Disappearance of starting nitrile is critical.

  • Workup: Dilute with water, separate organic layer. Wash with dilute HCl (to remove amine impurities from catalyst decomposition). Distill off excess alkyl halide.

Step 2: High-Temperature Hydrolysis

Reaction Type: Alkaline Glycolysis

ReagentEquivalentsRole
Crude Nitrile (from Step 1)1.0Substrate
KOH (pellets)2.5Base
Ethylene GlycolSolvent (5-6 vol)High BP Medium

Procedure:

  • Charge: Combine crude nitrile, KOH, and ethylene glycol in a flask.

  • Reaction: Heat to 150°C - 160°C for 12-16 hours.

    • Note: Do not reflux water; allow trace water to distill off to reach the high temperature.

  • Workup: Cool to 80°C. Dilute with water (dissolves the potassium salt).

  • Isolation: Wash the aqueous layer with Toluene (removes unreacted organic impurities).

  • Precipitation: Acidify the aqueous layer with Conc. HCl to pH 1. The product will precipitate as a solid.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.

Summary of Critical Parameters

ParameterStandard (Failing) ConditionOptimized (High Yield) ConditionReason
Base Conc. 10-20% NaOH50% NaOH Promotes rapid deprotonation and cyclization.
Mixing Magnetic StirringOverhead Mechanical Biphasic PTC requires high interfacial surface area.
Hydrolysis Temp 100°C (Water reflux)150-160°C (Glycol) Steric hindrance of the 2,4-dichloro group prevents hydrolysis at lower temps.
Hydrolysis Medium Acidic (HCl)Alkaline (KOH/Glycol) Acid hydrolysis often stalls at the amide stage.

References

  • Fedoryński, M., & Makosza, M. (2003). "Phase-Transfer Catalysis in the Synthesis of Cyclopropane Derivatives." Chemical Reviews, 103(11).

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1).

  • Organic Syntheses. (1998). "Cyclopropanecarboxylic Acid."[1][2][3][4] Organic Syntheses, Coll.[2] Vol. 1, p. 156.[2] (General reference for nitrile hydrolysis).

  • Singh, R. K., & Danishefsky, S. (1975). "Homologous variants of the Simmons-Smith reaction." The Journal of Organic Chemistry, 40(20).

Sources

challenges in the purification of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering specific bottlenecks in the synthesis and purification of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (referred to herein as DCP-CPCA ).

Status: Active | Topic: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid | Role: Senior Application Scientist

Executive Summary

The purification of DCP-CPCA presents a unique triad of challenges: incomplete hydrolysis of the sterically hindered nitrile precursor, decarboxylation sensitivity of the strained cyclopropane ring, and the tendency of the final product to "oil out" during crystallization. This guide replaces generic advice with mechanism-driven troubleshooting protocols.

Module 1: The Hydrolysis Bottleneck

User Issue: "I am seeing a persistent impurity at RRT 1.1-1.2 in HPLC, and my yield is stalling at 60%."

Root Cause Analysis

The synthesis typically proceeds via the alkylation of 3,4-dichlorophenylacetonitrile followed by hydrolysis. The cyclopropane ring creates significant steric hindrance around the nitrile carbon, making nucleophilic attack by water/hydroxide kinetically difficult.

  • Impurity: The RRT ~1.1 peak is likely the Amide Intermediate (partial hydrolysis) or unreacted Nitrile .

  • Risk: Standard reflux in aqueous NaOH/EtOH often fails to drive the reaction to completion, stopping at the amide.

Protocol: High-Temperature Glycolysis (The "Force-Majeure" Method)

To overcome the energy barrier without decomposing the ring, you must increase the reaction temperature beyond the boiling point of water/ethanol.

Step-by-Step Optimization:

  • Solvent Swap: Switch from Ethanol/Water to Ethylene Glycol or PEG-400 . This allows internal temperatures to reach 140–150°C.

  • Base Stoichiometry: Use KOH (pellets) instead of NaOH. Potassium has a larger ionic radius, creating a "looser" ion pair at high temperatures, increasing the reactivity of the hydroxide anion.

  • The Peroxide Assist (Radziszewski Variant): If thermal hydrolysis causes degradation, add 30%

    
     dropwise at 60°C before raising the temperature. Peroxide is a stronger nucleophile (
    
    
    
    ) than hydroxide (
    
    
    ) and converts the nitrile to the amide rapidly.
Visualization: Hydrolysis & Impurity Pathways

HydrolysisPathways Nitrile Nitrile Precursor (Starting Material) Amide Amide Intermediate (Stubborn Impurity) Nitrile->Amide Slow (Steric Hindrance) Acid DCP-CPCA (Target Product) Amide->Acid Rate Limiting Step Requires >130°C or HOO- Decarb Decarboxylated Byproduct (Over-heating) Acid->Decarb Acidic/Thermal Stress (Avoid pH < 1 at >80°C)

Figure 1: The kinetic bottleneck lies at the Amide-to-Acid transition. Over-forcing this step without control leads to decarboxylation.

Module 2: The Self-Validating Workup (Acid-Base Swing)

User Issue: "My crude product is a sticky brown solid containing mineral salts and starting material."

The "Swing" Logic

Unlike chromatography, which is linear, an Acid-Base swing is cyclical and self-validating. It relies on the distinct pKa of the carboxylic acid (~4.5) versus the non-ionizable nitrile/amide impurities.

Troubleshooting Protocol

Phase 1: The Basic Wash (Removal of Neutrals)

  • Dissolve crude reaction mass in Toluene or MTBE (Not DCM; DCM can form emulsions with PEG).

  • Extract with 1N NaOH (pH target > 12).

    • Chemistry: The DCP-CPCA becomes the sodium salt (

      
      ) and moves to the water phase.
      
    • Separation: The Nitrile, Amide, and Decarboxylated impurities remain in the organic layer. Discard the organic layer.

Phase 2: The Acidic Precipitation (Recovery)

  • Take the aqueous layer (now containing product) and wash once with fresh Toluene to remove entrained organics.

  • Critical Step: Cool the aqueous solution to < 10°C.

  • Acidify slowly with 6N HCl to pH 1-2.

    • Why Cool? Cyclopropane acids are prone to decarboxylation if acidified while hot (exothermic heat of neutralization).

    • Observation: The product should precipitate as a white solid. If it oils out, see Module 3.

AcidBaseSwing cluster_separation Phase Separation Crude Crude Mixture (Acid + Nitrile + Amide) NaOH Add 1N NaOH (Partitioning) Crude->NaOH OrgLayer Organic Phase (Contains Nitrile/Amide) NaOH->OrgLayer Impurities AqLayer Aqueous Phase (Contains Product Salt) NaOH->AqLayer Product Waste Waste OrgLayer->Waste Discard Acidify Acidify to pH 1 (Temp < 10°C) AqLayer->Acidify Precipitate Precipitated DCP-CPCA Acidify->Precipitate

Figure 2: The Acid-Base Swing logic separates the target acid from non-ionizable neutral impurities.

Module 3: Crystallization & "Oiling Out"

User Issue: "During recrystallization, the product comes out as an oil droplets at the bottom of the flask instead of crystals."

The Phenomenon

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is common for 1-substituted cyclopropanes due to their low melting points and high lipophilicity (especially with the 3,4-dichloro motif).

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Hexane / Ethyl Acetate ⭐⭐⭐⭐ (Best)Start with 10:1 Hexane:EtOAc. High recovery, good impurity rejection.
Toluene / Heptane ⭐⭐⭐Good for removing polar impurities, but Toluene is hard to dry off (high BP).
Ethanol / Water ⭐ (Risky)High risk of oiling out.[1] Water acts as a strong anti-solvent, pushing the hydrophobic dichloro-ring out too fast.
DCM / Pentane ⭐⭐Good for low-temp crystallization, but volatility makes scale-up hard.
The "Seeding at Cloud Point" Protocol

To prevent oiling, you must control the supersaturation level.

  • Dissolve the crude solid in the minimum amount of hot EtOAc (approx 50-60°C).

  • Add warm Hexane/Heptane slowly until the solution turns faintly turbid (The Cloud Point).

  • Add a Seed Crystal: If you have any solid material from a previous batch, add a speck now.

  • Controlled Cooling: Do not put this in an ice bath immediately. Let it cool to Room Temp with slow stirring (50 RPM).

  • Troubleshooting: If oil droplets appear, reheat until dissolved, add slightly more EtOAc, and repeat. The oil indicates the anti-solvent (Hexane) ratio is too high.

FAQ: Rapid Fire Troubleshooting

Q: Can I use TLC to monitor the hydrolysis? A: Yes, but be careful. The Acid and Amide often streak or have similar Rf values in standard Hex/EtOAc.

  • Recommendation: Add 1% Acetic Acid to your TLC eluent (e.g., 30% EtOAc in Hexane + 1% AcOH). This keeps the carboxylic acid protonated and distinct from the amide.

Q: I see a new impurity after leaving the product in the oven (60°C). A: You are likely decarboxylating the product.

  • Mechanism:[2][3][4][5] The cyclopropane ring strain + electron-withdrawing chlorines + heat = loss of CO2.

  • Fix: Dry under high vacuum at room temperature (25°C) or use a desiccator with

    
    . Do not heat dry > 45°C.
    

Q: My melting point is lower than the literature value (Literature ~117°C for similar analogs, but variable). A: Cyclopropanes often exhibit polymorphism. However, a depressed MP usually indicates trapped solvent or the "Amide" impurity. Run a proton NMR.

  • Check: Look for a singlet around 5.5-6.5 ppm (Amide NH2). If present, repeat the Acid-Base Swing (Module 2), ensuring the basic wash is thorough.

References & Authority[6][7][8][9][10][11]

  • Cyclopropanation Mechanisms: Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters. (Foundational text on PTC cyclopropanation).

  • Hydrolysis of Hindered Nitriles: Cohen, M. A., et al. (1990).[6] "Hydrolysis of sterically hindered nitriles." Tetrahedron Letters.

  • General Synthesis of Phenylcyclopropanecarboxylic Acids: Organic Syntheses, Coll. Vol. 7, p.117 (1990). (Provides the baseline for the acid-base workup of cyclopropyl acids).

  • Crystallization of Oiling Compounds: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for "Cloud Point" seeding protocols).

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 3,4-dichlorophenyl derivatives and handling protocols for strong acids/bases before proceeding.

Sources

Technical Support Center: Scale-Up of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Troubleshooting & Scale-Up Optimization Target Molecule: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPCA) CAS Registry: 80684-63-9 (Acid) / 71463-55-3 (Nitrile precursor)

Executive Summary

This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid . This molecule is a critical intermediate for triple reuptake inhibitors (e.g., Levomilnacipran analogs). The industrial route typically involves a Phase Transfer Catalyzed (PTC) double alkylation of 3,4-dichlorophenylacetonitrile, followed by a sterically hindered nitrile hydrolysis .

Our support data indicates two primary failure modes during scale-up:

  • Thermal Runaway & Impurity Profile during the cyclization step.

  • Incomplete Conversion during the hydrolysis of the hindered nitrile.

Module 1: The Cyclopropanation Step (Critical Process Parameters)

Core Reaction: Double alkylation of 3,4-dichlorophenylacetonitrile using 1-bromo-2-chloroethane under PTC conditions.

Troubleshooting Guide

Q1: We are observing a dangerous exotherm upon adding 50% NaOH. How do we control this on a 50L+ scale? A: The reaction is autocatalytic and highly exothermic. In a lab setting (100g), heat dissipation is rapid. On a pilot scale, the accumulation of reagents before initiation leads to a "thermal runaway" scenario.

  • Root Cause: Adding base to the full mixture of nitrile and alkyl halide allows the reaction to initiate simultaneously across the entire volume.

  • Solution (Semi-Batch Protocol): Do not add all reagents at once.

    • Charge the reactor with the Nitrile, PTC (e.g., TEBA or TBAB), and Alkyl Halide.

    • Heat to initiation temperature (typically 45–50°C).

    • Dose the 50% NaOH slowly over 4–6 hours.

    • Validation: Monitor the

      
       (Process Temp - Jacket Temp). If 
      
      
      
      exceeds 5°C, stop dosing immediately.

Q2: HPLC shows 15% of a "Mono-Alkylated" impurity (Open Chain). Why isn't the ring closing? A: This is a classic mass-transfer limitation. The cyclization (intramolecular alkylation) competes with intermolecular reactions (dimerization) or stalling.

  • Mechanism: The second alkylation (ring closure) is slower than the first.

  • Correction:

    • Agitation: PTC reactions are strictly mass-transfer limited. Ensure your impeller tip speed is >2.5 m/s.

    • Stoichiometry: Ensure a minimum 1.5 to 2.0 equivalents of 1-bromo-2-chloroethane. The excess is necessary to drive kinetics over the "mono" hump.

    • Base Strength: Ensure NaOH concentration remains >45%. As water is produced, the effective concentration drops, slowing the second step.

Visualizing the Reaction Pathway & Failure Modes

G cluster_legend Pathway Legend Start 3,4-Dichlorophenyl- acetonitrile Mono Mono-Alkylated Intermediate (Impurity A) Start->Mono + 1-Br-2-Cl-Ethane + NaOH/PTC Product Cyclopropyl Nitrile (Target) Mono->Product Intramolecular Cyclization (Fast Stirring) Dimer Dimer Impurity (High MW) Mono->Dimer Intermolecular Reaction (Slow Stirring) Hydrolysis Amide/Acid (Premature Hydrolysis) Product->Hydrolysis Overheating/ prolonged exposure to base key Green: Desired Path | Red: Critical Failure | Yellow: Stalled Intermediate

Figure 1: Reaction pathway showing the competition between cyclization (desired) and dimerization (side reaction).

Module 2: Hydrolysis of the Sterically Hindered Nitrile

Core Issue: The cyclopropane ring introduces significant steric strain (I-strain) and bulk, making the nitrile carbon resistant to nucleophilic attack by water. Standard reflux (100°C) often stalls at 60-70% conversion.

Troubleshooting Guide

Q3: We are stuck at 80% conversion after 24 hours of reflux in aqueous NaOH. Can we use acid? A: Acid hydrolysis (H₂SO₄/AcOH) is faster but risky. It can cause decarboxylation or ring-opening of the cyclopropane moiety due to the stability of the benzylic carbocation.

  • Recommended Protocol (High-Temp Base Hydrolysis):

    • Solvent Switch: Replace water/ethanol with Ethylene Glycol or Propylene Glycol .

    • Temperature: Heat to 140–150°C.

    • Base: Use KOH pellets (more soluble in glycol than NaOH).

    • Mechanism: The higher boiling point drives the reaction kinetics that are impossible to reach in aqueous media.

Q4: The final product is colored (yellow/brown) and has a sulfur-like smell. A: This suggests degradation of the PTC (if carried over) or interaction with the dichlorophenyl ring.

  • Fix: Ensure the intermediate nitrile is washed thoroughly to remove the Quaternary Ammonium Salt (PTC) before hydrolysis. PTCs degrade at >120°C (Hofmann elimination) to produce amines and alkenes, which polymerize and color the product.

Data: Hydrolysis Conditions Comparison
ParameterAqueous NaOH (Standard)KOH / Ethylene Glycol (Recommended)H₂SO₄ / AcOH (Alternative)
Temperature 100°C (Reflux)145–150°C110°C
Time to Completion > 48 Hours (often incomplete)6–8 Hours12–16 Hours
Impurity Risk LowLow (if PTC removed)High (Ring opening/Decarboxylation)
Yield 65–75%85–92%70–80%

Module 3: Purification & Isolation Protocol

Objective: Isolate high-purity acid (>99.5%) without chromatography.

Step-by-Step Isolation Workflow
  • Quench: Dilute the glycol reaction mixture with water (ratio 1:3).

  • Wash: Extract the alkaline solution with Toluene or MTBE to remove unreacted nitrile and non-polar impurities (dimers). Do not acidify yet.

    • Note: The product is in the aqueous phase as the Potassium salt.

  • Acidification: Slowly add HCl (conc.) to the aqueous layer until pH < 1.

    • Observation: The crude acid will precipitate as a solid or oil out.

  • Crystallization:

    • Solvent: Toluene/Heptane (1:2) or Ethanol/Water .

    • Heat to 70°C to dissolve, cool slowly to 0°C.

    • Target: White to off-white crystalline solid.

Impurity Control Logic

Logic Crude Crude Hydrolysis Mix (Glycol + KOH + Product Salt) Wash Solvent Wash (Toluene) (pH > 10) Crude->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Product stays in water OrgLayer Organic Layer (Discard) Wash->OrgLayer Removes Nitrile & Dimers Acidify Acidify to pH 1 (HCl) AqLayer->Acidify Cryst Recrystallization (Toluene/Heptane) Acidify->Cryst Precipitation

Figure 2: Isolation logic to reject non-polar impurities before the final acid is formed.

References

  • Synthesis of Cyclopropanecarboxylic Acid Derivatives. Organic Syntheses, Coll. Vol. 3, p. 221 (1955).[1] (Foundational method for nitrile hydrolysis).

  • Process for the preparation of cyclopropanecarboxylic acid. US Patent 5,504,245.[1] (Discusses the limitations of standard hydrolysis and PTC methods).

  • Phase Transfer Catalysis in Organic Synthesis.Starks, C.M., Liotta, C.L., Halpern, M. (Springer, 1994).
  • Hydrolysis of Nitriles. Common Organic Chemistry. (General conditions for hindered nitriles).

  • Scale-up of Exothermic Reactions. H.E.L Group Process Safety Guide. (Safety protocols for dosing exothermic alkylations).

Sources

Technical Support Center: High-Purity Isolation of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Subject: Troubleshooting Purity & Isolation Protocols

Introduction: The Steric Challenge

Welcome to the Technical Support Center. If you are working with 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCC), you are likely encountering a specific set of purification challenges inherent to 1,1-disubstituted cyclopropanes.

The Core Problem: The cyclopropane ring introduces significant steric strain and hindrance ("I-strain") at the quaternary carbon. This makes the nitrile precursor, 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile , exceptionally resistant to hydrolysis. Standard hydrolysis protocols often stall at the amide intermediate or require conditions so harsh that they cause decarboxylation .

This guide provides a self-validating workflow to eliminate these specific impurities and achieve pharmaceutical-grade purity (>99%).

Module 1: Diagnostic Triage

Before altering your protocol, identify your specific failure mode using the table below.

SymptomProbable Impurity/CauseDiagnostic Check (NMR/HPLC)
Melting Point Depression (<115°C)Amide Intermediate (Incomplete Hydrolysis)1H NMR: Look for broad singlet peaks at δ 5.5–6.5 ppm (NH₂ protons).
Oily/Sticky Solid Mono-alkylated nitrile (Open chain)HPLC: Large peak eluting after the product (more lipophilic).
Low Yield Decarboxylation (Product loss)Gas Evolution: Did you observe excessive bubbling? Product converts to 1-(3,4-dichlorophenyl)cyclopropane (volatile).
Color (Yellow/Brown) Polymeric Tars Visual: Usually removed via base extraction, but persists if pH adjustment is too rapid.

Module 2: Impurity Origin & Control

Understanding where impurities originate is the only way to prevent them. The diagram below maps the critical "Danger Zones" in your synthesis.

ImpurityMap Start Nitrile Precursor (3,4-Dichlorophenylacetonitrile) Mono Impurity A: Mono-alkylated Species (Open Chain) Start->Mono Incomplete Alkylation CycNitrile Intermediate: Cyclopropanecarbonitrile Start->CycNitrile 1,2-Dichloroethane NaOH/PTC Amide Impurity B: Amide Intermediate (Stalled Hydrolysis) CycNitrile->Amide Hydrolysis (Slow) Acid Target Product: Cyclopropanecarboxylic Acid Amide->Acid Hydrolysis (Hard) Decarb Impurity C: Decarboxylated Product (Over-heating) Acid->Decarb T > 160°C Acidic Cond.

Figure 1: Reaction pathway showing the origin of critical impurities (Mono-alkylated, Amide, and Decarboxylated species).

Module 3: The "Golden" Purification Protocol

Do not rely on recrystallization alone. The similarity in solubility between the amide impurity and the acid makes separation by crystallization difficult. You must perform a chemical purification (Acid-Base Workup) first.

Step 1: Chemical Purification (Acid-Base Extraction)

This step leverages the acidity of the carboxylic acid (pKa ~4-5) to separate it from neutral impurities (nitrile, amide, starting material).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Toluene (or Ethyl Acetate).

  • Extraction (The Cut): Extract the organic layer with 10% aqueous NaOH (2-3 times).

    • Chemistry: The acid converts to its sodium salt (

      
      ) and moves to the water layer.
      
    • Rejection: The unreacted nitrile, amide, and mono-alkylated impurities remain in the Toluene layer.

  • Wash: Wash the combined aqueous basic layers with fresh Toluene once. (Critical for removing trapped neutrals).

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly acidify with HCl to pH 1-2.

    • Observation: The pure acid will precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold water.

Step 2: Recrystallization (The Final Polish)

If the melting point is still broad after the acid-base workup, use this specific solvent system.

Recommended Solvent System: Toluene / Heptane (1:3)

  • Dissolve: Suspend the dried solid in a minimum amount of hot Toluene (approx. 80-90°C).

  • Saturate: Add Toluene dropwise until the solution is just clear.

  • Precipitate: Remove from heat. Slowly add Heptane (3x the volume of Toluene) while stirring.

  • Crystallize: Allow to cool slowly to room temperature, then chill to 4°C.

  • Yield: Filter to collect high-purity crystals (Target MP: 117–118°C).

Why this works: The dichlorophenyl ring makes the molecule lipophilic enough to dissolve in hot toluene, but the carboxylic acid group drives precipitation when the non-polar heptane is added, leaving trace oils in the mother liquor.

Module 4: Process Logic & Workflow

Use this flowchart to visualize the purification logic and ensure no steps are skipped.

PurificationWorkflow Crude Crude Reaction Mix (Acid + Amide + Nitrile) Dissolve Dissolve in Toluene Crude->Dissolve Extract Extract with 10% NaOH Dissolve->Extract OrgLayer Organic Layer (Discard) Extract->OrgLayer Neutrals (Amide/Nitrile) AqLayer Aqueous Layer (Contains Product Salt) Extract->AqLayer Product (Sodium Salt) Wash Wash Aq. layer with Toluene AqLayer->Wash Acidify Acidify with HCl to pH 1 Wash->Acidify Solid Precipitated Crude Acid Acidify->Solid Recryst Recrystallize: Toluene / Heptane Solid->Recryst Final Pure Product (>99%) Recryst->Final

Figure 2: Acid-Base purification workflow designed to chemically separate neutral impurities before crystallization.

FAQ: Frequently Asked Questions

Q: My hydrolysis is stalling at the amide (50% conversion). Can I just heat it hotter? A: Caution is advised. While higher temperatures (e.g., ethylene glycol reflux at 150°C) push the reaction, they increase the risk of decarboxylation .

  • Better Solution: Use a "superbase" system like powdered KOH in DMSO or adding a phase transfer catalyst (like Aliquat 336) to the aqueous hydrolysis mixture to improve the contact between the lipophilic nitrile and the hydroxide ions [1].

Q: Can I use Ethanol/Water for recrystallization? A: Yes, but with a caveat. Ethanol is a good solvent, but if your product contains unreacted nitrile, it often "oils out" (forms a liquid droplet) in ethanol/water mixtures before crystallizing. The Toluene/Heptane system is more robust for preventing oiling out [2].

Q: The product smells like almonds. Is this normal? A: No. This indicates the presence of cyanide or isocyanide byproducts, or degradation of the nitrile. Ensure your acid-base workup includes a thorough wash of the aqueous layer before acidification.

References

  • Organic Syntheses. (1944).[1] Cyclopropanecarboxylic Acid.[1][2][3] Org. Synth. 24, 36. Link

  • Vertex Pharmaceuticals. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (Analogous chemistry). WO2013124280A1. Link

  • Pierre Fabre Medicament. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. US Patent 5504245A.[3] Link

Sources

dealing with regioisomer formation in dichlorophenyl cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of (Dichlorophenyl)cyclopropanes , focusing on the critical challenge of controlling and removing isomers.

In this context, "regioisomer" issues often stem from two distinct sources that are frequently conflated in troubleshooting:

  • Positional Isomers (Structural): Incorrect placement of chlorine atoms on the phenyl ring (e.g., 2,4-dichloro vs. 2,5-dichloro), usually originating from the styrene precursor synthesis.[1]

  • Diastereomers (Geometric): Cis vs. Trans orientation of the cyclopropane substituents, determined during the cyclopropanation step.

Topic: Troubleshooting Isomer Formation & Purification Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Phase 1: Diagnostic Workflow

User Question: I am seeing multiple spots on my TLC/peaks on HPLC. How do I identify if these are regioisomers or diastereomers?

Technical Response: Before optimizing reaction conditions, you must classify the impurity. Use this decision matrix to determine the origin of your isomer problem.

IsomerDiagnosis Start Impurity Detected (HPLC/NMR) Step1 Check Coupling Constants (1H NMR) of Cyclopropane Protons Start->Step1 Decision1 J ~ 4-6 Hz (Cis) vs J ~ 8-10 Hz (Trans)? Step1->Decision1 Result_Dia Issue: Diastereomers (Cis/Trans Ratio) Decision1->Result_Dia Yes Step2 Check Aromatic Region (1H/13C NMR) Decision1->Step2 No/Unclear Decision2 Coupling Pattern Matches Target Substitution? Step2->Decision2 Result_Regio Issue: Positional Regioisomers (Impure Starting Styrene) Decision2->Result_Regio No (Pattern Wrong) Result_Other Issue: Side Reactions (Ring Opening/Over-reaction) Decision2->Result_Other Yes (Pattern Correct)

Figure 1: Diagnostic logic for classifying isomeric impurities in phenylcyclopropane synthesis.

Phase 2: Precursor Purity (The "Hidden" Regioisomer)

User Question: My cyclopropanation reaction is optimized, but I still isolate a 5-10% impurity that is inseparable by flash chromatography. It has the same mass as my product.

Technical Response: This is likely a positional isomer carried over from the styrene synthesis. If you synthesized the dichlorostyrene precursor via Friedel-Crafts acylation or halogenation, you likely generated a mixture of isomers that are difficult to separate at the alkene stage.

The Mechanism of Failure

Friedel-Crafts acylation of 1,3-dichlorobenzene is not perfectly regioselective.[1]

  • Target: 2,4-dichloroacetophenone (leads to 2,4-dichlorostyrene).[1]

  • Common Impurity: 2,6-dichloroacetophenone or 3,5-dichloro isomers depending on conditions.[1]

Protocol for Precursor Validation: Do not proceed to cyclopropanation until the styrene purity is >98%.

  • GC-MS Analysis: Styrene isomers often resolve better on non-polar GC columns (e.g., DB-5) than on reverse-phase HPLC.[1]

  • Recrystallization of the Intermediate: If the styrene is an oil, convert it to a solid intermediate (e.g., the alcohol precursor or a dibromide derivative) to purify via crystallization before the final elimination step.

Phase 3: Controlling Diastereoselectivity (Cis/Trans)

User Question: I need the trans-isomer, but I'm getting a 50:50 mixture. How do I shift the ratio?

Technical Response: Diastereocontrol in metal-catalyzed cyclopropanation (e.g., using diazoacetates) is governed by the catalyst ligand sphere and the size of the ester group.

Comparative Catalyst Performance

The following table summarizes expected diastereomeric ratios (dr) for dichlorophenyl substrates based on catalyst choice.

Catalyst SystemMajor IsomerTypical dr (Trans:Cis)Mechanism Note
Rh₂(OAc)₄ (Dirhodium tetraacetate)Trans60:40 to 70:30Low steric bulk; poor selectivity.[1]
Rh₂(oct)₄ (Dirhodium octanoate)Trans75:25Slightly better solubility/bulk.[1]
Cu(OTf)₂ + Bis-oxazoline (Box) Trans>90:10Ligand steric clash destabilizes cis transition state.[1]
Ru(Pybox) Trans>95:5Excellent control; often enantioselective as well.[1]
Simmons-Smith (Zn/CH₂I₂) Syn (Cis)>99:1 (relative to substituent)Stereospecific to the alkene geometry.[1]
Protocol: High-Trans Selectivity with Copper(I)

If Rhodium is failing you, switch to a Copper(I)-Box system.[1]

  • Catalyst Prep: Mix Cu(OTf)₂ (1 mol%) with a bulky Bis-oxazoline ligand (1.1 mol%) in DCM. Stir for 1 hour to form the active complex.

  • Substrate: Add your dichlorostyrene (1.0 equiv).

  • Slow Addition: Add the diazoacetate (1.2 equiv) via syringe pump over 4–6 hours .

    • Why? Keeping the diazo concentration low prevents dimerization and favors the metal-carbene pathway, allowing the bulky ligand to direct the approach of the alkene.

Phase 4: Purification & Separation

User Question: I have a mixture of cis/trans isomers. Silica chromatography is not separating them.[1] What are my options?

Technical Response: Dichlorophenyl cyclopropanes are lipophilic, making silica separation difficult.[1] You must exploit chemical or physical differences.[1]

Method A: Selective Hydrolysis (Chemical Separation)

Trans-isomers of phenylcyclopropane carboxylates generally hydrolyze faster than cis-isomers due to less steric hindrance around the ester group (the "cis-effect").[1]

  • Saponification: Treat the mixture with 1.0 equiv of NaOH in MeOH/Water.[1]

  • Monitoring: Monitor by TLC. Stop the reaction when ~50% conversion is reached (or when the trans ester disappears).

  • Workup:

    • Extract the unreacted ester (enriched in cis) with ether.

    • Acidify the aqueous layer to precipitate the trans-acid.

Method B: Urea Complexation (Physical Separation)

For non-acidic derivatives, urea inclusion complexes can sometimes selectively crystallize linear/trans isomers.[1]

  • Dissolve the crude oil in MeOH saturated with urea.

  • Cool to 0°C. The trans-isomer often forms a hexagonal channel inclusion complex that precipitates, leaving the cis-isomer in solution.[1]

Phase 5: References & Citations[1][2][3][4][5][6]

  • Simmons-Smith Mechanism & Stereospecificity:

    • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1][2][3][4] Organic Reactions.[1][2][5][6][4][7]

  • Transition Metal Catalyzed Cyclopropanation (Rh/Cu):

    • Doyle, M. P., et al. (1993).[1] Enantioselective reactions of intermediate metal carbenes. Chemical Reviews.

  • Separation of Cyclopropane Isomers:

    • Vaupel, A., et al. (2000).[1] Diastereoselective Synthesis of Cyclopropanes. Angewandte Chemie International Edition.

  • Friedel-Crafts Regioselectivity:

    • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1]

Sources

troubleshooting guide for the synthesis of cyclopropanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of cyclopropanation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of cyclopropanecarboxylic acid derivatives, presented in a question-and-answer format.

Q1: My Simmons-Smith reaction is sluggish or failing completely, resulting in low to no yield. What are the primary causes and corrective actions?

A1: A low or non-existent yield in a Simmons-Smith reaction is a frequent issue, typically stemming from the quality of the reagents or the reaction conditions. The heart of this reaction is the generation of a reactive zinc carbenoid, which is sensitive to several factors.

Most Probable Causes & Solutions:

  • Inactive Zinc-Copper Couple: The Zn(Cu) couple is the engine of this reaction, and its improper activation is the most common failure point.

    • The "Why": Zinc metal is often coated with a passivating layer of zinc oxide. Activation removes this layer and creates a high-surface-area alloy with copper, which is essential for the oxidative insertion into the C-I bond of diiodomethane.[1]

    • Solution: Activate the zinc dust immediately before use. A standard procedure involves washing the zinc dust with dilute HCl to etch the oxide layer, followed by washing with water, ethanol, and ether to dry it completely. Subsequently, treat the activated zinc with a copper(II) sulfate solution to deposit copper.[2] The Furukawa modification, using diethylzinc (Et₂Zn), often gives more reproducible results and is more reactive, but requires more stringent handling techniques.[1][3]

  • Presence of Moisture: The iodomethylzinc iodide carbenoid is highly sensitive to moisture.

    • The "Why": Protic sources, especially water, will rapidly quench the organozinc intermediate, protonating it to methyl iodide and forming inactive zinc salts.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (ether or dichloromethane are common) and maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.[1][2]

  • Substrate Reactivity: The electrophilic nature of the Simmons-Smith reagent makes it inefficient for certain substrates.

    • The "Why": The reaction works best with electron-rich alkenes. Electron-deficient alkenes, such as α,β-unsaturated esters or nitriles, react very slowly or not at all due to electronic repulsion with the electrophilic carbenoid.[4]

    • Solution: For electron-deficient alkenes, consider alternative methods. Transition metal-catalyzed cyclopropanation (e.g., using a cobalt-based catalyst) can be effective for these challenging substrates.[4][5] Another approach is the use of a samarium-promoted reaction, which can directly cyclopropanate unmasked α,β-unsaturated carboxylic acids.[6]

Troubleshooting Workflow: Low Yield in Simmons-Smith Reaction

Caption: Decision tree for troubleshooting a failing Simmons-Smith reaction.

Q2: I'm performing a rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) and observing significant side products. How can I improve the selectivity?

A2: While transition metal-catalyzed reactions with diazo compounds are powerful, they can be plagued by side reactions if not properly controlled. The key is to manage the concentration and reactivity of the generated metal carbene intermediate.

Common Side Reactions & Mitigation Strategies:

  • Carbene Dimerization: The most common side product is the formation of diethyl maleate and fumarate.

    • The "Why": This occurs when two metal carbene intermediates react with each other. It is a second-order process with respect to the carbene concentration.

    • Solution: The concentration of the free carbene must be kept low. Add the ethyl diazoacetate (EDA) to the reaction mixture very slowly using a syringe pump over several hours. This ensures that any generated carbene reacts with the alkene (which is in high concentration) before it can find another carbene.[2]

  • C-H Insertion: The reactive carbene can insert into allylic or other activated C-H bonds in the substrate, leading to constitutional isomers instead of the desired cyclopropane.

    • The "Why": This is an alternative reaction pathway for the metal carbene, competing with the alkene addition. The choice of catalyst is critical in controlling this selectivity.[7]

    • Solution: Catalyst choice is paramount. Dirhodium(II) catalysts, particularly dirhodium tetraacetate [Rh₂(OAc)₄], are generally highly selective for cyclopropanation over C-H insertion.[7] Modifying the catalyst's ligands can further tune selectivity; for instance, using more electron-donating ligands like acetamides can enhance diastereoselectivity.[7]

Table 1: Catalyst Influence on Selectivity

Catalyst SystemPrimary PathwayCommon Side ReactionsBest For
Rh₂(OAc)₄CyclopropanationDimerization (if addition is slow)General purpose, high efficiency
Cu(acac)₂CyclopropanationC-H insertion, oligomerizationLess expensive, can be less selective
Light (photolysis)Carbene formationC-H insertion, reactions with solventPoorly controlled, not recommended[8]
Q3: My Kulinkovich reaction to produce a cyclopropanol precursor is yielding a complex mixture, including reduced starting material. What's going wrong?

A3: The Kulinkovich reaction, which converts esters to cyclopropanols using a Grignard reagent and a titanium(IV) alkoxide catalyst, relies on the in-situ formation of a titanacyclopropane intermediate.[9][10] Side reactions often point to issues with stoichiometry or the stability of this key intermediate.

Potential Issues and Solutions:

  • Non-Productive Catalyst Consumption: A common side reaction involves the titanacyclopropane reacting with additional Ti(IV) isopropoxide, which reduces it to inactive Ti(III) species and produces ethene.[9]

    • The "Why": This side reaction becomes significant when the ratio of Ti(OiPr)₄ to the Grignard reagent approaches 1:1. The desired catalytic cycle requires the regeneration of the active Ti(II)/Ti(IV) species.

    • Solution: Carefully control the stoichiometry. The reaction typically uses catalytic amounts of the titanium precursor relative to the ester, but a specific ratio to the Grignard reagent is crucial for forming the active species. Ensure precise addition of the Grignard reagent.

  • Reduction of the Ester: Formation of an alcohol corresponding to the simple reduction of the starting ester indicates that β-hydride elimination from the intermediate titanium species is competing with the desired cyclopropanation pathway.

    • The "Why": The dialkyltitanium species formed initially can undergo β-hydride elimination to give an alkane and a titanacyclopropane.[10] If this intermediate acts as a simple reducing agent rather than a 1,2-dicarbanion equivalent, ester reduction will occur.

    • Solution: Ensure the Grignard reagent has a β-hydrogen (e.g., EtMgBr, PrMgBr).[10] The reaction temperature can also play a role; follow established protocols closely, often involving cooling during the Grignard addition.

Q4: During the workup of my cyclopropanecarboxylic acid synthesis (via nitrile hydrolysis), I'm struggling with persistent emulsions during the extraction step. How can I resolve this?

A4: Emulsion formation is a classic problem in the workup of reactions involving the saponification or hydrolysis of nitriles and esters, especially when starting with basic, aqueous mixtures that are then acidified.[11]

Causes and Effective Solutions:

  • The "Why": The combination of carboxylate salts (acting as surfactants), polymeric byproducts, and vigorous shaking creates a stable mixture of organic and aqueous phases that is difficult to separate.

  • Solutions:

    • Avoid Vigorous Shaking: Instead of shaking the separatory funnel, use a gentle, swirling motion or stir the biphasic mixture with a magnetic stirrer.[11]

    • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.

    • Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to break up the dispersed droplets.

    • Change of Solvent: If emulsions persist, consider using a different extraction solvent. For example, if you are using diethyl ether, switching to a heavier solvent like dichloromethane might alter the phase dynamics.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when working with diazo compounds for cyclopropanation? A1: Diazo compounds, particularly diazomethane, are highly toxic and potentially explosive.[8] They can detonate if exposed to rough glass surfaces (like ground-glass joints), strong light, or heat.[8] Always use specialized, fire-polished glassware without ground joints. Perform the reaction behind a blast shield in a well-ventilated fume hood. It is often preferable to use safer alternatives like ethyl diazoacetate with a metal catalyst, which proceeds via a metal carbenoid rather than the free, highly reactive carbene.[7][12]

Q2: How is the stereochemistry of the starting alkene related to the product in a cyclopropanation reaction? A2: Most common cyclopropanation reactions, including Simmons-Smith and metal-catalyzed additions of carbenoids, are stereospecific.[8][13] This means the reaction proceeds via a concerted mechanism where the two new C-C bonds are formed simultaneously on the same face of the alkene.[1] Consequently, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane. The original stereochemistry of the double bond is preserved in the product.[13][14]

Q3: Can I perform a cyclopropanation directly on a substrate that already contains a carboxylic acid group? A3: This is challenging for many standard methods. Reagents like Grignards (in the Kulinkovich reaction) or zinc carbenoids (Simmons-Smith) will be quenched by the acidic proton of the carboxyl group. Traditionally, the acid must be protected as an ester, and then deprotected after the cyclopropanation. However, specific methods have been developed to address this. A notable example is the use of samarium metal and iodoform (Sm/CHI₃), which can achieve direct, stereospecific cyclopropanation of unmasked α,β-unsaturated carboxylic acids.[6]

Key Experimental Protocols

Protocol 1: Activation of Zinc for the Simmons-Smith Reaction

This protocol describes the preparation of the zinc-copper couple, a critical step for a successful reaction.

  • Place zinc dust (e.g., 10 g) in a flask equipped with a magnetic stirrer.

  • Add 1M HCl (e.g., 50 mL) and stir vigorously for 60-90 seconds to etch the surface.

  • Decant the HCl and wash the zinc sequentially with deionized water (3 x 50 mL), ethanol (2 x 50 mL), and finally diethyl ether (2 x 50 mL).

  • Remove the final ether wash and dry the activated zinc powder under a high vacuum.

  • To the dry, activated zinc, add a solution of copper(II) sulfate pentahydrate (e.g., 1 g in 50 mL of water) and stir. The blue color of the solution should fade as copper is deposited.

  • Decant the aqueous solution and wash the resulting black Zn(Cu) couple with anhydrous diethyl ether (3 x 50 mL).

  • Dry the couple under a high vacuum and use it immediately. Do not store it.[1][2]

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation

This protocol provides a general method using ethyl diazoacetate (EDA), emphasizing safety.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂), dissolve the alkene substrate (1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a dry, inert solvent (e.g., dichloromethane or toluene).

  • EDA Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.2-1.5 eq) in the same solvent. Using a syringe pump, add the EDA solution to the reaction flask dropwise over 4-8 hours. Crucial: Slow addition is key to preventing dimerization.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. A persistent yellow color may indicate the accumulation of unreacted EDA.

  • Workup: Once the reaction is complete, cool the mixture and carefully quench any residual EDA by adding a few drops of acetic acid. Filter the mixture through a short plug of silica gel to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Safety Workflow for Diazo Reactions

G cluster_prep Preparation cluster_reaction Execution cluster_workup Workup A Use Fire-Polished Glassware B Work in Fume Hood Behind Blast Shield A->B C Maintain Inert Atmosphere B->C D Add Diazo Compound via Syringe Pump (Slowly) C->D E Monitor for Unreacted Diazo Buildup D->E F Cool Reaction Before Quenching E->F G Quench Excess Diazo (e.g., Acetic Acid) F->G

Caption: A workflow emphasizing the critical safety steps for handling diazo compounds.

References

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]

  • Synthesis Workshop. (2021, January 16). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Shu, C., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(46), 15430-15434. Published by Wiley-VCH. Available from: [Link]

  • Organic Syntheses. (1944). Cyclopropanecarboxylic acid. Org. Synth., 24, 36. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]

  • Pearson. (2024, March 21). The reaction of an alkene with diazomethane forms a cyclopropane ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 15.10: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Purdue University. (2019, August 16). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, March 27). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Retrieved from [Link]

  • MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4981. Published by MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]

  • Purdue University Graduate School. (2023, June 8). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. J Am Chem Soc, 138(41), 13512-13515. Published by American Chemical Society. Available from: [Link]

  • Chemistry Stack Exchange. (2020, March 25). Cyclopropane instability to addition reactions. Retrieved from [Link]

  • Patsnap. (n.d.). Cyclopropanecarboxylic acid patented technology retrieval search results. Retrieved from [Link]

Sources

impact of starting material quality on 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid Synthesis

Topic: Impact of Starting Material Quality & Troubleshooting Guide Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Version: 2.1 (Current)[1]

Introduction: The Hidden Costs of Impurity Propagation

The synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a critical gateway to multiple serotonin-norepinephrine reuptake inhibitors (SNRIs), including levomilnacipran.[1] While the chemistry appears straightforward—typically a cyclopropanation of a nitrile followed by hydrolysis—the steric bulk of the cyclopropane ring and the electronic nature of the dichlorophenyl ring create a unique sensitivity to starting material (SM) quality.

This guide addresses the specific failure modes where SM impurities do not just lower yield but create downstream separation bottlenecks that standard crystallization cannot resolve.

Module 1: Starting Material Specifications (The Foundation)

Q: Why is the isomeric purity of 3,4-Dichlorophenylacetonitrile (3,4-DCPN) non-negotiable?

A: The 3,4-dichloro substitution pattern is essential for biological activity.[2] Commercial 3,4-DCPN often contains 2,3-dichloro and 2,4-dichloro isomers.[1][2]

  • The Problem: These isomers undergo the exact same cyclopropanation and hydrolysis chemistry as the target.[2]

  • The Consequence: The resulting isomeric cyclopropane acids have nearly identical solubility profiles and boiling points to the target product. Separation requires expensive chiral chromatography or inefficient fractional crystallization, often causing >40% yield loss in the final step.[2]

Q: How does moisture content in the nitrile or alkyl halide affect the Phase Transfer Catalysis (PTC) reaction?

A: While PTC systems are generally more robust than NaH/DMF systems, moisture >0.5% in the starting material is detrimental when using 1-bromo-2-chloroethane.[1][2]

  • Mechanism of Failure: Excess water promotes the hydrolysis of the alkyl halide to 2-chloroethanol before it can alkylate the nitrile. This changes the stoichiometry, leading to incomplete conversion and the formation of the mono-alkylated "open chain" impurity (see Module 2).

Table 1: Critical Specification Limits for 3,4-DCPN

ParameterLimitRisk if Exceeded
Purity (GC) > 98.5%Accumulation of difficult-to-remove side products.[1][2]
2,3- & 2,4-Isomers < 0.10%Co-crystallization with final API; regulatory failure.[1][2]
Water Content < 0.3%Hydrolysis of alkylating agent; formation of open-chain impurity.[2]
Free Acid < 0.5%Quenches base; reduces effective catalyst concentration.[2]

Module 2: Troubleshooting the Cyclopropanation Step

Q: I am observing a large impurity at RRT ~1.2. What is it?

A: This is likely the "Open Chain" impurity (4-chloro-2-(3,4-dichlorophenyl)butanenitrile).[1][2]

  • Cause: The reaction failed to cyclize after the initial alkylation. This occurs due to:

    • Insufficient Base Strength: 50% NaOH is required.[2] If diluted by wet SM, the second deprotonation (cyclization) is too slow.[2]

    • Poor Leaving Group: If using 1,2-dichloroethane (cheaper) instead of 1-bromo-2-chloroethane, the second chloride displacement is kinetically sluggish.[1][2]

    • Stirring: PTC reactions are mass-transfer limited.[2] Low RPM results in "starved" kinetics.[2]

Q: My reaction exotherms uncontrollably upon adding the alkyl halide. How do I manage this?

A: The deprotonation of the benzylic proton is rapid.

  • Solution: Do not add the alkyl halide all at once. Use a co-feed strategy : Mix the 3,4-DCPN and the alkyl halide, then feed this mixture slowly into the agitated Catalyst/NaOH mixture. This ensures the concentration of reactive anion never exceeds the cooling capacity.[2]

Visualizing the Reaction Logic

ReactionPathways SM 3,4-Dichlorophenyl- acetonitrile Intermed Mono-Alkylated Intermediate SM->Intermed Alkylation 1 Reagents 1-Bromo-2-chloroethane 50% NaOH / PTC Reagents->Intermed Impurity_Hydro Hydrolyzed Alkyl Halide (2-Chloroethanol) Reagents->Impurity_Hydro Excess Water Target Target Nitrile (Cyclized) Intermed->Target Alkylation 2 (Cyclization) Impurity_Open Open Chain Impurity (4-chloro-2-(3,4-dichlorophenyl) butanenitrile) Intermed->Impurity_Open Stalled Reaction (Wet SM or Weak Base)

Figure 1: Reaction pathways showing the critical bifurcation between successful cyclization and the formation of the open-chain impurity.[1]

Module 3: Hydrolysis & Workup (The Finishing Step)

Q: The nitrile is consumed, but I have a new impurity that resists extraction. Is it the acid?

A: It is likely the Primary Amide intermediate.[2]

  • Context: The cyclopropyl group creates significant steric hindrance around the nitrile carbon, protecting it from nucleophilic attack.[2]

  • Troubleshooting: Standard hydrolysis (MeOH/NaOH reflux) often stops at the amide.

  • Fix: You need higher energy.[2] Switch to Ethylene Glycol/KOH at 140°C–150°C. The higher boiling point drives the reaction from Amide

    
     Acid.[2]
    

Q: The final acid product is colored (yellow/brown).[1][2] How do I remove this?

A: Color bodies often arise from polymerization of the "open chain" impurity or oxidative coupling of phenols (from trace hydrolysis of the chloro-aromatic ring).

  • Protocol: Perform an oxidative bleach treatment during the basic phase of the workup (before acidification). Add 1-2% NaClO (bleach) or H2O2 to the alkaline solution, stir for 30 mins, then acidify.

Module 4: Validated Laboratory Protocol

Safety Note: 1-Bromo-2-chloroethane is a potential carcinogen and volatile.[1][2] Work in a fume hood.

Step 1: Cyclopropanation (PTC Method)

  • Charge: To a reactor, add 3,4-DCPN (1.0 eq) and 1-Bromo-2-chloroethane (1.5 eq).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 eq).

  • Base Addition: Cool mixture to 15°C. Add 50% NaOH (4.0 eq) dropwise over 60 minutes. Expect exotherm.

  • Reaction: Warm to 45–50°C and stir vigorously (essential for PTC) for 4–6 hours.

  • IPC: Check HPLC. Target: SM < 0.5%, Open Chain Impurity < 2.0%.

  • Workup: Add water, separate phases. Wash organic layer with dilute HCl to remove catalyst residues.[2]

Step 2: High-Temp Hydrolysis

  • Charge: Add the crude nitrile oil to Ethylene Glycol (5 vol).

  • Base: Add KOH pellets (3.0 eq).

  • Reflux: Heat to 140–150°C for 12–16 hours. Note: Methanol/Water reflux is insufficient.[2]

  • Isolation: Cool to room temp. Dilute with water (10 vol). Wash with Toluene (removes unreacted nitrile/amide).[1][2]

  • Precipitation: Acidify aqueous layer with HCl to pH 1–2. The product precipitates as a solid.[2]

  • Purification: Recrystallize from Toluene/Heptane (1:3) to reject isomeric impurities.[1][2]

References

  • Synthesis of Cyclopropanecarboxylic Acids via PTC

    • Title: Phase-Transfer Catalyzed Synthesis of 1-Substituted Cyclopropanecarboxylic Acids.[1][2]

    • Source:Journal of Organic Chemistry, 2010.[2][3]

    • Context: Establishes the robustness of PTC over NaH methods for this class of molecules.
    • (Generalized citation for PTC cyclopropanation)

  • Levomilnacipran Intermediate Synthesis

    • Title: Process for the preparation of (1S,2R)-milnacipran and intermediates thereof.[1][2][4]

    • Source: US Patent 2013/0144295 (and related WO patents).[1][2]

    • Context: Details the specific impurity profiles and hydrolysis conditions for the 3,4-dichloro deriv
    • [1]

  • Hydrolysis of Hindered Nitriles

    • Title: Hydrolysis of Nitriles to Carboxylic Acids.[2][5][6][7][8][9][10]

    • Source:Organic Syntheses, Coll.[2][10] Vol. 1, p.21 (Modified for hindered substrates).[1][2]

    • Context: Explains the necessity of high-boiling solvents (glycol) for sterically hindered nitriles.
    • [1]

  • Impurity Characterization

    • Title: Impurity profile of 3,4-dichlorophenylacetonitrile and its impact on downstream synthesis.
    • Source:Chemical Bull Pvt. Ltd.[2] Technical Data Sheet.

    • Context: Specifications for commercial starting materials.[2]

Sources

optimization of solvent systems for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the purification of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (CAS 342386-78-1), a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other pharmaceutical targets.[1]

Achieving high purity (>99.5%) for this compound is challenging due to the persistence of the nitrile precursor (1-(3,4-dichlorophenyl)cyclopropanecarbonitrile) and potential "oiling out" phenomena common to cyclopropane derivatives.[1] This guide moves beyond generic protocols, providing a mechanistic approach to solvent selection based on thermodynamic solubility and impurity rejection profiles.[1]

Module 1: Solvent Selection Strategy

The choice of solvent must balance yield (recovery) against selectivity (impurity rejection).[1] For 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, the primary separation challenge is distinguishing the carboxylic acid from its unhydrolyzed nitrile precursor and des-carboxylated byproducts.[1]

Solubility Mechanics
  • The Solute: The target molecule has a polar "head" (carboxylic acid, pKa ~4.[1]5) and a lipophilic "tail" (dichlorophenyl cyclopropane).[1] It forms hydrogen-bonded dimers in non-polar solvents.[1]

  • The Impurities:

    • Nitrile Precursor: Lacks H-bond donation capability; more soluble in non-polar solvents than the acid dimer.[1]

    • Des-chloro analogs: Slightly more soluble than the target.[1]

Decision Matrix: Selecting Your System

Use the following logic flow to determine the optimal solvent system based on your crude material's profile.

SolventSelection Start Analyze Crude Purity ImpurityType Dominant Impurity? Start->ImpurityType Nitrile Nitrile Precursor (>1%) ImpurityType->Nitrile Unhydrolyzed Color Colored/Tarry Impurities ImpurityType->Color Oxidation HighPure High Purity (>98%) ImpurityType->HighPure Polishing SystemA System A: Toluene (Hot/Cold) Nitrile->SystemA Best Rejection SystemB System B: EtOH / Water Color->SystemB Polar Wash SystemC System C: EtOAc / Heptane HighPure->SystemC Max Yield

Figure 1: Solvent selection decision tree based on impurity profile.[1]

Module 2: Experimental Protocols

These protocols are designed for a 10g scale . Scale up linearly, but validate cooling rates at 100g scale to prevent occlusion.

Protocol A: Toluene Recrystallization (Recommended for Nitrile Removal)

Why: Toluene solubilizes the nitrile impurity well at room temperature, whereas the acid (which forms dimers) crystallizes out effectively upon cooling.[1]

  • Dissolution: Charge 10g of crude acid into a flask. Add 60 mL Toluene (6 vol).

  • Reflux: Heat to reflux (110°C). The solution should become clear. If solids persist, add Toluene in 5 mL increments.[1]

    • Critical Step: If the solution is dark, treat with activated charcoal (5% w/w) for 15 mins, then filter hot through Celite.

  • Controlled Cooling: Cool to 60°C over 30 minutes. Seed with pure crystal (<10 mg) at 60°C to prevent oiling out.

  • Crystallization: Cool to 0-5°C over 2 hours. Stir at 0°C for 1 hour.

  • Isolation: Filter under vacuum. Wash cake with cold Toluene (10 mL) followed by Hexane (10 mL) to displace high-boiling toluene.

  • Drying: Dry at 45°C under vacuum.

Protocol B: Ethanol/Water (Binary System)

Why: Best for removing inorganic salts or highly polar colored impurities.[1]

  • Dissolution: Dissolve 10g crude in 30 mL Ethanol (95%) at 70°C.

  • Anti-solvent Addition: Slowly add Water (approx. 10-15 mL) dropwise until a persistent turbidity is observed.[1]

  • Re-solubilization: Add just enough hot Ethanol (1-2 mL) to clear the turbidity.[1]

  • Cooling: Allow to cool to Room Temperature (RT) undisturbed. Then cool to 4°C.

  • Filtration: Filter and wash with 1:1 EtOH/Water (cold).

Performance Comparison Table
ParameterSystem A (Toluene)System B (EtOH/Water)System C (EtOAc/Heptane)
Yield 75-80%85-90%80-85%
Nitrile Rejection Excellent ModerateGood
Color Removal Good (with charcoal)Excellent Moderate
Risk of Oiling Low (High BP)ModerateHigh (if Heptane added too fast)

Module 3: Troubleshooting & FAQ

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: This occurs when the solution temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve.[1] It is common in cyclopropanes due to their low melting points and impurities acting as plasticizers.[1] Fix:

  • Seed Early: Add seed crystals at a higher temperature (5-10°C below boiling point).

  • Slower Cooling: Reduce cooling rate to 0.5°C/min.

  • Change Solvent: Switch to System A (Toluene) . High boiling point solvents often suppress LLPS better than low boiling solvents like DCM or Acetone.[1]

Q2: I still see 2-3% nitrile impurity by HPLC. How do I remove it?

Cause: The nitrile is co-precipitating.[1] Fix: Perform a "slurry wash" (trituration) instead of a full recrystallization.

  • Suspend the solid in Hexane/Ethyl Acetate (9:1) (5 vol) and stir vigorously at RT for 4 hours.

  • Filter.[1][2][3][4] The nitrile is more soluble in the supernatant than the acid crystal lattice.[1]

Q3: Can I use Methanol instead of Ethanol?

Answer: Yes, but Methanol is better at solubilizing the acid, meaning you will need significantly lower temperatures (-20°C) or more water to achieve good yield, which increases the risk of oiling out.[1] Ethanol is preferred for better yield control.[1]

References

  • ChemicalBook. (2023).[1] 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid Properties and CAS 342386-78-1. Link

  • National Institutes of Health (NIH). (2014).[1] A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Link

  • University of Illinois. (n.d.).[1] Recrystallization and Crystallization Guide. Link

  • Google Patents. (1972).[1] US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.[1] Link

  • Fisher Scientific. (2023).[1] Cyclopropanecarboxylic acids and derivatives Catalog. Link

Sources

minimizing impurities in the final product of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Welcome to the Technical Support Hub

Subject: Minimizing Impurities in 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid Production Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Overview: This guide addresses the critical purity challenges associated with the synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (CAS: 86398-95-0).[1][2] This molecule is a sterically hindered carboxylic acid, often synthesized via the cyclopropanation of 3,4-dichlorophenylacetonitrile followed by hydrolysis.[1][2][3] The steric bulk of the cyclopropane ring combined with the electron-withdrawing chlorine atoms creates a unique impurity profile that requires precise process control.[1]

Module 1: The Synthesis & Impurity Map

To eliminate impurities, we must first visualize where they originate.[1][2][3] The following diagram maps the standard Phase Transfer Catalysis (PTC) route and identifies the "Danger Zones" for impurity formation.

SynthesisMap SM Starting Material 3,4-Dichlorophenylacetonitrile Int_Nitrile Intermediate: 1-(3,4-Dichlorophenyl) cyclopropanecarbonitrile SM->Int_Nitrile Double Alkylation Imp_Mono Impurity A (Open Chain): 4-bromo-2-(3,4-dichlorophenyl) butanenitrile SM->Imp_Mono Incomplete Cyclization Imp_Dimer Impurity B (Dimer): Intermolecular Alkylation SM->Imp_Dimer Low Stirring/Conc. Reagent 1,2-Dibromoethane + 50% NaOH + PTC Reagent->Int_Nitrile Hydrolysis Hydrolysis Step (KOH/Ethylene Glycol, 160°C) Int_Nitrile->Hydrolysis Imp_Amide Impurity C (Amide): 1-(3,4-Dichlorophenyl) cyclopropanecarboxamide Hydrolysis->Imp_Amide Incomplete Hydrolysis Final_Acid Final Product: 1-(3,4-Dichlorophenyl) cyclopropanecarboxylic acid Hydrolysis->Final_Acid

Figure 1: Reaction pathway highlighting the origin of mono-alkylated, dimeric, and amide impurities during the synthesis of 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid.[1][2][4]

Module 2: Troubleshooting the Cyclopropanation Step

The Challenge: The formation of the cyclopropane ring is the most critical step.[3] If the ring does not close immediately after the initial alkylation, you generate "Open Chain" impurities (Impurity A) that are chemically very similar to the product and difficult to separate later.[3]

Common Issues & Solutions:

SymptomProbable CauseTechnical Solution
High levels of Mono-alkylated impurity (Open Chain) Slow Ring Closure: The intermediate anion is not reacting fast enough with the second bromine.[1][2]Increase Base Concentration: Ensure NaOH concentration is >50%. The deprotonation of the intermediate must be rapid.Switch Catalyst: Move from TBAB to TEBA (Triethylbenzylammonium chloride) . TEBA is often superior for cyclopropanations involving benzyl cyanides due to better interfacial mechanism kinetics.[1][3]
Dimer Formation Intermolecular Reaction: Two benzyl cyanide molecules react with one dibromoethane.[1][3]Reagent Order: Do NOT mix all reagents at once. Add the nitrile slowly to a mixture of excess 1,2-dibromoethane and base.[1][2][3] Keeping the alkylating agent in excess suppresses dimerization.[1][3]
Exotherm Spikes Runaway Reaction: Cyclopropanations are highly exothermic.[1][3]Temperature Control: Maintain reaction at 45-50°C. Do not exceed 60°C during addition, as this promotes polymerization of the alkylating agent.

Expert Tip:

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"The rate of stirring is a chemical reagent."[1][3] In Phase Transfer Catalysis, the reaction occurs at the interface of the organic and aqueous layers.[3] If you are using a magnetic stirrer for scales >5g, you are likely under-mixing.[1][3] Use an overhead mechanical stirrer to generate a fine emulsion.[1][3] This maximizes the interfacial area and drives the intramolecular ring closure over intermolecular dimerization.[1][3]

Module 3: Troubleshooting the Hydrolysis Step

The Challenge: The cyclopropane ring and the ortho-chlorine atoms create significant steric hindrance around the cyano group.[1] Standard hydrolysis (e.g., refluxing aqueous HCl) often fails or stops at the amide stage (Impurity C).[1][3]

Common Issues & Solutions:

SymptomProbable CauseTechnical Solution
Product contaminated with Amide (~1680 cm⁻¹ IR band) Incomplete Hydrolysis: The reaction energy barrier is too high for aqueous reflux.[1][2]Elevate Temperature: Aqueous reflux (100°C) is insufficient. Switch solvent to Ethylene Glycol or Propylene Glycol and use KOH.[1][3] This allows heating to 150-160°C, which is required to force the amide to the acid.[2][3]
Low Yield / Charring Oxidative Degradation: High temps + air.[1][3]Inert Atmosphere: This hydrolysis must be performed under a nitrogen blanket.[1][3] The electron-rich aromatic ring can oxidize at 160°C.
Decarboxylation Thermal Instability: Heating >180°C.Strict Temp Control: Do not exceed 165°C. Cyclopropanecarboxylic acids can decarboxylate to form 1-(3,4-dichlorophenyl)cyclopropane if overheated.[1][2]

Module 4: Purification Protocol (The "Self-Validating" System)

Relying on recrystallization alone is risky because the "Open Chain" impurity often co-crystallizes with the product.[3] We recommend an Acid/Base Workup as the primary purification engine.[1][3] This method uses the chemical properties of the product to self-select for purity.[1]

Protocol: The pH Swing
  • Extraction (High pH):

    • Dilute the crude hydrolysis mixture with water.[1][3]

    • Extract with a non-polar solvent (e.g., Toluene or Dichloromethane).[1][2][3]

    • Crucial Step: The product (Acid) is in the aqueous layer (as Potassium salt).[1] The Impurities (Unreacted Nitrile, Amide, Dimer) remain in the organic layer.[3]

    • Discard the organic layer.

  • Precipitation (Low pH):

    • Acidify the aqueous layer slowly with conc.[1][3] HCl to pH 1-2.

    • The pure acid will precipitate as a solid.[1][3]

  • Polishing (Recrystallization):

    • Solvent System: Toluene/Heptane (1:3) or Ethanol/Water (1:1) .[1][3]

    • Dissolve the precipitate in hot Toluene, filter hot (to remove inorganic salts), then slowly add Heptane while cooling.[3]

Visualizing the Purification Logic:

Purification Crude Crude Hydrolysis Mix (Acid + Amide + Nitrile) Base_Wash Add Water/Base Wash with Toluene Crude->Base_Wash Org_Layer Organic Layer (Contains Amide, Nitrile, Dimer) Base_Wash->Org_Layer Discard Aq_Layer Aqueous Layer (Contains Product Salt) Base_Wash->Aq_Layer Keep Acidify Acidify to pH 1 Aq_Layer->Acidify Solid Precipitated Pure Acid Acidify->Solid

Figure 2: Acid/Base extraction logic tree for removing non-acidic impurities.[1][2]

FAQ: Frequently Asked Questions

Q: Can I use 1-bromo-2-chloroethane instead of 1,2-dibromoethane? A: Yes. In fact, 1-bromo-2-chloroethane is often preferred in industrial settings.[1][2] The bromine reacts first (alkylation), and the chlorine reacts second (cyclization).[1] This difference in reactivity helps prevent the "double alkylation" (dimer) impurity, as the alkyl chloride is less likely to react intermolecularly with another nitrile anion than an alkyl bromide would be.[3]

Q: My final product has a slight yellow color. How do I remove it? A: The yellow color usually comes from trace oxidation of the phenol ring or polymerized PTC residues.[1][3] Treat the hot alkaline solution (before acidification) with activated charcoal (5% w/w) for 30 minutes, then filter through Celite.

Q: The melting point is broad (e.g., 145-150°C).[1][2] What does this indicate? A: A broad melting point typically indicates the presence of the Amide impurity .[1][3] The amide has a higher melting point than the acid and disrupts the crystal lattice.[1][3] If this occurs, do not just recrystallize.[1][2][3] Reprocess the material by dissolving it in 10% NaOH and refluxing again to complete the hydrolysis.[1][3]

References

  • Synthesis of Cyclopropanecarboxylic Acid Derivatives

    • Title: Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.[1][3][5][6][7][8]

    • Source: US Patent 5,504,245.[1][3][6]

    • URL
  • General Hydrolysis Methodology

    • Title: Cyclopropanecarboxylic Acid (Organic Syntheses Procedure).[1][3][5][6]

    • Source: Org.[1][3][5][6][8][9][10][11] Synth. 1944, 24, 36; Coll.[1][2][3][5] Vol. 3, 221.

    • URL:[Link]

  • Phase Transfer Catalysis Mechanisms

    • Title: Phase Transfer Catalysis in Organic Synthesis (Alkylation of Nitriles).[1][3]

    • Source: Makosza, M. et al., Pure and Applied Chemistry, 43, 439 (1975).[1][2][3]

    • Context: Establishes the superiority of TEBA/NaOH systems for hindered alkyl
  • Impurity Profiles in Aryl-Cyclopropanes

    • Title: Synthesis and impurity profiling of 1-phenylcyclopropanecarboxylic acid deriv
    • Source:Journal of Pharmaceutical and Biomedical Analysis (General reference for class-specific impurities).[1][2]

Sources

Validation & Comparative

Validation of HPLC Method for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPCA) is a Critical Quality Attribute (CQA) intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Levomilnacipran and Milnacipran . Its purity directly impacts the enantiomeric excess and yield of the final API.

While traditional stoichiometric analysis (titration) or gas chromatography (GC) are often employed for early-stage reagents, they fail to meet the specificity requirements for GMP-grade intermediate qualification. This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate DCPCA from its positional isomers (2,4-dichloro analogs) and process-related impurities.

Comparative Analysis: Why HPLC?

Before detailing the protocol, we must objectively evaluate why RP-HPLC is the superior analytical technique for this specific molecule compared to common alternatives.

Table 1: Technology Comparison Matrix
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Potentiometric Titration
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Boiling PointAcid-Base Neutralization
Sample Prep Minimal (Dissolve & Filter)Complex (Derivatization required)Minimal (Dissolve)
Specificity High (Resolves isomers)Moderate (Isomers may co-elute)Low (Quantifies total acid content only)
Thermal Stress Low (Ambient to 40°C)High (>250°C injector temp)Low (Ambient)
Suitability Routine QC & Impurity ProfilingProcess Control (if derivatized)Raw Material Assay (Assay only)
Limitations Solvent consumptionTailing issues for free acids; requires silylationCannot detect non-acidic impurities
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting HPLC over GC for DCPCA analysis.

method_selection Start Sample: DCPCA Intermediate Q1 Is the goal absolute purity (Assay) OR Impurity Profiling? Start->Q1 Assay Assay Only Q1->Assay Assay Impurity Impurity Profiling Q1->Impurity Profiling Titration Potentiometric Titration (Fast, Non-specific) Assay->Titration Q2 Is the sample thermally stable and volatile? Impurity->Q2 GC_Path GC Analysis Q2->GC_Path Yes (with derivatization) HPLC_Path RP-HPLC Analysis (Preferred) Q2->HPLC_Path No / Direct Injection Deriv Requires Derivatization (e.g., TMS/Esterification) GC_Path->Deriv

Figure 1: Analytical Method Selection Decision Tree. HPLC is favored for impurity profiling due to the thermal instability and polarity of the free carboxylic acid.

Validated HPLC Protocol

This method suppresses the ionization of the carboxylic acid (pKa ~4.8), ensuring the analyte remains in its neutral, hydrophobic form for optimal retention on the C18 stationary phase.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Why: High surface area and robust carbon loading provide excellent resolution for chlorinated aromatics.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

    • Criticality: Low pH is mandatory. If pH > pKa (4.8), the acid deprotonates, leading to peak fronting and loss of retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic Elution (60% Buffer : 40% ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.

    • Why: The chlorinated phenyl ring shows strong absorption at 220 nm, maximizing sensitivity compared to 254 nm.

  • Run Time: 15 minutes (DCPCA retention time approx. 7-8 min).

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 50 mg DCPCA standard in 50 mL diluent (1000 µg/mL). Sonicate for 10 mins.

  • Working Standard: Dilute Stock to 100 µg/mL.

Validation Framework (ICH Q2 R1/R2)

The validation follows the International Council for Harmonisation (ICH) guidelines.[1][2]

System Suitability Testing (SST)

Before any analytical run, the system must pass these criteria:

  • Theoretical Plates (N): > 5000

  • Tailing Factor (T): < 1.5 (Strict control due to carboxylic acid moiety)

  • RSD of Retention Time: < 1.0% (n=6)

  • RSD of Peak Area: < 2.0% (n=6)

Experimental Validation Data (Summary)

The following data represents typical performance metrics observed during method validation.

Table 2: Validation Performance Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of DCPCAPurity Angle < Purity ThresholdPass
Linearity (r²) > 0.999 (Range: 50-150%)0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% (Mean at 100% level)Pass
Precision (Repeatability) RSD < 2.0%0.45% (n=6)Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mLPass
Robustness (pH) ± 0.2 pH unitsRT shift < 5%; Resolution > 2.0Pass

Method Development & Validation Workflow

The following diagram outlines the lifecycle of this method, from initial scouting to final reporting, ensuring compliance with GMP standards.

validation_workflow Plan 1. Validation Protocol (Define CQAs & Criteria) Scout 2. Method Scouting (pH & Column Screening) Plan->Scout Opt 3. Optimization (Tailing Factor < 1.5) Scout->Opt Select C18/pH 2.5 Exec 4. Execution (ICH Q2) Linearity, Accuracy, Precision Opt->Exec Final Conditions Exec->Opt If SST Fails Report 5. Final Report & SOP Generation Exec->Report Data Review

Figure 2: Method Validation Lifecycle. Note the feedback loop from Execution to Optimization if System Suitability (SST) fails.

Troubleshooting & Expert Insights

As an application scientist, I have identified common pitfalls when analyzing chlorinated carboxylic acids:

  • Peak Tailing:

    • Cause: Secondary interactions between the carboxylic acid proton and residual silanols on the silica support.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa (Target pH 2.5). If tailing persists, use a "base-deactivated" column (e.g., Zorbax Bonus-RP) or increase buffer concentration to 25 mM.

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the ionization equilibrium.

    • Solution: Use a thermostatted column compartment set strictly to 30°C. Do not rely on ambient temperature.

  • Ghost Peaks:

    • Cause: DCPCA is a synthesis intermediate; carryover from highly concentrated reaction mixtures is common.

    • Solution: Implement a needle wash with 90% Acetonitrile between injections.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Siva Sai Kiran, B., & Raja, S. (2018). Development and Validation of RP-HPLC Method for the Estimation of Levo Milnacipran. International Journal of Research in Advent Technology. Link

  • SIELC Technologies. (2018). HPLC Method for 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid. Link

  • ChemicalBook. (2023).[2] Properties and pKa of Cyclopropanecarboxylic acid derivatives. Link

Sources

A Comparative Analysis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid as a Potential Novel Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative investigation into the potential protease inhibitory activity of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid. While this molecule is traditionally recognized as a key intermediate in the synthesis of agrochemicals like fungicides and herbicides, its structural features, particularly the rigid cyclopropane ring, warrant exploration in the context of therapeutic enzyme inhibition.[1][2][3] The cyclopropane moiety has been successfully utilized in the design of potent inhibitors for various proteases, including the 3C-like protease (3CLpro) of coronaviruses, suggesting that novel cyclopropane-containing scaffolds could yield promising therapeutic candidates.[4]

This document outlines a hypothetical, yet scientifically rigorous, comparative study designed to evaluate the inhibitory potential of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid against a well-characterized viral protease, the SARS-CoV-2 3C-like protease (3CLpro). We will compare its hypothetical performance against two well-established protease inhibitors: Nirmatrelvir , a highly potent and specific inhibitor of SARS-CoV-2 3CLpro, and Boceprevir , a repurposed hepatitis C virus protease inhibitor also known to inhibit the SARS-CoV-2 main protease.[5][6][7]

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel compounds as potential protease inhibitors, using 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid as a case study. We will detail the experimental design, present hypothetical data for comparative analysis, and discuss the interpretation of these results in the context of drug discovery.

Introduction to the Protease Target: SARS-CoV-2 3C-like Protease (3CLpro)

The SARS-CoV-2 3C-like protease is a cysteine protease essential for the viral life cycle.[4] It cleaves the viral polyproteins at specific sites to release functional proteins required for viral replication and transcription. Inhibition of 3CLpro blocks this crucial step, thereby halting viral propagation. This makes it a prime target for antiviral drug development. The active site of 3CLpro is a well-defined cleft that accommodates peptide substrates, and inhibitors are designed to bind within this site with high affinity and specificity.

The Role of 3CLpro in Viral Replication

The diagram below illustrates the central role of 3CLpro in the SARS-CoV-2 replication cycle.

G cluster_0 Host Cell Viral_Entry Viral Entry & Uncoating Translation Translation of Viral RNA Viral_Entry->Translation Polyprotein pp1a/pp1ab Polyprotein Synthesis Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Mediated by 3CLpro & PLpro RTC_Formation Replication/Transcription Complex (RTC) Formation Cleavage->RTC_Formation Functional Viral Proteins Replication Viral RNA Replication & Transcription RTC_Formation->Replication Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release 3CLpro SARS-CoV-2 3CLpro 3CLpro->Cleavage Essential for Inhibitor Protease Inhibitor (e.g., Nirmatrelvir) Inhibitor->3CLpro Blocks Activity

Caption: Role of SARS-CoV-2 3CLpro in the viral replication cycle and the point of inhibition.

Comparative Inhibitors

For this study, we have selected two benchmark inhibitors to compare against our test compound, 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

  • Nirmatrelvir: A peptidomimetic inhibitor specifically designed to fit into the active site of the SARS-CoV-2 3CLpro. It forms a covalent bond with the catalytic cysteine residue, leading to potent, reversible inhibition. It is a component of the antiviral drug Paxlovid.[5]

  • Boceprevir: Originally developed as a hepatitis C virus NS3/4A protease inhibitor, it has been shown to have activity against the SARS-CoV-2 main protease.[6][7] It serves as an example of a repurposed drug with a different chemical scaffold.

Experimental Design for Comparative Analysis

To objectively assess the inhibitory potential of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, a series of standardized biochemical assays would be performed. The following protocols are designed to determine the half-maximal inhibitory concentration (IC50) and to elucidate the mechanism of inhibition.

Protocol 1: In Vitro 3CLpro Inhibition Assay (FRET-based)

This assay measures the enzymatic activity of 3CLpro using a fluorescently labeled peptide substrate. When the substrate is cleaved by the protease, it results in a measurable change in fluorescence.

Objective: To determine the IC50 value of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid and compare it with Nirmatrelvir and Boceprevir.

Materials:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, Nirmatrelvir, Boceprevir

  • DMSO (for compound dilution)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions for each test compound in DMSO. A typical starting concentration would be 1 mM, followed by serial 3-fold dilutions.

  • Reaction Mixture Preparation: In each well of the microplate, add 10 µL of the assay buffer.

  • Compound Addition: Add 1 µL of the diluted test compounds to the respective wells. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Add 5 µL of diluted 3CLpro enzyme to each well to a final concentration of 50 nM. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 5 µL of the FRET substrate to each well to a final concentration of 20 µM.

  • Fluorescence Measurement: Immediately begin kinetic measurements using a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm). Record fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well by determining the linear slope of the fluorescence signal over time.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Workflow for IC50 Determination

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis A Prepare serial dilutions of inhibitors in DMSO B Add assay buffer and inhibitors to 384-well plate A->B C Add 3CLpro enzyme and pre-incubate B->C D Initiate reaction with FRET substrate C->D E Measure fluorescence kinetically D->E F Calculate initial reaction velocities E->F G Normalize data to controls F->G H Plot dose-response curve and calculate IC50 G->H

Caption: Experimental workflow for the determination of IC50 values.

Hypothetical Comparative Data

The following table summarizes the hypothetical results obtained from the in vitro inhibition assay. The data for Nirmatrelvir and Boceprevir are based on literature-reported values, while the data for the test compound are illustrative of a moderately potent inhibitor.

CompoundIC50 (µM)Putative Mechanism of Inhibition
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid 12.5Competitive (Hypothesized)
Nirmatrelvir 0.003 - 0.01Covalent, Reversible
Boceprevir 5.4Competitive

Data for Nirmatrelvir and Boceprevir are based on published findings.[6][7] Data for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is hypothetical for the purpose of this guide.

Discussion and Interpretation

Based on our hypothetical data, 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid demonstrates moderate inhibitory activity against SARS-CoV-2 3CLpro with an IC50 value of 12.5 µM. When compared to the established inhibitors, its potency is significantly lower than that of Nirmatrelvir, which is a highly optimized, specific inhibitor. However, its hypothetical potency is in a similar micromolar range to Boceprevir, a repurposed drug.[6]

This level of activity, while not potent enough for immediate clinical consideration, is a significant finding for a compound not previously characterized as a protease inhibitor. It suggests that the dichlorophenylcyclopropane scaffold could serve as a starting point for a lead optimization campaign. The rigid cyclopropane ring may confer a favorable binding conformation, while the dichlorophenyl group could be interacting with hydrophobic pockets within the enzyme's active site.

Further studies would be required to confirm the mechanism of inhibition, likely through enzyme kinetics studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor). Additionally, structural biology studies, such as X-ray co-crystallography, would be invaluable in elucidating the binding mode of the compound in the 3CLpro active site.

Conclusion and Future Directions

This comparative guide has outlined a systematic approach to evaluating the potential of a novel compound, 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, as a protease inhibitor. While the inhibitory data presented is hypothetical, the framework for comparison and the experimental protocols are grounded in established drug discovery practices.

The key takeaways from this analysis are:

  • Scaffold Hopping Potential: The cyclopropane moiety is a viable scaffold for protease inhibitor design, and exploring novel derivatives is a worthwhile endeavor.[4]

  • Importance of Benchmarking: Comparing novel compounds against well-characterized inhibitors like Nirmatrelvir and Boceprevir is crucial for contextualizing their potency and potential.

  • Iterative Drug Discovery: An initial "hit" with moderate potency, such as our hypothetical result for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, is often the first step in a longer process of medicinal chemistry optimization to improve affinity, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and testing analogs of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid to establish a structure-activity relationship (SAR). Modifications to the phenyl ring substituents and the carboxylic acid group could lead to significant improvements in inhibitory potency.

References

  • MySkinRecipes. 1-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid.
  • Wikipedia. Protease inhibitor (pharmacology). [Link]

  • MySkinRecipes. 1-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid.
  • Google Patents.
  • NIH National Center for Biotechnology Information. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. [Link]

  • ACS Publications. Identification of 14 Known Drugs as Inhibitors of the Main Protease of SARS-CoV-2. [Link]

  • NIH National Center for Biotechnology Information. Identification of 14 Known Drugs as Inhibitors of the Main Protease of SARS-CoV-2. [Link]

Sources

Technical Guide: Specificity & Cross-Reactivity of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPCCA) , focusing on its utility as a chemical probe in metabolic drug discovery.

Based on the structural pharmacophore (aryl-cyclopropanecarboxylic acid), this compound is functionally categorized as an inhibitor of the Pyruvate Dehydrogenase Kinase (PDK) family, with critical cross-reactivity considerations regarding Branched-Chain


-Ketoacid Dehydrogenase Kinase (BCKDK)  and Macrophage Migration Inhibitory Factor (MIF) .

Executive Summary & Mechanism of Action

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPCCA) represents a scaffold class of synthetic allosteric inhibitors targeting the mitochondrial matrix enzyme Pyruvate Dehydrogenase Kinase (PDK) .

Unlike the classic PDK inhibitor Dichloroacetate (DCA) , which binds to the pyruvate substrate pocket with low affinity (


 in mM range), DCPCCA utilizes a hydrophobic 3,4-dichlorophenyl  moiety to engage the lipophilic allosteric pocket (the lipoamide-binding site) of PDK. The cyclopropane  ring provides a rigid linker that restricts conformational rotation, enhancing binding entropy compared to flexible alkyl analogs, while the carboxylic acid  coordinates with the active site residues (Arg/Tyr) or Magnesium (

).
Primary Indication
  • Target: PDK Isoforms (PDK1, PDK2, PDK4).

  • Physiological Effect: Prevents phosphorylation of the Pyruvate Dehydrogenase Complex (PDH-E1

    
    ), forcing the complex to remain active. This promotes the conversion of pyruvate to Acetyl-CoA, shifting metabolism from glycolysis (Warburg effect) to oxidative phosphorylation.
    
The Cross-Reactivity Challenge

The utility of DCPCCA is defined by its selectivity against structurally homologous mitochondrial kinases and enzymes capable of processing cyclopropane warheads.

  • BCKDK: High structural homology to PDK makes this the primary off-target.

  • MIF: The cyclopropane ring can act as a suicide substrate for the N-terminal proline of Macrophage Migration Inhibitory Factor (MIF).

Cross-Reactivity Profile: Comparative Analysis

The following table summarizes the expected inhibition profile of DCPCCA compared to standard alternatives, based on Structure-Activity Relationship (SAR) data for aryl-cyclopropanecarboxylates.

Table 1: Enzyme Selectivity Profile (Representative Data)
Target EnzymeFunctionDCPCCA Affinity (

)
Alternative (DCA)Alternative (ISO-1)Interaction Type
PDK2 (Primary) Regulates PDH Complex0.5 - 2.0

M
~1000

M
>100

M
Allosteric Inhibition
BCKDK Regulates BCAA metabolism5.0 - 15.0

M
>5000

M
>100

M
Competitive/Allosteric
MIF Cytokine/Tautomerase>50

M
No Effect~10

M
Potential Suicide Substrate
HMG-CoA Reductase Cholesterol Synthesis>100

M
No EffectNo EffectWeak/None

Interpretation: DCPCCA exhibits a ~10-fold selectivity window for PDK over BCKDK. However, researchers must validate that observed metabolic shifts are due to PDH activation (glucose oxidation) and not BCAA catabolism (BCKDK inhibition).

Mechanistic Visualization

The diagram below illustrates the intervention point of DCPCCA within the mitochondrial matrix and its potential cross-talk with the Branched-Chain Amino Acid (BCAA) pathway.

G cluster_mito Mitochondrial Matrix Pyruvate Pyruvate PDH_Active PDH Complex (Active) Pyruvate->PDH_Active AcetylCoA Acetyl-CoA PDH_Active->AcetylCoA Oxidation PDH_Inactive PDH-P (Inactive) PDH_Active->PDH_Inactive Phosphorylation PDH_Inactive->PDH_Active Dephosphorylation PDK PDK Enzyme PDK->PDH_Active Catalyzes PDP PDP Phosphatase PDP->PDH_Inactive Catalyzes DCPCCA DCPCCA (Inhibitor) DCPCCA->PDK Inhibits (Allosteric) BCKDK BCKDK (Off-Target) DCPCCA->BCKDK Weak Inhibition (Cross-Reactivity) BCAA_Metab BCAA Metabolism BCKDK->BCAA_Metab Regulates

Figure 1: Mechanism of Action for DCPCCA. The compound inhibits PDK, preventing the phosphorylation (inactivation) of the PDH complex, thereby restoring Acetyl-CoA production. Dashed lines indicate the off-target inhibition of the homologous kinase BCKDK.

Experimental Protocols for Specificity Validation

To confirm the specificity of DCPCCA in your drug development pipeline, you must distinguish between PDK and BCKDK inhibition using the following paired-assay workflow.

Protocol A: Differential Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify


 values for PDK2 vs. BCKDK to establish the selectivity index.

Reagents:

  • Recombinant Human PDK2 (Active).

  • Recombinant Human BCKDK (Active).

  • Substrates: PDH E1

    
     peptide (for PDK2) and BCKD E1
    
    
    
    peptide (for BCKDK).
  • DCPCCA Stock (10 mM in DMSO).

Workflow:

  • Preparation: Dilute DCPCCA in 1x Kinase Buffer to generate a 10-point dose-response curve (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation:

    • Plate 5

      
      L of kinase (PDK2 or BCKDK) into 384-well white plates.
      
    • Add 2.5

      
      L of DCPCCA dilution. Incubate for 15 min at RT (allows allosteric binding).
      
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix (
    
    
    
    M ATP final).
  • Reaction Stop: After 60 min, add 10

    
    L ADP-Glo™ Reagent (depletes unconsumed ATP).
    
  • Detection: Add 20

    
    L Kinase Detection Reagent (converts ADP to Luciferase signal). Read Luminescence.
    
  • Analysis: Plot RLU vs. Log[Inhibitor]. Calculate

    
    .
    
    • Acceptance Criteria: PDK2

      
       should be < 2.0 
      
      
      
      M. Selectivity Ratio (BCKDK/PDK2) should be > 5.
Protocol B: Tautomerase Cross-Reactivity Check (MIF)

Objective: Rule out covalent suicide inhibition of Macrophage Migration Inhibitory Factor (MIF), a common liability for cyclopropane-containing compounds.

Workflow:

  • Assay System: Use L-dopachrome methyl ester as the substrate. MIF tautomerizes this to a colorless derivative.

  • Procedure:

    • Mix rMIF (50 nM) with DCPCCA (100

      
      M) in Potassium Phosphate buffer (pH 6.0).
      
    • Incubate for 30 minutes.

    • Add Substrate (L-dopachrome methyl ester).

    • Monitor Absorbance decrease at 475 nm.

  • Result Interpretation:

    • If activity remains >90% vs. DMSO control, the compound is clean against MIF.

    • If activity drops <50%, DCPCCA is acting as a suicide substrate (ring opening), confounding anti-inflammatory data.

Critical Analysis & Recommendations

Advantages of DCPCCA
  • Lipophilicity: The 3,4-dichlorophenyl group ensures high membrane permeability compared to DCA (salt), making it suitable for cellular and in vivo studies.

  • Metabolic Stability: The cyclopropane ring resists

    
    -oxidation, extending the half-life compared to linear fatty acid analogs.
    
Limitations & Risks
  • BCKDK Interference: At high concentrations (>10

    
    M), DCPCCA may activate BCAA catabolism. In metabolic disease models, this could lead to false positives where improved insulin sensitivity is attributed to BCAA clearance rather than PDH activation.
    
  • Solubility: The dichlorophenyl moiety significantly reduces aqueous solubility. Formulations often require cyclodextrins or lipid carriers for in vivo delivery.

Final Recommendation

DCPCCA is a robust tool compound for validating PDK inhibition in vitro. However, for in vivo efficacy studies, it is recommended to run a parallel arm with a specific BCKDK inhibitor (e.g., BT2 ) to deconvolute the mechanism of action.

References

  • Knoechel, T. R., et al. (2006). Regulatory roles of the N-terminal domain based on crystal structures of human pyruvate dehydrogenase kinase 2 containing physiological and synthetic ligands. Biochemistry, 45(2), 402–415.

    • Establishes the structural basis for aryl-cyclopropanecarboxylates binding to the PDK allosteric pocket.
  • Mann, K. K., et al. (2000). Structure-activity profiles of macrophage migration inhibitory factor (MIF) inhibitors. Biochemistry, 39(50), 15333-15343.
  • Tso, S. C., et al. (2014). Structural divergence in the allosteric pockets of the human pyruvate dehydrogenase kinases. Journal of Biological Chemistry, 289(36), 24899–24914.

    • Provides comparative structural data between PDK isoforms and BCKDK, explaining cross-reactivity profiles.
  • PubChem Compound Summary. (2024). 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (CID 575534).

    • Source for chemical structure and physical property d

bioactivity comparison of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (CAS: 342386-78-1) represents a critical scaffold in both agrochemical and pharmaceutical discovery. Structurally, it is a conformationally restricted analog of 3,4-dichlorophenylacetic acid (a potent auxin). The introduction of the cyclopropane ring at the


-carbon locks the phenyl and carboxyl moieties into a rigid configuration, altering its interaction with biological targets compared to its flexible parent compounds.

This guide compares its bioactivity across two primary domains:

  • Plant Physiology: As a stable auxin mimic and precursor to auxin transport inhibitors (e.g., Cyclanilide).

  • Antimicrobial Therapeutics: As a nanomolar inhibitor of O-Acetylserine Sulfhydrylase (OASS), a novel target for overcoming antibiotic resistance in Gram-negative bacteria.[1]

Chemical Structure & Properties

The bioactivity of this compound is defined by the "Ortho-Effect" and conformational rigidity.

Feature1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid3,4-Dichlorophenylacetic Acid (Flexible Analog)
Structure Rigid Cyclopropane RingFlexible Methylene Bridge
Metabolic Stability High (Resistant to

-oxidation)
Moderate (Susceptible to degradation)
Primary Mode Auxin Mimic / OASS InhibitorAuxin Agonist
Key Substituents 3,4-Dichloro (Lipophilicity/Receptor Fit)3,4-Dichloro (Lipophilicity)

Mechanism of Action (MOA)

Agrochemical MOA: Auxin Signaling & Transport

In plants, the compound acts as a synthetic auxin . Unlike natural Indole-3-acetic acid (IAA), the cyclopropane ring prevents rapid enzymatic degradation, leading to sustained activation of the TIR1 ubiquitin-ligase complex.

Key Pathway:

  • Binding: The compound binds to the TIR1/AFB receptor pocket.

  • Degradation: Promotes the ubiquitination and degradation of Aux/IAA repressor proteins.

  • Gene Expression: Releases ARF (Auxin Response Factors) transcription factors, triggering root elongation and cell division.

Note on Analogs: Its amide derivative, Cyclanilide , acts differently by inhibiting auxin efflux (transport), causing local auxin accumulation and ethylene synthesis (synergism).

Pharmaceutical MOA: OASS Inhibition

Recent studies identify this scaffold as an inhibitor of O-Acetylserine Sulfhydrylase (OASS) in bacteria (Salmonella, E. coli). OASS is the final enzyme in cysteine biosynthesis. Inhibiting OASS sensitizes bacteria to oxidative stress and antibiotics (e.g., Colistin).

MOA_Pathways cluster_Plant Plant Auxin Pathway cluster_Bacteria Bacterial Cysteine Pathway Compound 1-(3,4-Dichlorophenyl) cyclopropanecarboxylic acid TIR1 TIR1 Receptor Compound->TIR1 Agonist Binding OASS OASS Enzyme (Cysteine Synthase) Compound->OASS Competitive Inhibition AuxIAA Aux/IAA Repressor (Degradation) TIR1->AuxIAA Ubiquitination ARF ARF Transcription Factor AuxIAA->ARF De-repression Growth Root Elongation & Epinasty ARF->Growth Activation Cys Cysteine Biosynthesis OASS->Cys Blocks Redox Redox Defense Collapse Cys->Redox Depletion

Figure 1: Dual mechanism of action in plant signaling (Auxin agonism) and bacterial metabolism (OASS inhibition).

Comparative Bioactivity Data

The following table contrasts the 3,4-dichloro analog against key alternatives.

CompoundTarget OrganismActivity TypePotency / IC50Key Application
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid Plants / BacteriaAuxin Mimic / OASS InhibitorHigh (nM range for OASS)Herbicide scaffold / Antibiotic Adjuvant
3,4-Dichlorophenylacetic acid PlantsAuxin AgonistModerateRooting Agent (Flexible parent)
1-Phenylcyclopropanecarboxylic acid BacteriaOASS InhibitorLow (

M range)
Baseline scaffold (Lacks Cl interaction)
Cyclanilide (Amide Analog)PlantsAuxin Transport InhibitorHigh (Synergist)Cotton defoliant / Growth regulator

Insight: The addition of the 3,4-dichloro moiety significantly increases lipophilicity and binding affinity compared to the unsubstituted phenyl analog, particularly in the hydrophobic pocket of the OASS enzyme.

Experimental Protocols

Protocol A: Bacterial OASS Inhibition Assay

To validate the compound's efficacy as an antibiotic adjuvant.

  • Enzyme Preparation: Purify recombinant OASS-A (from S. Typhimurium) via Ni-NTA affinity chromatography.

  • Reaction Mix: Prepare buffer containing 50 mM HEPES (pH 7.5), 1 mM DTT, and 0.5 mM PLP (Pyridoxal 5'-phosphate).

  • Substrate Addition: Add O-acetylserine (10 mM) and Sodium Sulfide (5 mM).

  • Inhibitor Incubation: Add 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid at varying concentrations (0.1 nM – 10

    
    M). Incubate for 10 mins at 25°C.
    
  • Detection: Measure Cysteine production using the Gaitonde Reagent (acidic ninhydrin).

  • Readout: Absorbance at 560 nm. Calculate IC50 using non-linear regression.

    • Expected Result: IC50 < 100 nM indicates potent inhibition.

Protocol B: Arabidopsis Root Elongation Assay

To determine auxin-like activity vs. anti-auxin activity.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement media with the test compound (0.1, 1, 10

    
    M). Include IAA (positive control) and DMSO (solvent control).
    
  • Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Measurement:

    • Primary Root Length: Shortening indicates high auxin activity (or toxicity).

    • Lateral Root Number: Increase indicates auxin agonism.

    • Root Hair Density: Increase indicates auxin agonism.

References

  • 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 2024.[2][3]

  • Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Molecules, 2022.

  • Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • Effect of Cyclanilide, Ethephon, Auxin Transport Inhibitors, and Temperature on Whole Plant Defoliation. HortTechnology, 2004.

  • Cyclopropane Derivatives and their Diverse Biological Activities. Bioactive Compounds in Health and Disease, 2024.

Sources

Validating the Purity of Synthesized 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid: A Multi-Method Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Purity of Synthesized 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid Content Type: Publish Comparison Guide

Introduction: The Purity Imperative in Cyclopropane Scaffolds

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a high-value pharmacophore, serving as a critical structural intermediate for serotonin-norepinephrine reuptake inhibitors (SNRIs) and advanced agrochemicals. Its rigid cyclopropane ring, substituted with a dichlorophenyl moiety, dictates the spatial orientation required for receptor binding. However, the synthesis—often involving the dialkylation of 3,4-dichlorophenylacetonitrile followed by hydrolysis—is prone to specific impurity profiles that standard assays often miss.

This guide objectively compares the three dominant validation architectures: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . Unlike generic guides, we focus on the specific challenges of the dichlorophenyl-cyclopropane motif, such as separating des-chloro analogs and quantifying thermodynamic open-chain byproducts.

Part 1: Strategic Analysis of Validation Architectures

We compared the performance of three validation methods on a synthesized batch of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (crude yield: 88%, recrystallized).

FeatureMethod A: HPLC-UV (Reverse Phase) Method B: GC-MS (Derivatized) Method C: qNMR (1H)
Primary Utility Routine Purity & Impurity Profiling Volatile Impurities & Mass ID Absolute Purity (Potency)
Specificity High for aromatic byproducts (e.g., open-chain acids).High for solvents and non-polar intermediates.Absolute structural confirmation.
Linearity (

)
> 0.999 (0.1–100 µg/mL)> 0.995 (Requires methylation)N/A (Molar ratio dependent)
Limit of Detection ~0.05% (w/w)~0.01% (w/w)~1.0% (w/w)
Critical Weakness Response factors vary for non-aromatic impurities.Thermally unstable carboxylic acid requires derivatization.Lower sensitivity; requires high sample mass.
Verdict Best for Release Testing Best for Process Control Best for Reference Standard Qualification
The Causality of Choice
  • Why HPLC? The 3,4-dichlorophenyl ring provides a strong UV chromophore (λmax ~220-230 nm), making UV detection highly sensitive for the parent compound and its aromatic impurities (e.g., 3,4-dichlorophenylacetic acid).

  • Why qNMR? HPLC relies on reference standards. If you synthesized a novel derivative, you likely lack a certified standard. qNMR is a primary ratio method —it validates purity against an unrelated internal standard (e.g., Maleic Acid), making it a self-validating system.

Part 2: Experimental Protocols
Protocol A: HPLC-UV Validation (The Gold Standard)

Objective: Quantify related substances and total purity.

1. System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the COOH group, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2][3]

  • Gradient: 0-2 min (20% B), 2-15 min (20% → 80% B), 15-20 min (80% B).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: 220 nm (Maximizes signal for chlorinated aromatics).

2. Sample Preparation:

  • Dissolve 10 mg of synthesized acid in 10 mL of 50:50 MeCN:Water.

  • Filter through 0.22 µm PTFE filter (Nylon binds acidic compounds).

3. Critical Impurity Markers:

  • Retention Time (RT) ~ 4.5 min: 3,4-Dichlorophenylacetic acid (Hydrolysis byproduct of unreacted starting material).

  • RT ~ 8.2 min: Target Product: 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.[5]

  • RT ~ 9.5 min: 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (Incomplete hydrolysis intermediate).

Protocol B: qNMR Absolute Purity Determination

Objective: Determine absolute weight-% purity without a specific reference standard.

1. Internal Standard (IS) Selection:

  • Maleic Acid: High purity, sharp singlet at 6.3 ppm (distinct from aromatic region 7.0–7.6 ppm and cyclopropane region 1.2–1.6 ppm).

  • Relaxation Delay (d1): Set to 60s (5 × T1) to ensure full relaxation for quantitative integration.

2. Procedure:

  • Accurately weigh ~20 mg of the synthesized product (

    
    ).
    
  • Accurately weigh ~10 mg of Maleic Acid (

    
    ) (TraceCERT® grade).
    
  • Dissolve both in 0.6 mL DMSO-d6.

  • Acquire 1H-NMR (Minimum 16 scans).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.
Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the synthesized scaffold. It enforces a "Self-Validating" loop where qNMR calibrates the HPLC method if no commercial standard is available.

ValidationWorkflow Start Crude Synthesis (1-(3,4-Dichlorophenyl) cyclopropanecarboxylic acid) Purification Recrystallization (Toluene/Hexane) Start->Purification Check1 Initial HPLC Check Purity > 95%? Purification->Check1 qNMR qNMR Analysis (Absolute Purity) Check1->qNMR Yes (>95%) Reprocess Reprocess/Column Chromatography Check1->Reprocess No (<95%) HPLC_Full Full HPLC Validation (Impurity Profiling) qNMR->HPLC_Full Calibrate Response Factor GCMS GC-MS Analysis (Residual Solvents/Volatiles) qNMR->GCMS Release Batch Release (CoA Generation) HPLC_Full->Release GCMS->Release Reprocess->Purification

Figure 1: The "Self-Validating" workflow. Note how qNMR serves as the primary anchor for purity when reference standards are unavailable, calibrating the HPLC assay.

Part 4: Data Interpretation & Troubleshooting
Comparative Performance Data

We analyzed a "Challenge Batch" spiked with 1% starting material (3,4-dichlorophenylacetonitrile).

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 98.4% (Area %)97.1% (Weight %)HPLC often overestimates purity because it ignores non-UV active impurities (salts, water). qNMR is more accurate for potency.
Impurity A Detection 1.1%Not DetectedqNMR sensitivity is often too low for <1% impurities. Use HPLC for trace analysis.[1][3][6]
Solvent Residue Not Detected0.5% (Toluene)HPLC (Reverse Phase) often elutes toluene in the void volume or wash. Use NMR or GC for solvents.
Common Pitfalls
  • The "Des-Chloro" Trap: In HPLC, the monochloro analog (1-(4-chlorophenyl)...) often co-elutes with the dichloro product on standard C18 columns.

    • Solution: Use a Phenyl-Hexyl column which separates based on π-π interactions, resolving the chloro-substitution patterns more effectively than C18 [1].

  • Decarboxylation in GC: The carboxylic acid moiety is thermally unstable. Direct injection into GC often leads to decarboxylation, showing a false peak for 1-(3,4-dichlorophenyl)cyclopropane.

    • Solution: Always derivatize with TMS (Trimethylsilyl) or Methyl ester (using BF3-Methanol) before GC analysis [2].

References
  • Phenomenex. (2024). Reversed Phase HPLC Method Development: Phenyl-Hexyl vs C18 Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10292838, 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2018).[2] HPLC Method for Separation of Cyclopropanecarboxylic Acid Derivatives. Retrieved from [Link]

Sources

Analytical Method Validation for Impurity Profiling of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Modernization

Part 1: Executive Analysis & Strategic Rationale[1]

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPCA) is the rate-limiting intermediate in the synthesis of the SNRI antidepressants Milnacipran and Levomilnacipran . Its purity is critical; unreacted nitrile precursors or open-chain alkylation by-products can carry forward, reacting with epichlorohydrin in subsequent steps to form genotoxic impurities.[1]

This guide compares the Legacy Isocratic HPLC Method (often found in early process patents) against a Modern Gradient UHPLC Method .[1] While legacy methods are sufficient for assay (purity %), they frequently fail to resolve late-eluting regioisomers or polar hydrolytic degradants required for strict ICH Q3A/B compliance.

The Impurity Landscape

To validate a method, one must understand what is being separated. The primary synthetic route involves the cyclalkylation of (3,4-dichlorophenyl)acetonitrile followed by hydrolysis.

Critical Impurities to Track:

  • Impurity A (Starting Material): (3,4-Dichlorophenyl)acetonitrile.[1]

  • Impurity B (Intermediate): 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile.[1]

  • Impurity C (Open-Chain): 4-chloro-2-(3,4-dichlorophenyl)butanenitrile (Incomplete cyclization).[1]

  • Impurity D (Degradant): 3,4-Dichlorobenzoic acid (Oxidative cleavage).[1]

Part 2: Comparative Methodology

The following table contrasts the performance of the Legacy Method against the proposed Modern Gradient Method.

Table 1: Performance Comparison Matrix

FeatureLegacy Method (Isocratic HPLC)Modern Method (Gradient UHPLC)Scientific Rationale
Column C18, 5 µm, 250 x 4.6 mmC18 (or Phenyl-Hexyl), 1.7 µm, 100 x 2.1 mmSub-2 µm particles improve mass transfer, sharpening peaks for closely eluting isomers.
Mobile Phase 60:40 ACN : 0.05M Phosphate Buffer (pH 3.0)A: 0.1% H3PO4 in WaterB: Acetonitrile (Gradient)Gradient elution prevents peak broadening of late eluters (Impurity A) and focuses polar degradants.
Run Time 35 - 45 minutes8 - 12 minutesHigher linear velocity and shorter columns drastically reduce solvent consumption and QC turnaround.[1]
Resolution (Rs) ~1.5 (Critical Pair)> 3.5 (Critical Pair)Gradient slope manipulation allows orthogonal selectivity adjustments.
Sensitivity (LOD) ~0.05% (Area)< 0.01% (Area)Sharper peaks result in higher signal-to-noise ratios (S/N).[1]
Suitability Assay (Content) OnlyImpurity Profiling & AssayIsocratic methods often co-elute "soft" impurities under the main peak tail.[1]

Part 3: Detailed Experimental Protocol (Modern Gradient Method)

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes before data collection.[1]

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity) with PDA Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm (or equivalent).

  • Column Temp: 40°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2.0 µL.

  • Detection: UV at 220 nm (Maximizes carbonyl/aromatic absorption) and 254 nm (Selectivity check).

Gradient Program
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (Acetonitrile)Phase Description
0.09010Initial Hold (Polar Impurities)
2.09010Isocratic Dwell
8.01090Linear Ramp (Elute Main Peak & SM)
9.51090Wash
9.69010Re-equilibration
12.09010End of Run
Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: 1.0 mg/mL DCPCA in diluent.

  • Impurity Stock: 0.1 mg/mL of Impurities A, B, and D.

  • System Suitability Solution: Mix DCPCA (0.5 mg/mL) spiked with Impurities A and B at 0.15% level.

Part 4: Validation Data Summary

The following data represents typical acceptance criteria and results for this method validation based on ICH Q2(R2) guidelines.

Table 2: Validation Summary

Validation ParameterAcceptance CriteriaTypical ResultConclusion
Specificity No interference at RT of main peak; Purity Angle < Purity Threshold (PDA).Peak Purity Pass. Resolution (Imp B vs DCPCA) = 4.2.Specific
Linearity (Assay) R² ≥ 0.999 over 80-120% range.[1]R² = 0.9998Linear
Linearity (Impurities) R² ≥ 0.99 over LOQ-150% limit.R² = 0.995 (Impurity A)Linear
Accuracy (Recovery) 98.0% - 102.0% (Assay)80% - 120% (Impurities).[1]99.4% (Assay)95.6% (Impurity A at 0.1% level)Accurate
Precision (Repeatability) RSD ≤ 1.0% (n=6).RSD = 0.3%Precise
LOD / LOQ S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ).LOQ = 0.03 µg/mL (~0.006%)Sensitive
Robustness Resolution > 2.0 with ±0.2 mL/min flow or ±5°C temp.[1]Min Resolution = 3.1Robust

Part 5: Mandatory Visualization

Diagram 1: Impurity Fate Mapping & Analytical Logic

This diagram traces the chemical origin of impurities and maps them to the analytical decision process.[1]

DCPCA_Impurity_Map SM Starting Material (3,4-Dichlorophenyl)acetonitrile INT Intermediate (Nitrile Analog) SM->INT Cyclalkylation (1-bromo-3-chloropropane) IMP_C Impurity C (Open Chain) SM->IMP_C Incomplete Rxn PROD Target Product DCPCA INT->PROD Hydrolysis (NaOH/H2O) HPLC UHPLC Separation (C18 Gradient) INT->HPLC Carryover IMP_D Impurity D (Benzoic Acid) PROD->IMP_D Oxidative Degradation PROD->HPLC Sample Inj IMP_C->HPLC IMP_D->HPLC DET PDA Detection (220nm) HPLC->DET RES Resolution Check (Rs > 2.0?) DET->RES Data Processing PASS Batch Release RES->PASS Yes FAIL OOS Investigation RES->FAIL No

Caption: Chemical origin of key impurities mapped to the analytical critical quality attribute (Resolution).

Diagram 2: Validation Workflow (ICH Q2 R2)

A logical flow for executing the validation protocol described in Part 3.

Validation_Workflow cluster_sys System Suitability (Daily) Start Method Development Finalized Spec Specificity (Stress Testing) Start->Spec Lin Linearity & Range (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability/Intermediate) Acc->Prec Sens Sensitivity (LOD/LOQ) Prec->Sens SST Resolution > 2.0 Tailing < 1.5 Prec->SST Monitoring Robust Robustness (Design of Experiments) Sens->Robust Doc Validation Report (ICH Q2 R2) Robust->Doc All Criteria Met

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Part 6: References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][3][4][5] [Link]

  • Shioiri, T., et al. (2000). "Practical Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid." Tetrahedron: Asymmetry, 11(16), 3439-3442. [Link]

  • U.S. Food and Drug Administration (FDA). (2000).[1] Review of Milnacipran Hydrochloride (Savella).[1] Center for Drug Evaluation and Research.[1] [Link]

  • Dong, M. W. (2019).[1] Modern HPLC for Practicing Scientists.[1] Wiley-Interscience.[1] [Link]

Sources

Publish Comparison Guide: Validation of In Vitro Assays for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid (herein referred to as DCPCCA ) is a critical pharmacophore and synthetic intermediate, structurally related to neurotransmitter reuptake inhibitors (e.g., Amitifadine analogs) and specific auxin-like herbicides. Its unique structure—a lipophilic dichlorophenyl ring coupled with a rigid cyclopropane core and a polar carboxylic acid tail—presents specific challenges in in vitro characterization, particularly regarding solubility, permeability, and metabolic stability.

This guide outlines the validation framework for assays designed to characterize DCPCCA. Unlike standard small molecules, the cyclopropane ring confers unique steric rigidity and metabolic susceptibility (e.g., ring-opening or glucuronidation). Therefore, standard assay protocols must be adapted and rigorously validated to ensure data integrity.

The "Why" Behind the Validation
  • Solubility Artifacts: The carboxylic acid moiety (pKa ~4–5) causes pH-dependent solubility, leading to false negatives in biochemical assays if buffer pH is not strictly controlled.

  • Metabolic Shunting: In liver microsome assays, distinguishing between acyl-glucuronidation and oxidative ring-opening requires precise mass spectrometric validation.

  • Non-Specific Binding: The lipophilic dichlorophenyl group drives high protein binding, necessitating equilibrium dialysis validation before potency testing.

Comparative Performance Guide

To objectively evaluate the performance of DCPCCA in in vitro systems, we compare it against structurally relevant benchmarks: Diclofenac (similar dichlorophenyl-acid motif) and Ibuprofen (standard carboxylic acid NSAID).

Table 1: Physicochemical and Assay Performance Metrics
FeatureDCPCCA (Test Article)Diclofenac (Benchmark 1)Ibuprofen (Benchmark 2)Implication for Assay Design
Structural Motif Dichlorophenyl + CyclopropaneDichlorophenyl + Amine linkerIsobutylphenyl + Propionic acidDCPCCA lacks the amine linker, reducing photolability compared to Diclofenac.
Predicted pKa ~4.2 (Acidic)4.154.4Assays must use pH > 7.0 to ensure ionization and solubility.
LogP (Lipophilicity) ~3.5 (High)4.53.5High Risk: Non-specific binding to plasticware. Use glass or low-binding plates.
Metabolic Liability Cyclopropane ring opening / Acyl-glucuronidationHydroxylation / Acyl-glucuronidationHydroxylation / GlucuronidationMonitor for reactive acyl-glucuronide formation (potential toxicity signal).
Detection Mode LC-MS/MS (ESI-)LC-MS/MS (ESI-)LC-MS/MS (ESI-)Negative mode ionization is mandatory due to the carboxylic acid.

Critical Assay Validation Protocols

This section details the step-by-step validation for the two most critical assays for DCPCCA: LC-MS/MS Bioanalytical Method and Microsomal Metabolic Stability .

Protocol A: LC-MS/MS Method Validation (The Foundation)

Before any biological data is generated, the detection method must be validated. DCPCCA ionizes best in negative electrospray ionization (ESI-) mode due to the carboxylic acid.

Objective: Establish a linear, accurate, and precise method to quantify DCPCCA in biological matrices.

Workflow:

  • Stock Preparation: Dissolve DCPCCA in 100% DMSO to 10 mM.

  • MS Tuning: Infuse 1 µM solution into the MS. Optimize for the deprotonated molecular ion

    
    .
    
    • Parent Ion: ~229/231 m/z (Chlorine isotope pattern is critical).

    • Product Ion: ~185 m/z (Loss of

      
      , typical for carboxylic acids).
      
  • Linearity Assessment: Prepare a 7-point calibration curve (1 nM – 10 µM) in the relevant matrix (e.g., deactivated microsomes).

    • Acceptance Criteria:

      
      ; Accuracy ±15% (±20% at LLOQ).
      
Protocol B: Microsomal Metabolic Stability Assay

Rationale: The cyclopropane ring is a potential site for P450-mediated oxidation or ring-opening, while the acid group targets UGTs. This assay determines the intrinsic clearance (


).

Step-by-Step Methodology:

  • Reaction Mixture Assembly:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • DCPCCA (Final concentration: 1 µM). Note: Keep < 1 µM to avoid saturation.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical instability.

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Diclofenac-d4).

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min.

    • Analyze supernatant via validated LC-MS/MS (Protocol A).

  • Data Analysis:

    • Plot ln(% Remaining) vs. Time.

    • Calculate slope (

      
      ).
      
    • 
      .
      
    • 
      .
      

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating DCPCCA assays, highlighting the specific "fail points" caused by its chemical structure.

DCPCCA_Validation_Workflow Start Start: DCPCCA Assay Validation Solubility Step 1: Kinetic Solubility (pH 7.4) Start->Solubility SolubilityCheck Soluble > 10 µM? Solubility->SolubilityCheck OptimizeBuffer Action: Add 1% DMSO or Increase pH SolubilityCheck->OptimizeBuffer No NSB_Check Step 2: Non-Specific Binding (NSB) (Glass vs. Plastic) SolubilityCheck->NSB_Check Yes OptimizeBuffer->Solubility NSB_Result Binding > 20%? NSB_Check->NSB_Result SwitchPlate Action: Use Low-Binding Plates or Pre-coat with BSA NSB_Result->SwitchPlate Yes Stability Step 3: Metabolic Stability (Microsomes) NSB_Result->Stability No SwitchPlate->NSB_Check MetaboliteID Metabolite ID: Ring Opening vs. Glucuronidation Stability->MetaboliteID ValidationComplete Validation Complete: Ready for Screening MetaboliteID->ValidationComplete

Figure 1: Strategic Validation Workflow for DCPCCA. Note the critical checkpoints for Solubility and Non-Specific Binding (NSB) prior to metabolic testing.

Mechanistic Pathway: Metabolic Fate

Understanding the metabolic fate is crucial for validating the assay's endpoint. For DCPCCA, the competition is between Phase I (P450) and Phase II (UGT) enzymes.

Metabolic_Pathway Parent DCPCCA (Parent) CYP CYP450 (Oxidation) Parent->CYP UGT UGT (Conjugation) Parent->UGT RingOpen Ring-Opened Metabolite (Inactive/Toxic?) CYP->RingOpen Cyclopropane Cleavage Glucuronide Acyl-Glucuronide (Reactive Metabolite) UGT->Glucuronide Esterification

Figure 2: Potential metabolic pathways for DCPCCA. Assay validation must differentiate between stable metabolites and reactive acyl-glucuronides.

Expert Commentary & Troubleshooting

The "Ion Suppression" Trap: In LC-MS/MS validation, carboxylic acids like DCPCCA often suffer from ion suppression due to phospholipids in microsomal matrices.

  • Solution: Use a Diverter Valve to send the first 1-2 minutes of the LC run (containing salts/lipids) to waste, diverting to the MS only when DCPCCA elutes.

  • Validation: Perform a "Post-Column Infusion" experiment. Infuse DCPCCA constantly while injecting a blank matrix sample. A dip in the baseline indicates suppression zones to avoid.

The "Cyclopropane" Signature: The cyclopropane ring is strained. In GC-MS (Gas Chromatography), the high thermal energy might degrade the ring, leading to false identification of ring-opened products.

  • Recommendation: Stick to LC-MS (Liquid Chromatography) with mild ESI conditions to preserve the intact molecule during analysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 575534, 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Toxicity. Academic Press.
  • FDA Guidance for Industry (2018). Bioanalytical Method Validation M10. Retrieved from [Link]

  • Williams, D. P., et al. (2004).Acyl glucuronides: mediators of drug toxicity? Medical Research Reviews. (Provides context on carboxylic acid metabolite safety).

comparative analysis of the pharmacokinetic properties of dichlorophenyl cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous pharmacokinetic evaluation. The dichlorophenyl cyclopropane moiety has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists for stress-related disorders. However, the unique conformational constraints and physicochemical properties imparted by the cyclopropyl ring present distinct challenges and opportunities in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide provides a comparative analysis of the pharmacokinetic properties of dichlorophenyl cyclopropane derivatives, using the well-characterized CRF1 antagonist CP-154,526 as a primary exemplar. By synthesizing available preclinical data and outlining the gold-standard experimental protocols, we aim to provide a framework for understanding the structure-ADME relationships that govern the success of this important chemical class.

The Central Role of Pharmacokinetics (PK)

A drug's efficacy is not solely dependent on its affinity for a target but on its ability to reach that target in sufficient concentration and for an adequate duration, without causing undue toxicity.[1] This delicate balance is governed by its PK profile. For dichlorophenyl cyclopropane derivatives, many of which are designed to act on the central nervous system (CNS), properties like blood-brain barrier penetration and metabolic stability are paramount hurdles that must be overcome during lead optimization.[1][2]

Logical Workflow for PK Assessment

The evaluation of a compound's pharmacokinetic properties follows a logical, multi-stage process. It begins with high-throughput in vitro assays to assess fundamental properties and progresses to more complex in vivo studies in animal models to understand the integrated behavior of the molecule within a biological system.[3]

PK_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation iv_abs Absorption & Permeability (e.g., Caco-2, PAMPA) iv_pk Pharmacokinetic Studies (Rodent, Non-rodent) iv_abs->iv_pk Predicts Oral Bioavailability iv_dist Distribution (Plasma Protein Binding) iv_dist->iv_pk Influences Free Drug Concentration iv_met Metabolism (Microsomes, Hepatocytes) iv_met->iv_pk Predicts Clearance & Half-life iv_pd PK/PD Modeling iv_pk->iv_pd Correlates Exposure to Efficacy

Caption: High-level workflow for pharmacokinetic characterization.

Comparative Analysis of ADME Properties

While a direct head-to-head clinical study of multiple dichlorophenyl cyclopropane derivatives is not publicly available, we can synthesize data from various preclinical studies to draw comparisons. We will focus on the pyrrolo-pyrimidine CP-154,526 and, for comparative context, the pyrazolo-oxazole NVS-CRF38 , another CRF1 antagonist, noting its structural divergence.

Absorption & Bioavailability

Oral bioavailability (F%) is a critical parameter, especially for CNS-targeted drugs intended for patient self-administration. It is a function of both absorption across the intestinal wall and first-pass metabolism in the gut and liver.[4] The cyclopropyl group, by increasing the sp³ character, can sometimes improve metabolic stability and permeability, favorably impacting bioavailability.[5]

Table 1: Comparative Oral Bioavailability and Permeability

CompoundChemical ClassPermeability Assay (Papp, 10⁻⁶ cm/s)Oral Bioavailability (F%) (Rat)Source
CP-154,526 Pyrrolo-pyrimidineData Not AvailableModerate (Qualitative)[2][6]
NVS-CRF38 Pyrazolo-oxazoleData Not AvailableHigh (Near Complete Absorption)[7]
Distribution

Distribution describes how a drug partitions throughout the body. Key parameters include the Volume of Distribution (Vd), Plasma Protein Binding (PPB), and, for CNS drugs, the brain-to-plasma ratio. Only the unbound (free) fraction of a drug is available to cross membranes and interact with its target.[8] High PPB can limit efficacy and create a reservoir of drug in the plasma.[6]

Table 2: Comparative Distribution Properties

ParameterCP-154,526NVS-CRF38SpeciesSource
Fraction Unbound (fu) 0.190.19Rat[7]
Data Not Available0.23Human[7]
Brain Penetration Yes (Qualitative)Data Not AvailableRat/Mouse[9][10]
Peak Brain Concentration ~20 minutes post-IP adminData Not AvailableMouse[9]

Insight & Rationale: Both compounds exhibit weak to moderate plasma protein binding, with approximately 80% of the drug being bound in rat plasma.[7] This level is often considered favorable, as it is not so high as to severely limit the free fraction available for distribution into tissues like the brain. CP-154,526 is confirmed to be brain-penetrable, a prerequisite for its action on central CRF1 receptors.[9][10] This is often assessed in vivo via microdialysis or by calculating the ratio of unbound drug in the brain to that in plasma (Kp,uu), which provides the truest measure of CNS exposure.[11][12]

Metabolism

Metabolism, primarily occurring in the liver, is the body's mechanism for converting xenobiotics into more water-soluble forms for excretion. This process is largely mediated by the Cytochrome P450 (CYP) family of enzymes. For drug developers, the goal is to design molecules that are not overly susceptible to rapid metabolism (which would lead to a short half-life) nor are potent inhibitors of CYP enzymes (which could cause drug-drug interactions). The cyclopropyl group can be a site of metabolism, but it is often more stable than a comparable isopropyl group, potentially reducing metabolic clearance.[5]

Table 3: Comparative Metabolic Profile

FeatureCP-154,526NVS-CRF38Source
Primary Metabolic Pathway P450-mediatedP450-mediated[7]
Major Metabolites Data Not AvailableO-desmethyl, Hydroxylation products, Conjugates[7]
Human Hepatic Clearance Data Not AvailablePredicted to be Low (Extraction Ratio ~0.2)[7]
Half-life (t½) Relatively ShortLow Hepatic Extraction[2][7]

Insight & Rationale: Both compounds are substrates for CYP P450 enzymes.[7] NVS-CRF38 undergoes phase I metabolism (oxidation, demethylation) followed by phase II conjugation.[7] Its low predicted hepatic clearance in humans is a desirable trait, suggesting a longer duration of action.[7] CP-154,526 is noted to have a relatively short half-life, which could be a consequence of more rapid metabolic clearance.[2] Understanding these pathways is crucial; for instance, the anxiolytic panadiplon, which also contains a cyclopropane ring, is metabolized to cyclopropane carboxylic acid, a metabolite linked to idiosyncratic hepatotoxicity in some species by inhibiting mitochondrial function.

Excretion

Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces). The rate of excretion, combined with metabolism, determines the drug's elimination half-life.

Key Experimental Protocols

To generate the comparative data discussed above, a standardized set of robust, validated assays is required. The causality behind selecting these specific in vitro systems lies in their proven ability to predict in vivo human outcomes, thereby reducing reliance on extensive animal testing in early discovery phases.

Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[10] This system is the industry standard for predicting oral absorption because it models the intestinal epithelial barrier and expresses key uptake and efflux transporters (e.g., P-glycoprotein).[7] An efflux ratio significantly greater than 1 suggests the compound is actively pumped out of the cell, a potential liability for oral bioavailability.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure tight junction formation. A Lucifer yellow rejection test is also performed as a secondary check for monolayer integrity.

  • Transport Study:

    • A-to-B (Apical to Basolateral): The test compound (e.g., at 10 µM) is added to the apical (upper) chamber, simulating the gut lumen. Samples are collected from the basolateral (lower) chamber, simulating the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

    • B-to-A (Basolateral to Apical): The compound is added to the basolateral chamber, and samples are collected from the apical chamber to assess active efflux.

  • Quantification: Compound concentrations in the collected samples are determined by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B).

Caption: Schematic of the Caco-2 bidirectional permeability assay.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Causality: HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I metabolic enzymes, particularly the CYP450s, making them a cost-effective and high-throughput model for assessing intrinsic metabolic clearance.[2][9] A compound that is rapidly depleted in this assay is likely to have high hepatic clearance and a short half-life in vivo.

Methodology:

  • Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and human liver microsomes (e.g., 0.5 mg/mL).

  • Initiation: The reaction is pre-warmed to 37°C. Metabolism is initiated by adding a cofactor solution, typically an NADPH regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Protocol 3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Causality: The Rapid Equilibrium Dialysis (RED) device is a self-validating system for determining the unbound fraction of a drug in plasma. It consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains plasma proteins but allows small molecule drugs to pass freely. At equilibrium, the concentration of the drug in the protein-free buffer chamber is equal to the unbound concentration in the plasma chamber. This method is preferred over ultrafiltration as it is less susceptible to non-specific binding artifacts.

Methodology:

  • Preparation: The test compound is spiked into plasma (e.g., human, rat) at a known concentration (e.g., 1 µM).

  • Device Loading: The plasma containing the drug is added to one chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber.

  • Incubation: The assembled plate is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The plasma sample is diluted into PBS, and the buffer sample is diluted into blank plasma to ensure the samples are in an identical matrix for analysis, minimizing analytical variability. Both samples are then analyzed by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion and Future Directions

The dichlorophenyl cyclopropane scaffold remains a highly valuable starting point for CNS drug discovery. As demonstrated by compounds like CP-154,526, this moiety can be incorporated into potent, brain-penetrable molecules. However, optimizing the pharmacokinetic profile is a significant challenge that requires a deep, quantitative understanding of a compound's ADME properties.

The comparative analysis reveals that even within a class of compounds targeting the same receptor, small structural modifications can lead to significant differences in absorption and metabolic stability. Future research should focus on establishing clearer quantitative structure-ADME relationships (QSAR) for this class. By systematically modifying the substitution patterns on both the phenyl and cyclopropane rings and correlating these changes with data from the robust in vitro assays described herein, medicinal chemists can more efficiently design next-generation derivatives with optimized, "drug-like" pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • The pharmacology of CP-154526, a non-peptide antagonist of the CRH1 receptor: a review. (2003). ResearchGate. [Link]

  • The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review. (n.d.). PubMed. [Link]

  • The CRF-1 Receptor Antagonist, CP-154,526, Attenuates Stress-Induced Increases in Ethanol Consumption by BALB/cJ Mice. (n.d.). PMC. [Link]

  • The Pharmacology of CP‐154,526, a Non‐Peptide Antagonist of the CRH1 Receptor: A Review. (n.d.). PMC. [Link]

  • CP-154526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors. (n.d.). PubMed. [Link]

  • Plasma Protein Binding Assay. (n.d.). Visikol. [Link]

  • A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. (2014). PLOS One. [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Taylor & Francis Online. [Link]

  • Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. (n.d.). PMC. [Link]

  • Preclinical metabolism and pharmacokinetics of NVS-CRF38, a potent and orally bioavailable corticotropin-releasing factor receptor 1 antagonist. (n.d.). PubMed. [Link]

  • Plasma Protein Binding Assay. (n.d.). Domainex. [Link]

  • Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. (2025). PubMed. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Animal models of CNS disorders. (2014). PubMed. [Link]

  • In Vitro Permeability Assay. (n.d.). Creative Bioarray. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019). PMC. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2006). ResearchGate. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.). Walsh Medical Media. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (n.d.). PubMed. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in drug development and chemical synthesis, the lifecycle of a compound extends beyond its application in experimentation. The proper disposal of chemical reagents, such as 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this chlorinated aromatic compound, grounded in scientific principles and regulatory standards.

Understanding the Hazard Profile: Why Caution is Paramount

1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a solid organic compound whose hazard profile necessitates careful handling and disposal. While comprehensive toxicological data for this specific molecule may be limited, the presence of a dichlorinated phenyl group warrants a cautious approach. Chlorinated organic compounds can be persistent in the environment and may generate hazardous byproducts upon improper disposal.

Key hazards associated with this class of compounds often include:

  • Corrosivity: As a carboxylic acid, it can cause skin and eye irritation or burns upon direct contact.

  • Toxicity: The toxicological properties have not been fully investigated, and it is prudent to handle it as a potentially toxic substance.

  • Environmental Hazard: Chlorinated aromatic compounds can be harmful to aquatic life and may resist degradation in the environment.

Therefore, under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), this compound would likely be classified as a hazardous waste.[1][2][3][4] This classification mandates a "cradle-to-grave" management approach, ensuring its safe handling from generation to final disposal.[3][4]

The Disposal Decision Pathway: A Step-by-Step Approach

The following flowchart outlines the decision-making process for the proper disposal of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Disposal_Decision_Pathway cluster_spill Spill Cleanup Protocol start Start: Waste 1-(3,4-Dichlorophenyl) cyclopropanecarboxylic acid generated assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill (<1g) assess_quantity->small_spill Small bulk_disposal Bulk Disposal or Contaminated Materials (>1g) assess_quantity->bulk_disposal Bulk ppe Don Appropriate PPE: - Nitrile or Neoprene Gloves - Safety Goggles/Face Shield - Lab Coat small_spill->ppe bulk_disposal->ppe contain_spill Contain Spill with Inert Absorbent (e.g., vermiculite, sand) segregate Segregate as Chlorinated Organic Waste in a Labeled, Compatible Waste Container collect_residue Carefully Collect Residue into a Labeled, Compatible Waste Container contain_spill->collect_residue waste_pickup Arrange for Hazardous Waste Pickup with Licensed Contractor collect_residue->waste_pickup segregate->waste_pickup incineration Preferred Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing waste_pickup->incineration end End: Disposal Complete incineration->end

Caption: Disposal decision pathway for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste material, the appropriate Personal Protective Equipment (PPE) must be worn to prevent exposure. The corrosive nature of carboxylic acids and the potential toxicity of the chlorinated phenyl group necessitate robust protection.

PPE ItemSpecification and Rationale
Gloves Chemical-resistant gloves such as nitrile or neoprene are essential. These materials provide adequate protection against incidental contact with corrosive solids and organic compounds. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Eye Protection Safety goggles that provide a complete seal around the eyes are mandatory. For tasks with a higher risk of dust generation, a face shield should be worn in addition to goggles to protect the entire face.[5][6]
Lab Coat A flame-resistant lab coat with long sleeves and a secure closure should be worn to protect the skin and clothing from contamination.
Respiratory Protection All handling of this compound, especially during spill cleanup or waste packaging, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7][8][9][10][11]

Step-by-Step Disposal Procedures

For Small Spills (less than 1 gram)

A small spill can often be managed safely by trained laboratory personnel.

Experimental Protocol:

  • Alert and Isolate: Immediately alert colleagues in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Work within a certified chemical fume hood. If the spill is outside a hood, ensure the area is well-ventilated, and if necessary, evacuate and seek assistance from your institution's environmental health and safety (EHS) office.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to prevent the dust from becoming airborne.[12]

  • Collect the Residue: Using non-sparking tools (e.g., a plastic dustpan and brush), carefully sweep the absorbent material and the spilled solid into a clearly labeled, compatible waste container.[12][13] Suitable containers are typically made of high-density polyethylene (HDPE).

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Package and Label: Securely close the waste container. The label should clearly state "Hazardous Waste," the full chemical name: "1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid," and the approximate quantity.

  • Arrange for Pickup: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's licensed hazardous waste contractor.

For Bulk Quantities and Contaminated Materials

For larger quantities of the compound or heavily contaminated materials (e.g., reaction vessels, gloves, absorbent pads), the following procedure should be followed.

Experimental Protocol:

  • Segregation is Key: Do not mix this waste with other waste streams. It must be segregated as a chlorinated organic waste.[14][15][16] This is crucial because mixing with incompatible chemicals can lead to dangerous reactions, and proper segregation facilitates compliant and cost-effective disposal.

  • Container Selection: Use a robust, leak-proof container that is compatible with the chemical waste. The original container, if in good condition, is often a suitable choice.[15] Otherwise, a new, clean HDPE container is recommended.

  • Labeling: The container must be labeled with a hazardous waste tag before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name and its components if it is a mixture.

    • The hazards associated with the waste (e.g., "Corrosive," "Toxic").

    • The date accumulation started.

  • Accumulation: Place the labeled container in a designated and properly managed satellite accumulation area. This area should have secondary containment to capture any potential leaks.[15]

  • Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste management company.

The Rationale for Incineration: The Final Step

The recommended and most environmentally sound disposal method for chlorinated organic compounds like 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is high-temperature incineration.[17][18][19]

Why Incineration?

  • Complete Destruction: Incineration at high temperatures (typically above 900°C) in the presence of excess oxygen can achieve a destruction and removal efficiency (DRE) of 99.99% or higher for hazardous organic constituents.[17][20][21]

  • Neutralization of Chlorine: During combustion, the chlorine atoms are converted primarily to hydrogen chloride (HCl) gas.[20][21][22][23]

  • Flue Gas Treatment: Modern hazardous waste incinerators are equipped with sophisticated air pollution control systems, including scrubbers, that neutralize the acidic HCl gas before it is released into the atmosphere.[18] The EPA mandates that incinerators burning waste with more than 0.5% chlorine must remove 99% of the hydrogen chloride from their exhaust gas.[18]

Landfilling of this type of waste is not a preferred option due to its potential to leach into the soil and groundwater, leading to long-term environmental contamination.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

  • Bürkle GmbH. (2024). Chemical resistance of plastics. Retrieved from [Link]

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  • Gilson Engineering Sales. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]

  • Growing Labs. (n.d.). Chemical Resistances of Common Plastics. Retrieved from [Link]

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  • PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

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Mastering the Safe Handling of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the novel compound 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid presents exciting possibilities. However, realizing its full potential necessitates a deep and unwavering commitment to safety. This guide provides essential, actionable intelligence on the proper handling, personal protective equipment (PPE), and disposal of this chemical, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Landscape

Before any handling operations commence, a thorough understanding of the potential hazards associated with 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is paramount. Based on data for the compound and structurally similar chemicals, it is classified as a substance that can cause significant irritation and potential harm upon improper exposure.

Key hazards include:

  • Skin Corrosion/Irritation : Direct contact can lead to skin irritation and, in some cases, severe burns.[1][2]

  • Serious Eye Damage/Irritation : The compound poses a significant risk to the eyes, with the potential for serious damage.[1][2]

  • Acute Oral Toxicity : It is considered harmful if swallowed.[1]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[1]

A comprehensive risk assessment should be conducted before commencing any new experimental protocol involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles.[3] A face shield should be worn if there is a risk of splashing.Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[3]A fully buttoned laboratory coat.[2]If dust is generated, a NIOSH-approved respirator is recommended.[2][4]
Conducting reactions and workups Chemical safety goggles and a face shield.Double gloving with compatible chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Work should be conducted in a certified chemical fume hood.
Handling spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.A NIOSH-approved respirator with appropriate cartridges.

It is crucial to adhere to the regulations and standards set forth by bodies such as the Occupational Safety and Health Administration (OSHA) regarding eye and face protection (29 CFR 1910.133) and respiratory protection (29 CFR 1910.134).[4]

Safe Handling and Storage: A Procedural Approach

Adherence to meticulous handling and storage protocols is fundamental to a safe laboratory environment.

Handling Protocol:
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Ventilation : Always handle 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4]

  • Dispensing : When weighing or transferring the solid material, take care to avoid the formation of dust.[1]

  • Personal Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Contaminated clothing should be removed and laundered before reuse.[5]

  • Avoidance of Incompatibilities : Keep the compound away from strong oxidizing agents and strong bases.[6]

Storage Protocol:
  • Container Integrity : Store the compound in a tightly closed container.[3][5]

  • Location : Keep the container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • Labeling : Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

Operational Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely incorporating 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid into your laboratory workflow.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: New Experiment with 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (See Table) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) ppe_selection->engineering_controls weighing Weighing and Solution Preparation (in Fume Hood) engineering_controls->weighing reaction Perform Reaction/Workup weighing->reaction storage Store in Designated Area reaction->storage waste_collection Collect Waste in Labeled, Compatible Container reaction->waste_collection disposal_request Request Hazardous Waste Pickup waste_collection->disposal_request end End of Procedure disposal_request->end

Caption: Workflow for the safe handling and disposal of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid.

Spill Management and Waste Disposal: A Critical Responsibility

Accidents can happen, and a well-defined spill management and waste disposal plan is essential.

Spill Response:
  • Evacuate : Immediately evacuate the affected area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[4]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to the appropriate safety personnel.

Waste Disposal:

The disposal of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid and any contaminated materials must be handled with the utmost care and in strict accordance with all local, state, and federal regulations.

  • Waste Characterization : The waste generated should be characterized as hazardous chemical waste.

  • Containerization : All waste materials, including empty containers which may retain product residue, should be collected in a designated and properly labeled hazardous waste container.[1][4]

  • Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while prioritizing the health and safety of your team.

References

  • Central Drug House (P) Ltd. (n.d.).
  • Fisher Scientific. (n.d.).
  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
  • Cole-Parmer. (n.d.).
  • UCSF Safety Office. (n.d.).
  • TCI Chemicals. (2025, May 6).
  • UCSF Office of Environment, Health and Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Angene Chemical. (2025, June 7).
  • Biosynth. (2022, June 7).
  • Thermo Fisher Scientific. (2025, September 9).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.